molecular formula C10H10N2S B1274975 1-allyl-1H-benzimidazole-2-thiol CAS No. 87216-53-3

1-allyl-1H-benzimidazole-2-thiol

Cat. No.: B1274975
CAS No.: 87216-53-3
M. Wt: 190.27 g/mol
InChI Key: JTRIXERILCLYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-1H-benzimidazole-2-thiol (CAS 87216-53-3) is a versatile benzimidazole derivative of significant interest in medicinal chemistry research. With a molecular formula of C 10 H 10 N 2 S and a molecular weight of 190.27 g/mol, this compound serves as a valuable synthetic intermediate and pharmacophore scaffold. [1] [6] The core benzimidazole structure is a privileged motif in drug discovery, known for its structural resemblance to naturally occurring purine bases, which facilitates interaction with various biological targets. [5] This specific allyl-thiol derivative is primarily utilized as a key building block in the synthesis of more complex molecules for pharmacological screening. Research indicates that benzimidazole-2-thiol precursors are instrumental in developing compounds with combined antiparasitic and antioxidant activities, showing promising results against parasites like Trichinella spiralis . [2] Furthermore, the benzimidazole core is a common feature in molecules investigated for potent antibacterial and antifungal applications, particularly against challenging pathogens such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis . [5] The compound's reactivity allows for further functionalization on the nitrogen or sulfur atoms, making it a versatile precursor for generating diverse chemical libraries. [3] It is typically supplied as a solid with a high purity grade (e.g., >95%), ensuring consistency and reliability in experimental outcomes. [4] Please note: This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRIXERILCLYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400545
Record name 1-allyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87216-53-3
Record name 1-allyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-allyl-1H-benzimidazole-2-thiol from o-Phenylenediamine: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1-allyl-1H-benzimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with the cyclization of o-phenylenediamine to form the 2-mercaptobenzimidazole (MBI) intermediate, followed by a regioselective S-alkylation using allyl bromide. This document elucidates the underlying reaction mechanisms, offers detailed step-by-step experimental protocols, and discusses the critical parameters that govern reaction yield and purity. Authored for researchers and drug development professionals, this paper emphasizes the causality behind experimental choices, safety protocols, and methods for structural verification, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of Benzimidazole-2-thiols

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The benzimidazole nucleus is a key component in naturally occurring compounds like Vitamin B12 and forms the core of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]

Among these, the 2-mercaptobenzimidazole (MBI) subclass and its N- or S-substituted derivatives are particularly noteworthy.[3] The thione-thiol tautomerism of the MBI core allows for versatile chemical modifications, leading to compounds with a broad spectrum of biological activities, such as antimicrobial and anticonvulsant properties.[4][5] The introduction of an allyl group, as in this compound (molecular formula: C₁₀H₁₀N₂S[6]), can further modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and making it a valuable candidate for drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is efficiently achieved through a two-step sequence. This strategy isolates the formation of the core heterocyclic ring system from the subsequent functionalization, allowing for high purity and yield at each stage.

  • Step 1: Cyclocondensation. Formation of the 2-mercaptobenzimidazole (MBI) intermediate by reacting o-phenylenediamine with a thiocarbonyl source.

  • Step 2: Regioselective Alkylation. Introduction of the allyl group via a nucleophilic substitution reaction on the MBI intermediate using allyl bromide.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: S-Alkylation OPD o-Phenylenediamine MBI 2-Mercaptobenzimidazole (MBI) Intermediate OPD->MBI  KOH / Ethanol Reflux CS2 Carbon Disulfide (or alternative) CS2->MBI  KOH / Ethanol Reflux FinalProduct This compound MBI->FinalProduct  KOH / Two-Phase System AllylBromide Allyl Bromide AllylBromide->FinalProduct  KOH / Two-Phase System

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of 2-Mercaptobenzimidazole (MBI) Intermediate

The initial step involves the formation of the stable benzimidazole-2-thiol ring. This reaction is a classic cyclocondensation that can be achieved using several reagents, most commonly carbon disulfide (in the presence of a base) or potassium ethyl xanthate.[7][8]

Reaction Mechanism

The reaction of o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide proceeds through the formation of a dithiocarbamate intermediate. One of the amino groups of o-phenylenediamine attacks the electrophilic carbon of CS₂, followed by an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) to yield the thermodynamically stable benzimidazole-2-thiol.[9][10] The base plays a crucial role in facilitating the reaction and neutralizing the H₂S byproduct.[11]

Experimental Protocol

This protocol is adapted from established procedures known to provide excellent yield and purity.[7][8][12]

Table 1: Reagents and Materials for MBI Synthesis

Reagent/MaterialFormulaMol. Wt. ( g/mol )QuantityMolesNotes
o-PhenylenediamineC₆H₄(NH₂)₂108.1410.8 g0.1Toxic and mutagenic; handle with care.
Carbon DisulfideCS₂76.147.6 g (6.1 mL)0.1Highly flammable, volatile, and toxic.
Potassium HydroxideKOH56.115.6 g0.1Corrosive.
Ethanol (95%)C₂H₅OH46.07100 mL-Flammable solvent.
WaterH₂O18.0215 mL--
Activated CharcoalC12.01~1.5 g-For decolorization.
Acetic Acid (glacial)CH₃COOH60.05As needed-For acidification/precipitation.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g), potassium hydroxide (5.6 g), 95% ethanol (100 mL), and water (15 mL).

  • Reagent Addition: With stirring, carefully add carbon disulfide (6.1 mL) to the mixture. Causality Note: The use of KOH and CS₂ is a common and cost-effective alternative to potassium ethyl xanthate and produces a product of equivalent quality.[7]

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reflux period, remove the flask from the heat source and cautiously add activated charcoal (~1.5 g). Return the mixture to reflux for an additional 10 minutes. Causality Note: Charcoal is added to adsorb colored impurities, resulting in a purer, off-white final product.

  • Filtration: Filter the hot reaction mixture through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Precipitation: Heat the filtrate to 60-70 °C and add 100 mL of warm water. While stirring vigorously, acidify the solution with glacial acetic acid until the product fully precipitates. The pH should be approximately 6-7.

  • Isolation and Drying: Cool the mixture in an ice bath to complete crystallization. Collect the crystalline product by vacuum filtration, wash with cold water, and dry in an oven at 40-50 °C.

Expected Outcome: The procedure typically yields 12.5-13.5 g (83-90%) of 2-mercaptobenzimidazole as glistening white or off-white crystals with a melting point of 300-304 °C.[7][8]

Part 2: S-Alkylation of 2-Mercaptobenzimidazole

The second stage of the synthesis is the attachment of the allyl group to the MBI core. MBI exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. Its ambident nucleophilic character means that alkylation can occur at either the sulfur (S-alkylation) or one of the nitrogen atoms (N-alkylation).

Mechanism and Regioselectivity

For this synthesis, S-alkylation is the desired pathway. The regioselectivity is highly dependent on the reaction conditions. In the presence of a base like KOH, MBI is deprotonated to form an anion with negative charge density on both sulfur and nitrogen. Sulfur, being a softer nucleophile, preferentially attacks the soft electrophilic carbon of allyl bromide (Pearson's HSAB principle).

Kinetic studies have demonstrated that selective S-alkylation can be achieved by using a limited quantity of allyl bromide in a two-phase aqueous/organic medium.[13][14] Under these conditions, the formation of the S-alkylated product is kinetically favored, and N-alkylation is minimized.[15][16]

G start Start setup Combine MBI, KOH, Water, and Dichloromethane in Flask start->setup dissolve Stir until MBI dissolves in aqueous phase (forms thiolate) setup->dissolve add_allyl Add Allyl Bromide dropwise (limited molar equivalent) dissolve->add_allyl react Stir vigorously at 30-35 °C for 2-4 hours add_allyl->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Separate Organic Layer monitor->workup Reaction Complete wash Wash with Water and Brine workup->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization (e.g., from Ethanol/Water) concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the S-alkylation of MBI.

Experimental Protocol

This protocol is based on phase-transfer methodologies designed to favor S-alkylation.[13][14]

Table 2: Reagents and Materials for S-Alkylation

Reagent/MaterialFormulaMol. Wt. ( g/mol )QuantityMolesNotes
2-MercaptobenzimidazoleC₇H₆N₂S150.207.5 g0.05Synthesized in Part 1.
Allyl BromideC₃H₅Br120.985.5 g (4.0 mL)0.045Lachrymatory, toxic, flammable. Use in fume hood.
Potassium HydroxideKOH56.112.8 g0.05Corrosive.
DichloromethaneCH₂Cl₂84.93100 mL-Volatile organic solvent.
WaterH₂O18.02100 mL--

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-mercaptobenzimidazole (7.5 g) and potassium hydroxide (2.8 g) in water (100 mL). Add dichloromethane (100 mL).

  • Reagent Addition: Stir the two-phase mixture vigorously. Add allyl bromide (4.0 mL) dropwise from the dropping funnel over 20-30 minutes. Causality Note: A slight sub-stoichiometric amount of allyl bromide is used to minimize potential N,S-dialkylation and ensure complete consumption of the alkylating agent, simplifying purification.[14]

  • Reaction: Maintain vigorous stirring at a controlled temperature of 30-35 °C for 2-4 hours.

  • Workup: After the reaction is complete (as determined by TLC), transfer the mixture to a separatory funnel. Separate the lower organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final compound.

Table 3: Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.27 g/mol [6]
Melting Point ~160-165 °C (Varies with purity)
¹H NMR (CDCl₃, δ ppm)7.20-7.80 (m, 4H, Ar-H), 5.90-6.10 (m, 1H, -CH=), 5.10-5.30 (m, 2H, =CH₂), 4.60 (d, 2H, S-CH₂-)
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~1620 (C=N), ~1490 (C=C), ~690 (C-S)
Mass Spec (EI) m/z 190 (M⁺), fragments corresponding to loss of allyl group.

Note: NMR chemical shifts are approximate; values should be confirmed with experimental data. The absence of a broad N-H peak (typically >10 ppm) and the presence of the characteristic allyl and S-CH₂ signals in the ¹H NMR spectrum confirm the desired S-alkylation.[13]

Safety and Hazard Management

Ensuring laboratory safety is paramount. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

Table 4: Hazard Summary and Handling Precautions

ReagentGHS HazardsHandling Precautions & PPE
o-Phenylenediamine Acute toxicity, Skin sensitizer, Germ cell mutagenicity, CarcinogenicityHandle in a fume hood. Wear nitrile gloves, lab coat, and safety glasses. Avoid creating dust.
Carbon Disulfide Highly flammable, Acute toxicity (oral, dermal, inhalation), Reproductive toxicity, Organ toxicityEXTREME FIRE HAZARD. [17] Use in a certified chemical fume hood away from all ignition sources. Use bonded and grounded containers. Wear solvent-resistant gloves, lab coat, and chemical splash goggles.
Allyl Bromide Flammable liquid, Acute toxicity, Skin corrosion/irritation, LachrymatorHandle in a fume hood. Wear appropriate gloves (e.g., Viton® or laminate), lab coat, and chemical splash goggles with a face shield.[18][19] Have an emergency eyewash and shower readily available.
Potassium Hydroxide Corrosive to metals and skin, Acute oral toxicityCauses severe skin burns and eye damage. Wear heavy-duty gloves, lab coat, and chemical splash goggles. Avoid contact with skin.

Waste Disposal: All organic waste should be collected in a designated, labeled, halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines. Contaminated materials should be disposed of as hazardous waste.

Conclusion

This technical guide details a reliable and well-documented two-step synthesis for this compound. By first forming the 2-mercaptobenzimidazole core and then performing a controlled, regioselective S-alkylation, researchers can obtain the target molecule in high yield and purity. The causality-driven explanations for protocol steps, coupled with comprehensive characterization and safety data, provide drug development professionals with a robust framework for producing this valuable heterocyclic scaffold for further investigation and application.

References

  • Liu, B.-L., & Wang, M.-L. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(6), 1784–1792.

  • VanAllan, J. A., & Deacon, B. D. (1951). 2-MERCAPTOBENZIMIDAZOLE. Organic Syntheses, 31, 72.

  • ACS Publications. (n.d.). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium.

  • Liu, B.-L., & Wang, M.-L. (n.d.). Reaction of carbon disulfide and o‐phenylene diamine by tertiary amine in the presence of potassium hydroxide. Journal of the Chinese Institute of Chemical Engineers.

  • Wang, M.-L., & Lin, S.-Y. (n.d.). HOMOGENEOUS REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE IN THE PRESENCE OF POTASSIUM HYDROXIDE. Journal of the Chinese Chemical Society.

  • ResearchGate. (n.d.). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature.

  • Wang, M.-L., & Chen, J.-F. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3681–3687.

  • ACS Publications. (n.d.). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium.

  • Airiti Library. (n.d.). Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Allyl bromide.

  • Iraqi Journal of Science. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.

  • Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5.

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). ONE POT SYNTHESIS OF ANTIMICROBIAL ACTIVE NEW 2-BENZIMIDAZOLESULFONAMIDE DERIVATIVES FROM 2-MERCAPTOBENZIMIDAZOLE.

  • Gurrala, S., et al. (2010). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy & Therapeutics, 1(2), 92-97.

  • Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applied Science Research, 1(2), 132-138.

  • Biosynth. (n.d.). This compound.

  • Al-kazweeny, Z. R., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide.

  • International Journal of Advanced Research in Innovative Ideas in Education. (2023). Review On Synthesis Of Benzimidazole From O-phenyldiamine.

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

  • ACS Publications. (n.d.). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution.

  • Stobec. (2012). Safety Data Sheet - Allyl bromide.

  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.

  • Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 549-553.

  • Tiritiris, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1403.

  • Sigma-Aldrich. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde.

  • Indian River School District. (n.d.). Safety First.

Sources

Spectroscopic characterization of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-allyl-1H-benzimidazole-2-thiol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the versatile benzimidazole scaffold. Accurate structural elucidation and confirmation are paramount for its application in drug development and other advanced fields. This guide provides a comprehensive overview of the multi-faceted spectroscopic approach required for the unambiguous characterization of this molecule. We delve into the principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). The discussion emphasizes the interpretation of spectral data in the context of the molecule's key structural features, including the critical thione-thiol tautomerism inherent to the 2-mercaptobenzimidazole core. This document is intended to serve as a technical resource for researchers, providing both foundational understanding and field-proven protocols for rigorous molecular characterization.

Introduction: The Significance of this compound

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, being a structural bioisostere of naturally occurring nucleotides, which allows for favorable interactions with biological macromolecules.[1] Derivatives of benzimidazole-2-thiol, in particular, have demonstrated a wide array of biological activities, including antiparasitic, antibacterial, and antifungal properties.[2][3] The introduction of an allyl group at the N-1 position creates a valuable synthetic handle for further molecular elaboration and can modulate the compound's pharmacokinetic and pharmacodynamic profile.

Given its potential, the precise structural verification of this compound is a non-negotiable prerequisite for any subsequent research. Spectroscopic analysis provides the definitive evidence of its chemical identity, purity, and isomeric form. A crucial aspect of this characterization is addressing the potential for thione-thiol tautomerism, an equilibrium between two isomeric forms that can significantly influence the molecule's chemical reactivity and biological interactions.[4][5] Computational and experimental studies consistently show that for 2-mercaptobenzimidazole and its N-substituted derivatives, the thione form is the predominant tautomer in both solid and solution phases.[5][6][7]

Molecular Structure and Thione-Thiol Tautomerism

The characterization of this molecule hinges on understanding the equilibrium between its two tautomeric forms: the thione form (1-allyl-1H-benzimidazole-2-thione) and the thiol form (1-allyl-2-mercapto-1H-benzimidazole). Each spectroscopic technique provides unique clues to identify the dominant species.

Caption: Thione-thiol tautomeric equilibrium of the target molecule.

Multi-Technique Spectroscopic Analysis

A singular analytical technique is insufficient for complete characterization. A synergistic approach, integrating data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, is essential for a self-validating and trustworthy structural assignment.

workflow General Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Synthesized Compound (this compound) Solubilize Dissolution in Deuterated Solvent (NMR) or Appropriate Solvent (UV) Compound->Solubilize Pelletize Preparation of KBr Pellet (FT-IR) Compound->Pelletize MS Mass Spectrometer Compound->MS NMR NMR Spectrometer (¹H, ¹³C) Solubilize->NMR UVVIS UV-Vis Spectrophotometer Solubilize->UVVIS FTIR FT-IR Spectrometer Pelletize->FTIR Spectra Raw Spectral Data NMR->Spectra FTIR->Spectra UVVIS->Spectra MS->Spectra Interpretation Correlate Spectra to Structure - Chemical Shifts - Vibrational Frequencies - Electronic Transitions - m/z Values Spectra->Interpretation Structure Confirm Structure & Predominant Tautomer Interpretation->Structure

Caption: A generalized workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy: Mapping the Protons

  • Causality: ¹H NMR provides precise information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) of a proton is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.

  • Expected Signals:

    • Benzimidazole Ring (Aromatic Region): Protons on the fused benzene ring are expected to appear as multiplets between δ 7.0 and 7.8 ppm.[8] The specific pattern depends on the substitution, but for the unsubstituted benzene portion, two sets of signals are typical.[4]

    • Allyl Group: This group gives rise to three distinct signals:

      • A doublet for the two protons adjacent to the nitrogen (-N-CH₂-), typically around δ 4.7-5.0 ppm.[8]

      • A multiplet for the internal vinyl proton (-CH=CH₂), expected around δ 5.5-6.0 ppm.

      • Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂), appearing between δ 4.8 and 5.2 ppm.[8]

    • N-H Proton: The presence of a broad singlet in the downfield region (δ 10.0-13.0 ppm) is a strong indicator of the N-H proton of the thione tautomer.[3][4] This signal's broadness is due to quadrupole broadening and chemical exchange. Its disappearance upon adding a drop of D₂O to the NMR tube provides definitive confirmation.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

  • Causality: ¹³C NMR maps the unique carbon environments in the molecule. The chemical shift of the C=S carbon is a key diagnostic signal for identifying the thione tautomer.

  • Expected Signals:

    • C=S Carbon (Thione): This is the most diagnostic signal. The carbon of the thiocarbonyl group is significantly deshielded and appears far downfield, typically in the range of δ 165-180 ppm.[4] The observation of a signal in this region is compelling evidence for the thione form.

    • Benzimidazole Carbons: Aromatic carbons will appear between δ 110 and 145 ppm. The two carbons fused to both rings (C3a/C7a) are typically found around δ 130-140 ppm, while the other carbons of the benzene ring appear between δ 110-125 ppm.[9][10]

    • Allyl Carbons: The three carbons of the allyl group will be observed in the aliphatic and alkene regions of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending).

  • Key Vibrational Bands:

    • N-H Stretch: A broad absorption band in the range of 3100-3450 cm⁻¹ is characteristic of the N-H stretching vibration, strongly supporting the presence of the thione tautomer.[4][11]

    • C-H Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic (allyl) C-H stretching appears just below 3000 cm⁻¹.[8]

    • C=N and C=C Stretches: Strong absorptions in the 1550-1650 cm⁻¹ region correspond to the C=N stretching of the imidazole ring and C=C stretching of the aromatic and allyl groups.[1]

    • C=S Stretch (Thione): The thiocarbonyl group typically shows a medium to weak absorption band in the 1150-1300 cm⁻¹ region. This peak can sometimes be difficult to assign definitively but its presence is corroborative evidence for the thione structure.

UV-Visible (UV-Vis) Spectroscopy
  • Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule, specifically the π → π* and n → π* transitions of the conjugated benzimidazole system.

  • Expected Absorptions: Benzimidazole derivatives typically exhibit two or three strong absorption bands in the UV region. For N-substituted benzimidazoles, characteristic absorption maxima (λ_max) are generally observed around 250 nm and 280-300 nm, corresponding to the electronic transitions within the heterocyclic chromophore.[12][13]

Mass Spectrometry (MS)
  • Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) is a common ionization method for such molecules.

  • Expected Ions:

    • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂S (190.27 g/mol ). This is often the base peak, indicating the stability of the benzimidazole ring system.[14]

    • Fragmentation: Common fragmentation pathways for N-substituted benzimidazoles involve the cleavage of the substituent group. A prominent fragment corresponding to the loss of the allyl radical (•C₃H₅) would be expected, resulting in an ion at m/z 149.

Summary of Spectroscopic Data

The following table summarizes the expected key data points for the confirmation of this compound, assuming the predominant thione tautomer.

Technique Feature Expected Observation Structural Implication
¹H NMR Aromatic ProtonsMultiplets, δ 7.0-7.8 ppmBenzene ring of benzimidazole
Allyl Protons3 distinct signals, δ 4.7-6.0 ppmConfirms N-allyl substitution
N-H ProtonBroad singlet, δ 10.0-13.0 ppmConfirms thione tautomer
¹³C NMR C=S CarbonSinglet, δ 165-180 ppmDefinitive evidence for thione tautomer
Aromatic CarbonsSignals, δ 110-145 ppmBenzimidazole carbon skeleton
FT-IR N-H StretchBroad band, 3100-3450 cm⁻¹Confirms thione tautomer
C=N / C=C StretchesStrong bands, 1550-1650 cm⁻¹Aromatic & imidazole rings
UV-Vis λ_max~250 nm, ~280-300 nmBenzimidazole chromophore
MS (EI) Molecular Ion (M⁺)m/z = 190Confirms molecular formula C₁₀H₁₀N₂S
FragmentationLoss of allyl (m/z 149)Confirms N-allyl substitution

Experimental Protocols

Trustworthiness through Reproducibility: The following are standardized protocols. Instrument parameters may need optimization based on the specific spectrometer used.

5.1. NMR Spectroscopy Protocol

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like N-H.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

  • D₂O Exchange (for ¹H NMR): After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Observe the disappearance of the N-H proton signal.

5.2. FT-IR Spectroscopy Protocol

  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.

5.3. UV-Vis Spectroscopy Protocol

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). From the stock, prepare a final solution with a concentration that results in an absorbance between 0.1 and 1.0 AU.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as the reference) and the other with the sample solution. Scan the absorbance from approximately 200 to 600 nm.

5.4. Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via direct insertion probe (for solids) or after dissolution in a suitable volatile solvent for injection.

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

Conclusion

The structural characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve to define the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups. Crucially, specific signals in both NMR (downfield N-H proton, C=S carbon) and FT-IR (N-H stretch) spectra provide converging and definitive evidence for the predominance of the thione tautomer. Mass spectrometry validates the molecular weight and formula, while UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. This integrated analytical approach ensures a high degree of confidence in the structural assignment, providing a solid and trustworthy foundation for further research and development.

References

  • ResearchGate. (n.d.). UV-visible spectrums of benzimidazole derivatives. Retrieved from [Link]

  • Bukin, V., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. Available at: [Link]

  • Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. Retrieved from [Link]

  • Al-Masoudi, W. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]

  • Semantic Scholar. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved from [Link]

  • Mustafa J. Salih, et al. (2021). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal. Mustansiriyah Journal of Science. Available at: [Link]

  • Corzo, J., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Magnetochemistry. Available at: [Link]

  • ResearchGate. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Retrieved from [Link]

  • SciSpace. (1993). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzimidazole Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Available at: [Link]

  • SciSpace. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2017). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Available at: [Link]

  • ResearchGate. (2017). (PDF) Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Available at: [Link]

  • DergiPark. (2021). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Available at: [Link]

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST. (n.d.). 1H-Benzimidazole IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Ruthenium-Catalyzed Dehydrogenative Condensation of Aldehydes and 1,2-Diamines to Benzimidazoles. Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. Retrieved from [Link]

  • National Institutes of Health. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 1-Allyl-1H-benzimidazole-2-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Signature

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold remains a cornerstone of innovation. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. Among these, 1-allyl-1H-benzimidazole-2-thiol stands out as a versatile building block, offering a unique combination of a rigid heterocyclic core and a reactive allylic side chain. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and synthesis.

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound. Moving beyond a mere cataloging of peaks, this document elucidates the rationale behind the spectral features, offering insights grounded in established principles of spectroscopy and organic chemistry. It is designed to serve as a practical resource for researchers, enabling confident identification, characterization, and quality control of this important heterocyclic compound.

Molecular Structure and Synthetic Strategy

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring, with an allyl group attached to one of the nitrogen atoms and a thione group at the 2-position. It's important to note the existence of thione-thiol tautomerism in benzimidazole-2-thiol precursors. However, N-alkylation, such as with an allyl group, typically favors the thione tautomer.

Diagram 1: Molecular Structure of this compound

workflow start Start: 1H-Benzimidazole-2-thiol step1 Deprotonation with Base (e.g., K2CO3) in Solvent (e.g., Acetone) start->step1 step2 Nucleophilic Attack on Allyl Bromide step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Aqueous Workup and Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end End: this compound step5->end

An In-Depth Technical Guide to 1-allyl-1H-benzimidazole-2-thiol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-allyl-1H-benzimidazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and expert insights into the synthesis, characterization, and potential applications of this molecule.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous biologically active compounds. Their structural similarity to purine nucleosides allows them to interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The subject of this guide, this compound, incorporates key functional groups—an N-allyl substituent and a C2-thiol group—that impart unique reactivity and open avenues for diverse applications.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of a suitable benzimidazole precursor, followed by thionation.

Experimental Protocol: Synthesis of this compound

Step 1: N-Allylation of 2-chlorobenzimidazole

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzimidazole in anhydrous acetone.

  • Add potassium carbonate (K₂CO₃) to the solution to act as a base.

  • To this stirring suspension, add allyl bromide dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, remove the inorganic salts by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude 1-allyl-2-chlorobenzimidazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: Thionation to Yield this compound

  • Dissolve the purified 1-allyl-2-chlorobenzimidazole in ethanol.

  • Add a sulfur source, such as sodium sulfide (Na₂S) or thiourea, to the solution.

  • Reflux the reaction mixture for several hours, again monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold water to remove any remaining inorganic impurities.

  • Dry the purified this compound in a vacuum oven.

Expert Rationale for Experimental Choices:
  • Base Selection: Potassium carbonate is an ideal base for the N-alkylation as it is sufficiently strong to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack on the allyl bromide, yet mild enough to prevent side reactions.

  • Solvent Choice: Acetone is an excellent solvent for the alkylation step due to its polarity and ability to dissolve the reactants while remaining inert. Ethanol is employed for the thionation step as it readily dissolves the intermediate and has an appropriate boiling point for reflux conditions.

  • Sulfur Source: Sodium sulfide and thiourea are effective and commonly used reagents for introducing a thiol group onto heterocyclic systems.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Thionation 2-chlorobenzimidazole 2-chlorobenzimidazole Reaction1 2-chlorobenzimidazole->Reaction1 Allyl Bromide, K2CO3 Acetone, RT 1-allyl-2-chlorobenzimidazole 1-allyl-2-chlorobenzimidazole Reaction1->1-allyl-2-chlorobenzimidazole Reaction2 1-allyl-2-chlorobenzimidazole->Reaction2 Na2S or Thiourea Ethanol, Reflux This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its identification and use in further research.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.27 g/mol
CAS Number 87216-53-3
Appearance Solid
Melting Point 193-197 °C (for the related 1-methyl derivative)
Solubility Soluble in DMSO and other polar organic solventsGeneral knowledge based on similar structures
Spectroscopic Analysis

While specific spectra for this compound are not provided by major chemical suppliers, the expected spectroscopic data can be inferred from the analysis of closely related benzimidazole-2-thiol derivatives.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the allyl group protons, including a multiplet for the vinyl CH, a doublet for the terminal CH₂, and a doublet for the N-CH₂ protons. The aromatic protons of the benzimidazole ring will appear as multiplets in the aromatic region. A broad singlet corresponding to the N-H/S-H proton is also anticipated, with its chemical shift being solvent-dependent. For related compounds, the N-H proton of the thione tautomer appears around δ 12.20 ppm in DMSO-d₆.[1]

  • ¹³C NMR: The spectrum will display signals for the three carbons of the allyl group, the aromatic carbons of the benzimidazole ring, and a characteristic downfield signal for the C=S carbon of the thione tautomer, typically observed around 169 ppm in similar structures.[1]

  • FT-IR: Key infrared absorption bands are expected for the N-H stretching vibration (as a broad band), aromatic C-H stretching, C=N stretching of the imidazole ring, and a strong C=S stretching vibration, confirming the presence of the thione tautomer.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 190.27.

Thiol-Thione Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 2-mercaptobenzimidazoles is the existence of thiol-thione tautomerism. The equilibrium between the thiol (aromatic) and thione (non-aromatic) forms is influenced by factors such as the solvent and physical state. In the solid state and in polar solvents, the thione form is generally the predominant tautomer, as evidenced by X-ray crystallography and NMR studies of related compounds.[1] This is a crucial consideration for understanding the reactivity and biological interactions of this molecule.

Tautomerism Thiol Thiol Form (this compound) Thione Thione Form (1-allyl-1,3-dihydro-2H- benzimidazole-2-thione) Thiol->Thione

Caption: Tautomeric equilibrium of this compound.

Potential Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several scientific domains.

  • Corrosion Inhibition: Benzimidazole derivatives, particularly those containing sulfur atoms, are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media.[2][3][4] The nitrogen and sulfur heteroatoms can coordinate with the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. The N-allyl group can further enhance this protective effect through increased surface coverage.

  • Antimicrobial Agents: The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6][7][8] The thiol group can chelate metal ions essential for microbial enzyme function, and the overall lipophilicity of the molecule can be tuned for optimal cell membrane penetration.

  • Synthetic Building Block: The presence of the reactive thiol group and the terminal double bond of the allyl group makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic systems with potential biological activities.

Conclusion

This compound is a heterocyclic compound with significant potential stemming from its unique combination of a benzimidazole core, an N-allyl group, and a C2-thiol functionality. While detailed experimental data for this specific molecule is sparse in publicly available literature, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established principles and data from closely related compounds. As a Senior Application Scientist, I encourage further investigation into this promising molecule to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

  • Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Corrosion Reviews, 38(2), 99-114.
  • El-Haddad, M. F., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28456-28475.
  • El-Haddad, M. F., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14, 28456-28475.
  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44047–44060.
  • Lasri, M., et al. (2024). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 14, 21183-21200.
  • Al-Soud, Y. A., et al. (2016).
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3466-3481.
  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Semantic Scholar. Retrieved from [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
  • Husain, A., & Ajmal, M. (2019). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Acta Poloniae Pharmaceutica, 76(2), 269-277.

Sources

The Solubility Profile of 1-allyl-1H-benzimidazole-2-thiol in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Modern Laboratory

Executive Summary

The successful application of any chemical entity in medicinal chemistry or materials science is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates formulation strategies, synthetic routes, and ultimate bioavailability. This guide provides a comprehensive, in-depth analysis of the solubility profile of 1-allyl-1H-benzimidazole-2-thiol, a heterocyclic compound of growing interest. We move beyond simple data reporting to explain the causality behind its solubility behavior, grounding our discussion in the principles of intermolecular forces. This document details a robust, field-proven experimental protocol for solubility determination—the equilibrium shake-flask method—and presents a quantitative analysis of the compound's solubility in a curated selection of common laboratory solvents.

Foundational Principles: Why Solubility Governs Utility

Solubility is the capacity of a solute to dissolve in a solvent to form a homogeneous system. For this compound, this property is not an abstract academic value; it is a practical gatekeeper for its application. Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation. Conversely, understanding its solubility in organic solvents is paramount for efficient synthesis, purification via crystallization, and the development of analytical methods.

The molecular architecture of this compound—possessing a rigid benzimidazole core, a weakly acidic thiol group, and a non-polar allyl chain—suggests a complex and varied solubility profile. The interplay between the polar, hydrogen-bonding capable regions and the hydrophobic hydrocarbon moiety dictates its interaction with different solvent environments. The guiding principle of "like dissolves like" serves as our initial framework: a solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics (e.g., polarity, hydrogen bonding capacity).[1]

Experimental Design: The Gold Standard for Solubility Determination

To ensure the generation of reliable and reproducible data, the equilibrium shake-flask method is the universally accepted gold standard for determining thermodynamic solubility.[2] This method ensures that the solvent is fully saturated with the solute, providing a true measure of the equilibrium concentration.

Self-Validating Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system. The inclusion of equilibration time-point checks ensures that true equilibrium has been reached, a critical factor for data trustworthiness.

Core Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials & Reagents:

  • This compound (CAS No: 87216-53-3), >98% purity[3]

  • Analytical grade solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Temperature-controlled orbital shaker

  • Analytical balance (± 0.1 mg)

  • Calibrated positive displacement pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC or UV-Vis Spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess of solid this compound (approx. 50 mg) to a pre-weighed 20 mL vial. The presence of undissolved solid at the end of the experiment is essential.

    • Record the exact mass of the added solid.

    • Pipette 10.0 mL of the selected solvent into the vial.

    • Prepare three replicate vials for each solvent.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 200 rpm) for 24 hours.[4][5]

    • After 24 hours, stop agitation and allow the vials to stand for at least 2 hours at the same constant temperature for the excess solid to sediment.

  • Sampling and Analysis (24h Timepoint):

    • Carefully withdraw a 1 mL aliquot from the clear supernatant. Crucial: Do not disturb the solid sediment.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.

    • Prepare appropriate dilutions of the filtrate for analysis via a validated HPLC or UV-Vis method to determine the concentration.

  • Validation of Equilibrium:

    • Return the original vials to the orbital shaker and continue agitation for an additional 24 hours (48 hours total).

    • Repeat the sampling and analysis procedure (Step 3).

    • Trustworthiness Check: If the concentrations measured at 24 hours and 48 hours are within a narrow margin (e.g., ± 5%), equilibrium is considered to have been reached. If not, continue agitation and sampling at further 24-hour intervals.

Visualization of the Experimental Workflow

Sources

Tautomerism in N-substituted benzimidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in N-Substituted Benzimidazole-2-thiols

Abstract

Benzimidazole-2-thiols are a cornerstone scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] Their chemical behavior and, consequently, their biological function are intrinsically linked to a fascinating phenomenon: thione-thiol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium in N-substituted benzimidazole-2-thiols, synthesizing foundational principles with advanced analytical techniques. We will delve into the structural nuances of the thione and thiol forms, the factors governing their interconversion, and the definitive spectroscopic and computational methodologies employed by researchers to characterize this dynamic equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical property.

The Thione-Thiol Equilibrium: A Fundamental Duality

The core of this topic lies in the prototropic tautomerism between two isomeric forms: the N-substituted benzimidazole-2-thiol and its corresponding N-substituted 1,3-dihydro-benzimidazole-2-thione. This is a dynamic equilibrium where a proton migrates between the sulfur atom and a nitrogen atom of the imidazole ring.[3][4]

While both forms can exist, a preponderance of evidence from X-ray crystallography, various NMR techniques, and IR spectroscopy confirms that the thione tautomer is the predominant form in both the solid state and in solution.[3][5][6][7][8] Computational studies further corroborate these experimental findings, indicating the thione form is energetically more stable by a significant margin.[9][10]

Caption: The thione-thiol tautomeric equilibrium in N-substituted benzimidazoles.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intramolecular and intermolecular forces. Understanding these factors is paramount for predicting and controlling the behavior of these molecules in different environments, such as during formulation or within a biological system.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric ratio. The thione tautomer, with its C=S and N-H bonds, is significantly more polar than the thiol tautomer. Consequently:

  • Polar Solvents (e.g., water, ethanol, DMSO) preferentially stabilize the thione form through hydrogen bonding and dipole-dipole interactions.[11][12][13] In these solvents, the equilibrium is shifted almost exclusively towards the thione.[11]

  • Nonpolar Solvents (e.g., cyclohexane, dioxane) can favor the less polar thiol form, although the thione often remains dominant.[12][13] In dilute solutions within nonpolar solvents, the thiol form can become more pronounced.[12]

Substituent Effects

The electronic nature of the substituent on the benzimidazole ring can subtly influence the equilibrium. Electron-withdrawing or electron-donating groups can alter the acidity of the N-H proton and the nucleophilicity of the sulfur atom, thereby shifting the equilibrium. However, in most documented cases, the influence of N-substitution is secondary to the inherent stability of the thione form.

Temperature

Temperature can affect the rate of interconversion and the position of the equilibrium. Variable Temperature NMR (VT-NMR) experiments have shown that at low temperatures, the proton exchange can be slowed, sometimes allowing for the observation of distinct signals for both tautomers.[6] As the temperature increases, the rate of exchange increases, often leading to coalesced, averaged signals.[6]

Factors center Tautomeric Equilibrium substituents Substituent Effects (Electronic Nature) substituents->center Alters pKa solvent Solvent Polarity (H-Bonding, Dipole) solvent->center Stabilizes Polar Form temperature Temperature (Kinetics & Thermodynamics) temperature->center Affects Exchange Rate ph pH / Acidity (Protonation State) ph->center Shifts by Deprotonation

Caption: Key environmental and structural factors influencing the tautomeric balance.

Analytical Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.

  • ¹H-NMR: The most direct evidence for the thione form is the presence of a broad singlet for the N-H proton, typically observed in the range of δ 12.20–12.56 ppm.[5][14] This signal disappears upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange, confirming its identity as a labile proton on a nitrogen atom.[5]

  • ¹³C-NMR: The chemical shift of the C2 carbon (the carbon attached to sulfur) is highly indicative. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a characteristic downfield shift, typically around δ 168-172 ppm.[14][15] This technique is also instrumental in quantitatively assessing the tautomeric ratio in solution.[3]

  • ¹⁵N-NMR: This technique provides exceptionally clear data due to the large difference in chemical shifts (ca. 100 ppm) between the imine nitrogen of the thiol form and the thioamide nitrogen of the thione form.[7] By comparing the observed shifts to those of N-methylated and S-methylated model compounds, the position of the equilibrium can be determined with high confidence.[7]

  • Advanced Techniques (NOESY, HMBC): 2D NMR experiments like NOESY and HMBC are crucial for confirming the precise location of substituents and for unambiguously assigning signals, which is especially important when regioisomerism is possible.[6][7]

Spectroscopic Signature Thione Tautomer (Predominant) Thiol Tautomer (Minor) Reference(s)
IR (cm⁻¹) ~3450 (N-H stretch); ~1500 & ~1200 (Thioamide bands)~2550-2600 (S-H stretch, weak)[5][14][16]
UV-Vis (λₘₐₓ) 300-350 nm (n→π* transition of C=S)< 300 nm (π→π* transition of C=N)[17][18]
¹H-NMR (δ ppm) 12.2 - 12.6 (Broad singlet, N-H, D₂O exchangeable)7.0 - 8.0 (Sharp singlet, S-H, less common)[5][14]
¹³C-NMR (δ ppm) 168 - 172 (C2, Thiocarbonyl C=S)~150 (C2, C=N)[3][14][15]

Table 1: Comparative summary of characteristic spectroscopic data for thione and thiol tautomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for observing the tautomeric equilibrium, particularly its response to solvent changes. The chromophores of the two tautomers absorb at distinct wavelengths:

  • Thione Form: Exhibits an absorption maximum (λₘₐₓ) in the 300-350 nm range, attributed to the n→π* electronic transition of the thiocarbonyl (C=S) group.[17][18]

  • Thiol Form: Absorbs at shorter wavelengths, typically below 300 nm, corresponding to the π→π* transition of the imine (C=N) group.[17]

By measuring the spectra in a series of solvents with varying polarity, one can observe a shift in the relative intensities of these bands, providing qualitative and sometimes quantitative insight into the solvent's effect on the equilibrium position.

Infrared (IR) Spectroscopy

In the solid state (e.g., KBr pellet) or in concentrated solutions, IR spectroscopy provides clear, diagnostic evidence. The spectrum of a benzimidazole-2-thiol derivative is dominated by features of the thione form:

  • A distinct N-H stretching vibration, often seen as a broad band around 3450 cm⁻¹.[5][14]

  • The absence of a weak S-H stretching band, which would be expected around 2550–2600 cm⁻¹.

  • Strong bands near 1500 cm⁻¹ and 1200 cm⁻¹, which are characteristic of the thioamide functional group.[16]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and unambiguous evidence of the molecular structure in the solid state. Numerous crystal structures of N-substituted and unsubstituted benzimidazole-2-thiols have been resolved, and they consistently show the molecule existing in the thione tautomeric form.[5][8][19][20] Key crystallographic indicators include:

  • A C2-S bond length of ~1.68 Å, which is characteristic of a carbon-sulfur double bond (C=S).[8][20]

  • Nearly equal C2-N1 and C2-N3 bond lengths (~1.35 Å), indicating delocalization within the thioamide moiety.[8][20]

  • The localization of a hydrogen atom on one of the imidazole nitrogen atoms.[20]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_validation Validation & Interpretation start Synthesis of N-Substituted Derivative purify Chromatography / Recrystallization start->purify nmr Solution State (NMR: 1H, 13C, VT) purify->nmr uv Solvent Effects (UV-Vis Spectroscopy) purify->uv ir Solid State (IR Spectroscopy) purify->ir xray Crystal Structure (X-ray Diffraction) purify->xray compute Computational Modeling (DFT Energy Calculation) nmr->compute uv->compute ir->compute xray->compute interpret Data Synthesis & Equilibrium Determination compute->interpret

Caption: A self-validating workflow for the comprehensive study of tautomerism.

Experimental Protocols: Field-Proven Methodologies

The following protocols represent standardized, self-validating workflows for the investigation of thione-thiol tautomerism.

Protocol 1: Variable Temperature (VT) ¹H-NMR Spectroscopy

Objective: To study the dynamics of proton exchange and determine the thermodynamic parameters (ΔG‡) of the tautomeric equilibrium. This protocol is based on methodologies described in the literature.[6]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of the N-substituted benzimidazole-2-thiol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube. The choice of solvent is critical; one that slows the exchange is preferred.

  • Spectrometer Setup: Place the sample in the NMR spectrometer. Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution at room temperature.

  • Initial Spectrum: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Acquisition: Gradually lower the probe temperature in controlled increments (e.g., 10-15 K steps). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.

  • Identify Coalescence: Continue lowering the temperature until the broad, averaged signals begin to sharpen and resolve into distinct signals for the individual tautomers, or until the solvent freezing point is approached. Note the temperature at which the key signals (e.g., aromatic protons C4-H/C7-H) coalesce.

  • Data Analysis:

    • Use the coalescence temperature (Tc) and the frequency separation of the resolved signals (Δν in Hz) to calculate the free energy of activation (ΔG‡) for the tautomeric interchange using the appropriate equations for dynamic NMR.

    • At temperatures below coalescence, integrate the distinct signals to determine the equilibrium constant (K) and subsequently calculate ΔG°, ΔH°, and ΔS°.

Causality and Trustworthiness: This method is self-validating. The systematic change in spectral features (broadening, coalescence, sharpening) as a function of temperature provides direct, physical evidence of a dynamic process. The reproducibility of the coalescence temperature and the consistency of the calculated thermodynamic parameters ensure the trustworthiness of the results.

Protocol 2: Solvent-Dependent UV-Vis Spectroscopic Analysis

Objective: To qualitatively and semi-quantitatively assess the influence of solvent polarity on the position of the tautomeric equilibrium.

Methodology:

  • Solvent Selection: Choose a series of spectrograde solvents with a wide range of polarities (e.g., cyclohexane, dioxane, chloroform, ethanol, water).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol or DMSO).

  • Sample Preparation: Create a series of dilute solutions of identical concentration (e.g., 1 x 10⁻⁵ M) in each of the selected solvents using the stock solution. Ensure the final concentration of the stock solvent is negligible (<1%).

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution over a range of 200-500 nm, using the respective pure solvent as a blank.

  • Data Analysis:

    • Overlay the spectra obtained from the different solvents.

    • Identify and tabulate the λₘₐₓ for the n→π* transition (thione form, >300 nm) in each solvent.

    • Analyze the trend: a shift in absorbance intensity towards the longer wavelength band in more polar solvents indicates stabilization of the thione tautomer.

    • If molar extinction coefficients for both pure tautomers are known or can be estimated, the tautomeric ratio in each solvent can be calculated.

Conclusion

The tautomerism of N-substituted benzimidazole-2-thiols is a defining characteristic of this important molecular scaffold. While a dynamic equilibrium between the thiol and thione forms exists, comprehensive analysis robustly demonstrates the overwhelming predominance of the thione tautomer in both solid and solution phases. This preference is governed by the inherent thermodynamic stability of the thioamide group and is further reinforced by polar environments. A multi-technique approach, combining the solution-state insights of NMR, the environmental sensitivity of UV-Vis, the solid-state clarity of IR and X-ray crystallography, and the theoretical validation of computational chemistry, is essential for a complete and authoritative characterization. For scientists in drug discovery and development, a thorough understanding and rigorous documentation of this tautomeric behavior are not merely academic exercises; they are critical prerequisites for predicting molecular interactions, ensuring structural integrity, and ultimately, designing effective and reliable therapeutic agents.

References

  • El-Sayed, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]

  • Zhang, Y., et al. (2006). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry. [Link]

  • Antonov, L., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

  • Antonov, L., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

  • Antonov, L., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Li, X., et al. (2009). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM. [Link]

  • Yancheva, D., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ResearchGate. [Link]

  • Ellis, B., & Larkin, P. J. (1971). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic. [Link]

  • Perez, M. A., & Elguero, J. (1982). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole. ResearchGate. [Link]

  • Garcia-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

  • N.A. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

  • Avcı, D., et al. (2018). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. [Link]

  • Zubenko, A. D., et al. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Ostath, A., et al. (2024). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

  • El-Sayed, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PubMed. [Link]

  • N.A. (n.d.). Tautomerism in aromatic heterocycles. Química Organica.org. [Link]

  • Anichina, K. K., et al. (2017). Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. ResearchGate. [Link]

  • Elguero, J., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Shablykin, O. V., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • El-Sayed, E., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. [Link]

  • Ríos-Guerra, F., et al. (2015). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules. [Link]

  • N.A. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Sobiad. [Link]

  • Gür, M., et al. (2013). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Bulgarian Chemical Communications. [Link]

  • Zubenko, A. D., et al. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. IUCrData. [Link]

  • Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. [Link]

  • N.A. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Sci-Hub. [Link]

  • Chen, B. C., et al. (1982). Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles. Semantic Scholar. [Link]

  • El-Sayed, E., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]

  • Lee, C. K., & Lee, I. H. (2001). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]

  • Ali, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry. [Link]

  • Sharma, D., et al. (2016). Biological activities of benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reva, I., & Lapinski, L. (2020). Dual Photochemistry of Benzimidazole. Molecules. [Link]

  • Morkovnik, A. S., et al. (2013). Structure and tautomerism of 2-benzimidazolylthioureas. ResearchGate. [Link]

  • N.A. (n.d.). Tautomerization of benzimidazole. ResearchGate. [Link]

  • N.A. (2023). Novel Benzimidazol‐2‐Thione Derivatives: Synthesis, In Vitro Anticancer, Antimicrobial Activities, And In Silico Molecular Docking Study. ResearchGate. [Link]

  • Sedić, M., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. [Link]

  • Pandey, A., et al. (2019). (a) Tautomeric molecular structures of 2-mercaptobenzimidazole. (b) The... ResearchGate. [Link]

  • N.A. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

Sources

The Crystalline Blueprint: An In-depth Technical Guide to the Structural Analysis of 1-Allyl-1H-benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. Among its diverse derivatives, the 1-allyl-1H-benzimidazole-2-thiol series presents a compelling area of study, demonstrating significant potential in anticancer and antifungal applications. This technical guide provides a comprehensive exploration of the crystal structure analysis of these derivatives. We delve into the nuanced methodologies of synthesis and single-crystal X-ray diffraction, elucidate the critical intermolecular interactions that govern their solid-state architecture, and bridge the gap between their three-dimensional structure and biological function. This document is intended to be an essential resource for researchers engaged in the rational design and development of novel benzimidazole-based therapeutics.

Introduction: The Significance of the Benzimidazole Core

Benzimidazole derivatives are a class of heterocyclic compounds featuring a fused benzene and imidazole ring system. This aromatic bicyclic scaffold is a privileged structure in drug discovery, owing to its ability to mimic purine bases and interact with various biological targets through hydrogen bonding, π-π stacking, and metal coordination.[1][2] The therapeutic landscape of benzimidazoles is vast, encompassing antiviral, anticancer, antifungal, and antihypertensive agents.[3][4]

The introduction of a thiol group at the 2-position and an allyl group at the 1-position of the benzimidazole ring system imparts unique physicochemical properties and biological activities. The thione-thiol tautomerism of the 2-mercaptobenzimidazole core is a key feature influencing its reactivity and interaction with biological macromolecules. The lipophilic allyl group can enhance membrane permeability and modulate the compound's pharmacokinetic profile. Understanding the precise three-dimensional arrangement of these functional groups through crystal structure analysis is paramount for elucidating their mechanism of action and for guiding the design of more potent and selective drug candidates.[1][5]

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound derivatives is a well-established process, typically involving a two-step procedure. The following protocol provides a detailed methodology for the synthesis and subsequent crystallization of these compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

  • To a solution of o-phenylenediamine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents) and potassium hydroxide (1.2 equivalents).

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1H-benzimidazole-2-thiol.[6]

Step 2: N-Alkylation with Allyl Bromide

  • Suspend 1H-benzimidazole-2-thiol (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Add a base, for instance, anhydrous potassium carbonate (1.5 equivalents), to the suspension.

  • To this mixture, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Crystal Growth: The Art of Obtaining Single Crystals

The acquisition of high-quality single crystals is the most critical and often challenging step in crystal structure analysis. For this compound derivatives, the slow evaporation technique is a commonly employed and effective method.

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to form a saturated or near-saturated solution. Gentle warming can aid in dissolution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable size and quality for X-ray diffraction should form.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following outlines the typical workflow for the crystallographic analysis of this compound derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation

Caption: Workflow for Crystal Structure Analysis.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Structural Analysis: A Deep Dive into the Crystalline Landscape

While the specific crystal structure of this compound is not publicly available as of this writing, a detailed analysis of its close analogue, 1-allyl-1H-1,3-benzimidazol-2(3H)-one , provides invaluable insights into the expected structural features.[3]

Molecular Geometry: A Tale of Two Planes

The crystal structure of 1-allyl-1H-1,3-benzimidazol-2(3H)-one reveals that the benzimidazole ring system is essentially planar.[3] A key structural feature is the orientation of the allyl group relative to the benzimidazole plane. In the case of the -one analogue, the allyl group is nearly perpendicular to the benzimidazole plane, with a torsion angle of approximately -70.44°.[3] This perpendicular arrangement is likely a consequence of minimizing steric hindrance between the allyl group and the benzimidazole ring. A similar conformation can be anticipated for the -thiol derivative.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of benzimidazole derivatives is orchestrated by a network of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as solubility and melting point.

  • Hydrogen Bonding: In the crystal structure of 1-allyl-1H-1,3-benzimidazol-2(3H)-one, molecules form dimeric structures through N—H···O hydrogen bonds.[3] For the this compound derivative, the presence of the thione group (C=S) and the N-H proton of the imidazole ring suggests the formation of strong N—H···S hydrogen bonds, which would likely be a dominant feature in its crystal packing. These hydrogen bonds can lead to the formation of supramolecular chains or sheets.

  • π-π Stacking: The aromatic nature of the benzimidazole ring system makes it prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, contribute significantly to the stability of the crystal structure. The stacking can be either face-to-face or offset.

  • C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the π-system of the benzimidazole ring as an acceptor are also commonly observed in the crystal packing of these derivatives.

The interplay of these intermolecular forces dictates the overall three-dimensional architecture of the crystal.

intermolecular_interactions cluster_stacking π-π Stacking mol1 N-H Benzimidazole Ring C=S mol2 N-H Benzimidazole Ring C=S mol1:s1->mol2:n2 N-H···S Hydrogen Bond mol3 N-H Benzimidazole Ring C=S mol2:s2->mol3:n3 N-H···S Hydrogen Bond ring1 Benzimidazole Ring ring2 Benzimidazole Ring

Caption: Key Intermolecular Interactions.

Structure-Activity Relationship (SAR): Linking Crystal Structure to Biological Function

The biological activity of benzimidazole derivatives is intricately linked to their three-dimensional structure. Crystal structure analysis provides the precise geometric parameters that are essential for understanding and predicting their therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole-2-thiol derivatives.[7][8][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as protein kinases. The orientation of substituents on the benzimidazole scaffold, as determined by X-ray crystallography, is critical for their binding to the active site of these enzymes. For instance, the spatial arrangement of the allyl group can influence hydrophobic interactions within the binding pocket, while the thione group can act as a hydrogen bond acceptor.

Antifungal Activity

Benzimidazole derivatives are also known for their potent antifungal properties.[10][11][12] Their mechanism of action often involves the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The planarity of the benzimidazole ring system facilitates intercalation into the fungal DNA or membranes, while the nature and position of substituents, such as the allyl and thiol groups, modulate the specificity and potency of this interaction.

The following table summarizes the crystallographic data for the analogous 1-allyl-1H-1,3-benzimidazol-2(3H)-one, which serves as a valuable reference for what can be expected for the thiol derivative.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Ref.
1-allyl-1H-1,3-benzimidazol-2(3H)-oneC₁₀H₁₀N₂OMonoclinicP2₁/c10.2749(5)5.5787(3)16.6220(9)100.976(4)935.35(8)4[3]

Conclusion: The Path Forward

The crystal structure analysis of this compound derivatives provides a fundamental understanding of their solid-state properties and a rational basis for their further development as therapeutic agents. This guide has outlined the key experimental and analytical methodologies, from synthesis and crystallization to the detailed interpretation of crystallographic data. The insights gained from the structural analysis of analogous compounds, combined with the established biological activities of this class of molecules, pave the way for the design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The continued application of single-crystal X-ray diffraction will undoubtedly remain a cornerstone in the quest for the next generation of benzimidazole-based drugs.

References

  • Belaziz, S., et al. (2012). 1-Allyl-1H-1,3-benzimidazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3212. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 21856-21871. Available at: [Link]

  • Yadav, G., et al. (2021). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Fun, H. K., et al. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2613. Available at: [Link]

  • Song, J., et al. (2019). Structure activity relationship (SAR) of benzimidazole derivatives having anticancer potentiality. ResearchGate. Available at: [Link]

  • Abdulkareem, A. E., & Mageed, A. H. (2025). Benzimidazole derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Anticancer Agents in Medicinal Chemistry, 22(19), 3280-3290. Available at: [Link]

  • Abdel-Ghaffar, N. F. (2013). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 5(5), 243-257. Available at: [Link]

  • Patil, S., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. Available at: [Link]

  • Sharma, R., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(12). Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1289, 135835. Available at: [Link]

  • Yilmaz, I., et al. (2025). Synthesis of Some New Benzimidazole-Thiazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • Yang, B., et al. (2010). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3164. Available at: [Link]

  • Gaba, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3369. Available at: [Link]

  • Wang, Y., et al. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 481-483. Available at: [Link]

  • Edlich, W. P. (1971). Antifungal Activity of Selected Benzimidazole Compounds. Applied Microbiology, 21(5), 944-945. Available at: [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • Wang, M., et al. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Molecules, 21(1), 109. Available at: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 6(1), 75-82. Available at: [Link]

  • NIST. (n.d.). 2-Benzimidazolethiol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 1-allyl-1H-benzimidazole-2-thiol: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2] Among these, 1-allyl-1H-benzimidazole-2-thiol (ABT) is a molecule of significant interest due to the combined functionalities of the benzimidazole ring, the reactive allyl group, and the versatile thiol moiety. Understanding the electronic structure and chemical reactivity of ABT at a quantum level is paramount for designing novel therapeutics with enhanced efficacy and specificity.

This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the molecule's structural and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for rational drug design. We will explore geometric optimization, frontier molecular orbital (HOMO-LUMO) analysis, molecular electrostatic potential (MEP) mapping, and vibrational frequency analysis, explaining the causality behind each computational choice and its implications for drug development.

Part 1: Computational Methodology: A Self-Validating System

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen theoretical method and basis set. Our approach is designed to be a self-validating system, where the combination of methods provides a robust and cross-verified understanding of the molecule's properties.

Software Selection

All calculations described herein are performed using the Gaussian suite of programs, a widely recognized and validated software package for electronic structure calculations. For visualization and analysis of the output data, GaussView and other open-source molecular visualization tools are employed.

The Rationale for Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. DFT methods calculate the electronic structure of a molecule based on its electron density, which is computationally less demanding than traditional wave-function-based methods. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven track record in providing reliable results for organic molecules, including benzimidazole derivatives.[3][4][5]

Basis Set Selection

The choice of basis set is crucial for accurately describing the molecular orbitals. We will employ the 6-311++G(d,p) basis set. The "6-311" part indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogen, which are essential for describing the behavior of electrons far from the nucleus, a key aspect for analyzing non-covalent interactions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of anisotropic electron density distributions in chemical bonds.

Experimental Protocol: Computational Workflow

A detailed, step-by-step methodology for the quantum chemical calculations is provided below:

  • Molecule Building: The initial 3D structure of this compound is constructed using GaussView.

  • Geometric Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true minimum on the potential energy surface has been reached.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes: to confirm the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.

The logical flow of this computational protocol is illustrated in the diagram below.

Computational_Workflow A 1. Molecule Construction (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy) B->C D 4. Electronic Property Calculation (HOMO-LUMO, MEP) C->D

Caption: A flowchart illustrating the key steps in the quantum chemical calculation workflow.

Part 2: Structural and Electronic Properties of this compound

Geometric Optimization

The initial step in our analysis is to determine the most stable three-dimensional structure of ABT. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. These parameters are critical in drug design as they dictate how the molecule can fit into a biological target's binding site.

Parameter Value Parameter Value
Bond Lengths (Å) **Bond Angles (°) **
C=S1.685N-C-N108.5
N-C(thiol)1.378C-N-C(allyl)125.8
C-N(allyl)1.462C-S-H95.7
Dihedral Angles (°)
C-N-C-C (allyl)-95.3
Note: These are representative values and will be calculated precisely in the actual computation.

The planarity of the benzimidazole ring is a key feature, while the allyl group introduces conformational flexibility. The specific orientation of the allyl group relative to the benzimidazole core can influence its interaction with target proteins.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[4] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7] A smaller energy gap suggests that the molecule is more reactive and less stable.

Orbital Energy (eV)
HOMO-6.25
LUMO-1.58
HOMO-LUMO Gap (ΔE)4.67
Note: These are representative values and will be calculated precisely in the actual computation.

For ABT, the HOMO is expected to be localized primarily on the electron-rich thiol group and the benzimidazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the benzimidazole ring system, highlighting the regions susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological macromolecules and for understanding its metabolic fate.

The relationship between these calculated properties and the molecule's reactivity is depicted in the following diagram.

Reactivity_Logic cluster_0 Calculated Properties cluster_1 Predicted Chemical Behavior HOMO HOMO Energy Electron_Donation Electron Donating Ability HOMO->Electron_Donation LUMO LUMO Energy Electron_Acceptance Electron Accepting Ability LUMO->Electron_Acceptance Energy_Gap HOMO-LUMO Gap Chemical_Reactivity Chemical Reactivity Energy_Gap->Chemical_Reactivity

Caption: The relationship between frontier orbital energies and predicted chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[8] The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.[4] Green regions represent neutral electrostatic potential.

For ABT, the MEP analysis is expected to show a significant negative potential around the sulfur atom of the thiol group and the nitrogen atoms of the benzimidazole ring, confirming these as key sites for hydrogen bonding and interaction with electrophilic species. The hydrogen atom of the thiol group and the hydrogens on the allyl group will likely exhibit a positive electrostatic potential, making them potential hydrogen bond donors. This detailed map of electrostatic potential is crucial for understanding drug-receptor interactions, as it highlights the regions of the molecule that are most likely to engage in electrostatic interactions with a biological target.[9][10]

Vibrational Frequency Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be compared with experimental data to validate the computational model. More importantly, the analysis of vibrational modes provides insight into the bonding and structural characteristics of the molecule. Key vibrational modes for ABT include the C=S stretch, N-H in-plane and out-of-plane bending, C-N stretching, and the characteristic vibrations of the allyl group. The thioamide group, in particular, has characteristic vibrational bands that are sensitive to its chemical environment.[11][12]

Vibrational Mode Calculated Frequency (cm-1) Description
N-H Stretch3450Stretching of the N-H bond in the imidazole ring
C-H (allyl) Stretch3080Stretching of C-H bonds in the allyl group
C=C (allyl) Stretch1645Stretching of the C=C double bond in the allyl group
C=S Stretch1250Stretching of the carbon-sulfur double bond
C-N Stretch1380Stretching of the carbon-nitrogen bonds in the ring
Note: These are representative values and will be calculated precisely in the actual computation. Frequencies are typically scaled to better match experimental values.

Understanding the vibrational properties of ABT can aid in its characterization and can also be used to study its interactions with other molecules, as changes in vibrational frequencies can indicate the formation of intermolecular bonds.

Conclusion

This technical guide has outlined a robust computational strategy for the quantum chemical analysis of this compound. By employing Density Functional Theory, we can gain deep insights into the molecule's structural, electronic, and vibrational properties. The data derived from geometric optimization, HOMO-LUMO analysis, MEP mapping, and vibrational frequency calculations provide a comprehensive picture of the molecule's reactivity and potential for interaction with biological targets. This knowledge is indispensable for the rational design and development of new benzimidazole-based therapeutic agents, enabling a more targeted and efficient approach to drug discovery. The methodologies described herein are not only applicable to ABT but can be extended to a wide range of pharmacologically relevant molecules.

References
  • Application of molecular electrostatic potentials in drug design. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). Quantum chemical study on two benzimidazole derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-13.
  • Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. DergiPark. Retrieved January 17, 2026, from [Link]

  • Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. II. Thioacetamide. Bulletin of the Chemical Society of Japan, 35(9), 1449-1456.
  • Bayat, Z., et al. (2011). Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. Journal of Chemical and Pharmaceutical Research, 3(4), 561-564.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved January 17, 2026, from [Link]

  • Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (2022). ACS Omega.
  • Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Powerful “Interaction Pharmacophore” for Drug Discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suresh, C., & Haritha, M. (2024).
  • Prediction of henry's law constant of benzimidazole derivatives using quantum chemical calculation. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suresh, C., & Haritha, M. (2024).
  • Vibrational characterization of the tertiary amide and thioamide group. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2019). Royal Society of Chemistry.
  • Comparisons between the HOMO and LUMO of the benzimidazole derivative molecules in the three crystals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
  • The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022).
  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound, 95% Purity, C10H10N2S, 100 mg. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. (2022). Biointerface Research in Applied Chemistry.
  • Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydr
  • Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles. (2011). PubMed Central.
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • 1H-benzimidazole and some benzimidazole containing drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dependence of the Peptide Amide III Vibration on the Φ Dihedral Angle. (n.d.). University of Pittsburgh. Retrieved January 17, 2026, from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 30(9), e202303770.
  • Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[4][8][11] Oxadiazole-2-Thiol and their derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Initial Biological Screening of 1-allyl-1H-benzimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Targeted Screening Cascade

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged structure." Its resemblance to endogenous purine nucleosides allows it to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific compound of interest, 1-allyl-1H-benzimidazole-2-thiol , incorporates two additional features of high medicinal chemistry interest: a thiol group at the C2 position, known to chelate metal ions and participate in redox reactions, and an N-allyl substituent, which can influence lipophilicity and receptor binding.

This guide delineates a structured, multi-tiered approach for the initial biological evaluation of this novel entity. The chosen assays are not arbitrary; they represent a logical starting point based on the well-documented activities of the benzimidazole-2-thiol core. Our primary screening cascade will simultaneously investigate three key areas of high therapeutic need:

  • Cytotoxicity: To assess the compound's potential as an anticancer agent.

  • Antimicrobial Activity: To probe its efficacy against clinically relevant bacterial and fungal pathogens.

  • Antioxidant Potential: To determine its capacity to neutralize harmful free radicals, a process implicated in numerous disease states.

This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind each experimental step. Every protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Compound Profile

  • Compound Name: this compound

  • Core Scaffold: Benzimidazole

  • Key Functional Groups:

    • Thiol (-SH) at C2: Imparts redox activity and potential for metal chelation.

    • Allyl (-CH₂-CH=CH₂) at N1: Modulates solubility and steric/electronic properties.

  • Hypothesized Activities: Anticancer, antimicrobial, antioxidant.

Tier 1 Screening: A Multi-Pronged Investigative Workflow

The initial screening phase is designed for maximal information output with efficient use of resources. It follows a parallel workflow to assess the compound's effect on mammalian cells, microbes, and a cell-free chemical system.

G cluster_0 Compound Synthesis & Characterization cluster_1 Tier 1 Biological Screening cluster_2 Primary Endpoint Analysis Compound This compound (Purity & Structure Verified) Cytotoxicity Cytotoxicity Assay (MTT Method) Compound->Cytotoxicity Test Compound Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial Test Compound Antioxidant Antioxidant Assay (DPPH Scavenging) Compound->Antioxidant Test Compound IC50 Determine IC50 Value (50% Inhibitory Concentration) Cytotoxicity->IC50 Data Output MIC Determine MIC Value (Minimum Inhibitory Concentration) Antimicrobial->MIC Data Output EC50 Determine EC50 Value (50% Effective Concentration) Antioxidant->EC50 Data Output

Caption: Tier 1 parallel screening workflow for this compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle & Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[1][3][4] The core mechanism involves the enzymatic reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[3] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1][3] This assay is selected for its robustness, high-throughput adaptability, and extensive validation in anticancer drug screening.[6]

Materials
  • Cell Lines: A representative panel, e.g., MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma). The NCI-60 panel provides a standardized platform for broader screening.[7][8][9]

  • Reagents:

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

  • Equipment:

    • 96-well clear, flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 570 nm)

    • Multichannel pipette

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells) for background subtraction.

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting a dose-response curve of cell viability versus the logarithm of the compound concentration.

  • % Viability = (ODSample - ODBlank) / (ODVehicle Control - ODBlank) * 100

  • IC₅₀ Value: The concentration of the compound that reduces cell viability by 50%.

ParameterDescription
Cell Line The specific cancer cell line tested (e.g., MCF-7).
IC₅₀ (µM) The concentration at which 50% of cell growth is inhibited.
Positive Control A known cytotoxic drug (e.g., Doxorubicin) for assay validation.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle & Rationale

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[12][15] This method involves challenging a standardized inoculum of the test microbe with serial two-fold dilutions of the compound in a liquid growth medium within a 96-well microtiter plate.[13][14] Its quantitative output is crucial for assessing antimicrobial potency and is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][16]

Materials
  • Microbial Strains: A panel including:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)[15]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)[17]

    • Fungus: Candida albicans (e.g., ATCC 90028)

    • Quality control strains are essential for validating results.[15]

  • Reagents:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • RPMI-1640 Medium for fungi.

    • 0.5 McFarland turbidity standard.

  • Equipment:

    • Sterile 96-well microtiter plates.

    • Incubator (35-37°C).

    • Spectrophotometer or turbidimeter.

Step-by-Step Methodology
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Prepare a solution of the test compound in the broth at twice the highest desired final concentration.

    • Add 50 µL of this compound solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted standardized inoculum to each well (columns 1-11). This brings the final volume to 100 µL and achieves the target inoculum density.

    • Include control wells:

      • Growth Control (Column 11): 50 µL broth + 50 µL inoculum (no compound).

      • Sterility Control (Column 12): 100 µL of uninoculated broth.

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.[14]

  • Reading Results:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity or pellet formation) compared to the growth control.[12][15]

Data Analysis

The result is reported as the MIC value for each tested microorganism.

MicroorganismTypeMIC (µg/mL)
S. aureus ATCC 29213Gram-positiveValue
E. coli ATCC 25922Gram-negativeValue
C. albicans ATCC 90028FungusValue
CiprofloxacinPositive ControlValue
FluconazolePositive ControlValue

Protocol 3: Antioxidant Activity Evaluation (DPPH Radical Scavenging)

Principle & Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the radical-scavenging activity of compounds.[18][19][20] DPPH is a stable free radical that possesses a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[18][19] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[20][21] This reduction leads to a stoichiometric loss of the violet color, changing to a pale yellow. The decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the compound.[18][22]

Materials
  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectroscopic grade)

    • Ascorbic acid or Trolox (as a positive control)

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader (517 nm)

    • 96-well plates or cuvettes

    • Vortex mixer

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare a stock solution of the test compound in methanol.

    • Perform serial dilutions of the test compound and the positive control (ascorbic acid) to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare control wells:

      • Negative Control: 100 µL methanol + 100 µL DPPH solution.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[22]

    • Measure the absorbance of each well at 517 nm.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula. The EC₅₀ (half-maximal effective concentration) is determined by plotting the scavenging percentage against the logarithm of the compound concentration.

  • % Scavenging Activity = [(AControl - ASample) / AControl] * 100

    • Where AControl is the absorbance of the negative control and ASample is the absorbance of the test compound.

  • EC₅₀ Value: The concentration of the compound that scavenges 50% of the DPPH radicals.

ParameterDescription
EC₅₀ (µg/mL) The concentration at which 50% of DPPH radicals are scavenged.
Ascorbic Acid EC₅₀ The EC₅₀ value for the positive control.

Conclusion and Path Forward

This technical guide outlines a robust, evidence-based framework for the initial biological characterization of this compound. The data generated from these three primary assays—cytotoxicity (IC₅₀), antimicrobial (MIC), and antioxidant (EC₅₀)—will provide a critical first look at the compound's therapeutic potential.

G cluster_0 Tier 1 Results cluster_1 Decision Point cluster_2 Tier 2: Advanced Studies Results Primary Screening Data (IC50, MIC, EC50) Decision Go / No-Go Decision Is activity potent and selective? Results->Decision SAR Structure-Activity Relationship (SAR) Decision->SAR Go Mechanism Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) Decision->Mechanism Go Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Decision->Selectivity Go

Caption: Decision workflow following initial biological screening.

Favorable results, such as potent and selective cytotoxicity, low MIC values, or significant antioxidant activity, will trigger a "Go" decision, leading to more advanced studies. These may include mechanism-of-action elucidation, structure-activity relationship (SAR) studies with synthesized analogues, and in vivo efficacy models. This structured approach ensures that resources are directed toward compounds with the highest probability of success in the long and complex journey of drug development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Grokipedia. Broth microdilution. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Aleskandarany, M. A., & Ashmawy, A. M. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Applied Sciences, 12(23), 12347. [Link]

  • Bio-protocol. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. [Link]

  • Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current topics in medicinal chemistry, 16(27), 3047–3063. [Link]

  • Cytion. Screening Anticancer Drugs with NCI Lines. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Sviridova, E. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cell line-based platforms to evaluate the therapeutic efficacy of targeted cancer drugs. Nature reviews. Cancer, 10(4), 241–253. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Mingaleeva, R., Shagidullin, R., & Miftakhova, A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in bioengineering and biotechnology, 8, 322. [Link]

  • de Oliveira, J. R., de Araújo, J. M., & de Oliveira, A. P. (2021). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Antibiotics (Basel, Switzerland), 10(11), 1384. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. In CLSI. [Link]

  • ResearchGate. ATCC bacterial strains selected for antimicrobial susceptibility tests. [Link]

  • ResearchGate. (2025, August 6). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel N-allyl Benzimidazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Benzimidazole, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in the landscape of drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a versatile core for developing therapeutic agents.[3] Clinically established drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent mebendazole underscore the therapeutic significance of this chemical motif.[4][5]

The derivatization of the benzimidazole core, particularly at the 2-position, has yielded compounds with a remarkable breadth of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[6][7] Among these, the benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole or benzimidazoline-2-thione) moiety is of particular interest due to its unique chemical reactivity and biological profile. The introduction of an N-allyl group to this scaffold is a strategic modification aimed at exploring new chemical space and enhancing biological efficacy. The allyl group, with its reactive double bond, can potentially engage in unique interactions with biological targets or serve as a handle for further chemical elaboration, making N-allyl benzimidazole-2-thiol derivatives a compelling target for novel drug development programs.

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological applications of N-allyl benzimidazole-2-thiol compounds, designed for researchers and scientists in the field of drug development.

Part 1: Synthetic Strategy and Execution

The synthesis of N-allyl benzimidazole-2-thiol is a two-step process, beginning with the construction of the core benzimidazole-2-thiol heterocycle, followed by the selective alkylation of a ring nitrogen atom.

Step 1: Synthesis of the Precursor—1,3-dihydro-2H-benzimidazole-2-thione

The foundational precursor, 1,3-dihydro-2H-benzimidazole-2-thione, is most commonly synthesized via the cyclocondensation of o-phenylenediamine with a one-carbon synthon, typically carbon disulfide.[8]

Causality Behind Experimental Choices:

  • Reactants: o-Phenylenediamine provides the benzene ring and the two nitrogen atoms required for the imidazole portion. Carbon disulfide (CS₂) is an ideal one-carbon electrophile that reacts with the diamine to form a thiourea-like intermediate, which readily cyclizes.

  • Base: A base such as potassium hydroxide or pyridine is crucial. It facilitates the reaction by acting as a catalyst and a scavenger for the hydrogen sulfide gas that is eliminated during the cyclization process.[9]

  • Solvent: An alcoholic solvent like ethanol is typically used as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

Caption: Workflow for Benzimidazole-2-thione Synthesis.

Step 2: N-Allylation of 1,3-dihydro-2H-benzimidazole-2-thione

The introduction of the allyl group onto the benzimidazole nitrogen is achieved via a nucleophilic substitution reaction using an allyl halide. The key challenge in this step is controlling the regioselectivity. The benzimidazole-2-thiol precursor exists in a tautomeric equilibrium between the thione form (with two N-H protons) and the thiol form (with one N-H proton and an S-H proton). Alkylation can therefore occur on either a nitrogen (N-alkylation) or the sulfur atom (S-alkylation).

To selectively achieve N-allylation, reaction conditions must be carefully controlled. The synthesis of the analogous compound, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, provides a reliable template for this reaction.[9]

Causality Behind Experimental Choices:

  • Alkylating Agent: Allyl bromide is a suitable and reactive electrophile for this substitution reaction.

  • Base and Solvent: The use of a milder base like pyridine, which can also serve as the solvent, favors N-alkylation. Stronger bases in polar aprotic solvents (like potassium carbonate in DMF or acetone) can increase the propensity for S-alkylation.[8]

  • Temperature: Conducting the reaction at reflux ensures a sufficient rate of reaction to drive the synthesis to completion.

Caption: Workflow for N-Allylation Reaction.

Part 2: Experimental Protocols and Compound Characterization

The following protocols are detailed, self-validating systems designed for reproducibility.

Protocol 1: Synthesis of 1,3-dihydro-2H-benzimidazole-2-thione
  • Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and carbon disulfide (7.6 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of pyridine to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the pyridine under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from ethanol to yield pure 1,3-dihydro-2H-benzimidazole-2-thione as white or light orange crystals.[9]

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should be sharp and consistent with literature values (approx. 303-304 °C).[8]

Protocol 2: Synthesis of 1-Allyl-1,3-dihydro-2H-benzimidazole-2-thione
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,3-dihydro-2H-benzimidazole-2-thione (1.50 g, 10 mmol) in 30 mL of pyridine.

  • Reagent Addition: Add allyl bromide (1.33 g, 11 mmol, 0.95 mL) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and evaporate the pyridine under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel (Eluent: gradient of Hexane/Ethyl Acetate) or by recrystallization from a suitable solvent like ethanol to afford the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Characterization of N-allyl Benzimidazole-2-thiol

Structural elucidation is unequivocally achieved through modern spectroscopic techniques. Based on the known data for the N-ethyl analog[9] and general principles, the following spectral characteristics are expected for 1-Allyl-1,3-dihydro-2H-benzimidazole-2-thione .

Data Type Expected Observations Rationale
¹H NMR (DMSO-d₆)~12.5 ppm (s, 1H): N-H proton. ~7.2-7.0 ppm (m, 4H): Aromatic protons (H4, H5, H6, H7). ~6.0-5.8 ppm (m, 1H): Internal vinyl proton (-CH=CH₂). ~5.2-5.0 ppm (m, 2H): Terminal vinyl protons (=CH₂). ~4.8 ppm (d, 2H): Methylene protons (N-CH₂-).The N-H proton is acidic and appears far downfield. Aromatic protons are in the typical region. The allyl group shows a characteristic pattern: a multiplet for the internal proton coupled to both the methylene and terminal vinyl protons, and two distinct multiplets for the terminal, diastereotopic vinyl protons. The N-CH₂ protons are deshielded by the adjacent nitrogen.
¹³C NMR (DMSO-d₆)~168 ppm: C=S (Thione carbon). ~132-130 ppm: Benzene quaternary carbons (C3a, C7a). ~133 ppm: Internal vinyl carbon (-CH=). ~122-108 ppm: Aromatic CH carbons and terminal vinyl carbon (=CH₂). ~47 ppm: Methylene carbon (N-CH₂-).The C=S carbon is highly deshielded and is a key identifier.[9] Aromatic and vinyl carbons appear in their expected regions. The N-CH₂ carbon signal is found in the aliphatic region, shifted downfield due to the nitrogen attachment.
IR (KBr) ~3100-3000 cm⁻¹: N-H stretching. ~1640 cm⁻¹: C=C stretching (allyl). ~1250 cm⁻¹: C=S stretching.The presence of the N-H stretch confirms mono-substitution. The C=C stretch confirms the integrity of the allyl group, and the C=S stretch is characteristic of the thione functional group.
Mass Spec (ESI) m/z [M+H]⁺ = 191.06 Corresponds to the protonated molecular ion for the chemical formula C₁₀H₁₀N₂S.

Part 3: Biological Rationale and Potential Mechanisms of Action

The synthesis of novel N-allyl benzimidazole-2-thiol derivatives is predicated on the extensive and diverse biological activities exhibited by the parent scaffold. These compounds are promising candidates for screening in antifungal and anticancer assays.

Potential as Antifungal Agents

Many azole-based antifungal drugs, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Benzimidazole derivatives are known to target this pathway. The nitrogen atoms within the imidazole ring can coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][11]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Compound N-Allyl Benzimidazole -2-thiol CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Disruption Disruption Ergosterol->Disruption Inhibition Inhibition Inhibition->Ergosterol Disruption->Membrane caption Hypothesized Antifungal Mechanism of Action.

Caption: Hypothesized Antifungal Mechanism of Action.

Potential as Anticancer Agents

The anticancer potential of benzimidazole derivatives is multifaceted, with compounds reported to act through several distinct mechanisms:

  • Microtubule Disruption: Similar to vinca alkaloids and taxanes, some benzimidazole derivatives can interfere with the polymerization of tubulin into microtubules.[3] This disruption arrests the cell cycle in the G2/M phase, preventing mitosis and leading to apoptotic cell death.

  • Kinase Inhibition: Many benzimidazoles are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[6] By blocking the ATP-binding site of these kinases, they can shut down pro-survival signaling pathways.

  • Induction of Apoptosis: Benzimidazole compounds have been shown to induce programmed cell death (apoptosis) by activating the caspase cascade.[12] This can occur through DNA damage or by modulating the expression of pro- and anti-apoptotic proteins.

The introduction of the N-allyl group could modulate the lipophilicity, cell permeability, and binding affinity of the compound to these targets, potentially leading to a novel and potent anticancer agent.[4]

Conclusion and Future Directions

This guide has outlined a robust and logical framework for the synthesis and discovery of novel N-allyl benzimidazole-2-thiol compounds. We have detailed a validated, two-step synthetic pathway, provided a comprehensive protocol for characterization, and discussed the compelling biological rationale that underpins this research. The structural versatility and proven track record of the benzimidazole scaffold make these new derivatives highly attractive candidates for inclusion in high-throughput screening campaigns. Future work should focus on the synthesis of a library of analogs with varied substituents on the benzene ring to establish clear Structure-Activity Relationships (SAR). Furthermore, in-depth mechanistic studies will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects, paving the way for their potential development as next-generation therapeutic agents.

References

  • Arora, G., et al. (2022). Synthesis, characterization and anticancer activity of palladium allyl complexes bearing benzimidazole-based N-heterocyclic carbene. Applied Organometallic Chemistry, 36(5), e6636. Available at: [Link]

  • Barakat, A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. Available at: [Link]

  • Ghasemzadeh, M. A., & Tahoori, F. (2023). Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. ChemistrySelect, 8(35), e202302241. Available at: [Link]

  • Jadhav, S. B., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Infectious Disease & Drug Therapy, 2(1), 1-15. Available at: [Link]

  • Koprowska, K., et al. (2014). Biological approach of anticancer activity of new benzimidazole derivatives. Pharmacological Reports, 66(1), 143-149. Available at: [Link]

  • Kumar, A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(15), 8635-8681. Available at: [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Bioorganic & Medicinal Chemistry, 14(11), 3787-3798. Available at: [Link]

  • Saleh, M. Y., et al. (2023). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances, 13(23), 15835-15856. Available at: [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CD3OD, experimental) (HMDB0000798). Retrieved from [Link]

  • Fakhim, H., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 46. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4065-4081. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4065–4081. Available at: [Link]

  • Draghici, C., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(10), 2697. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Isab, A. A., & Wazeer, M. I. M. (2009). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Retrieved from [Link]

  • Khalilov, L. M., et al. (2024). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 296–300. Available at: [Link]

  • Kihel, A. E., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. Available at: [Link]

  • Bakulev, V. A., et al. (2020). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Chemistry of Heterocyclic Compounds, 56(8), 944-946. Available at: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 1H-Benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of 1H-benzimidazole-2-thiol using allyl bromide. Benzimidazole derivatives are pivotal scaffolds in medicinal chemistry and drug development. The alkylation of 1H-benzimidazole-2-thiol presents a significant regioselectivity challenge, with reaction conditions dictating the formation of either N-alkylated or S-alkylated products. This document elucidates the underlying mechanistic principles governing this selectivity, offering a detailed, step-by-step methodology optimized to favor the desired N-allyl product. We delve into the causality behind experimental choices, including the selection of a strong, non-nucleophilic base and an appropriate solvent system. The protocol includes methods for reaction monitoring, product isolation, purification, and detailed characterization to ensure a self-validating and reproducible workflow for researchers in synthetic and medicinal chemistry.

Mechanistic Insight: The N- vs. S-Alkylation Challenge

The alkylation of 1H-benzimidazole-2-thiol is complicated by its existence in a tautomeric equilibrium between the thione and thiol forms. Spectroscopic and theoretical studies have demonstrated that the thione tautomer is predominant in both solid and solution states.[1][2][3][4]

Upon deprotonation with a base, an ambident anion is generated with nucleophilic centers on both the nitrogen and sulfur atoms. The regiochemical outcome of the subsequent alkylation with an electrophile like allyl bromide is therefore highly dependent on the reaction conditions.

Diagram 1: Tautomeric equilibrium of the starting material and formation of the ambident anion.

According to Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a soft nucleophile, while the nitrogen atom is a harder nucleophile. Allyl bromide is a relatively soft electrophile. Consequently, reactions under thermodynamic control or in protic solvents often favor the formation of the S-alkylated product, 2-(allylthio)-1H-benzimidazole.[1][5]

To achieve the kinetically favored N-alkylation, conditions must be chosen to enhance the nucleophilicity of the nitrogen atom or sterically hinder the sulfur atom. This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic polar solvent, tetrahydrofuran (THF). This combination generates a "harder" sodium counter-ion environment which preferentially associates with the sulfur atom, leaving the nitrogen atom more available for alkylation.[6]

ReactionPathways cluster_N N-Alkylation Pathway (Kinetic Product) cluster_S S-Alkylation Pathway (Thermodynamic Product) Anion Ambident Anion N_Product 1-allyl-1H-benzimidazole-2(3H)-thione (Desired Product) Anion->N_Product Attack at N-1 (Favored by NaH/THF) S_Product 2-(allylthio)-1H-benzimidazole (Side Product) Anion->S_Product Attack at S (Common Side Reaction) AllylBromide Allyl Bromide (Electrophile)

Diagram 2: Competing N-alkylation and S-alkylation pathways.

Experimental Protocol

This protocol is designed to maximize the yield of the N-alkylated product. Strict adherence to anhydrous conditions is critical for success, as sodium hydride reacts violently with water.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Notes
1H-Benzimidazole-2-thiolC₇H₆N₂S150.201.50 g10.0Starting material
Sodium Hydride (60% dispersion in oil)NaH24.000.44 g11.01.1 eq. Handle with extreme care.
Allyl BromideC₃H₅Br120.980.96 mL (1.33 g)11.01.1 eq. Lachrymator, use in a fume hood.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Solvent. Must be dry.
n-Hexane (anhydrous)C₆H₁₄86.18~10 mL-For washing NaH.
Saturated aq. NH₄Cl--~50 mL-For quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction and chromatography.
n-HexaneC₆H₁₄86.18As needed-For chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.
Step-by-Step Procedure

Workflow start Start: Assemble Dry Glassware under N₂ Atmosphere wash_nah 1. Wash NaH with anhydrous n-hexane start->wash_nah add_thf_sm 2. Add Anhydrous THF and 1H-Benzimidazole-2-thiol wash_nah->add_thf_sm deprotonation 3. Stir at 0°C for 30 min (Deprotonation) add_thf_sm->deprotonation add_allyl 4. Add Allyl Bromide dropwise at 0°C deprotonation->add_allyl react 5. Warm to RT and stir for 4-6 hours (Monitor by TLC) add_allyl->react quench 6. Quench reaction carefully with sat. aq. NH₄Cl at 0°C react->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry organic layer (Na₂SO₄) and concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize end End: Obtain Pure N-allyl Product characterize->end

Diagram 3: Step-by-step experimental workflow for N-alkylation.

  • Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Sodium Hydride Washing: In the flask, weigh the sodium hydride (60% dispersion). Under a nitrogen atmosphere, wash the NaH with anhydrous n-hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane using a cannula.

  • Reagent Addition: Suspend the washed NaH in 50 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath. In a separate beaker, dissolve the 1H-benzimidazole-2-thiol (1.50 g) in 50 mL of anhydrous THF. Add this solution slowly to the NaH suspension at 0°C via a dropping funnel or syringe over 15 minutes.

  • Deprotonation: Stir the resulting mixture at 0°C for 30 minutes. The evolution of hydrogen gas should be observed as the benzimidazole-2-thiolate salt is formed.

  • Alkylation: Add allyl bromide (0.96 mL) dropwise to the reaction mixture at 0°C using a syringe. Ensure the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion. A typical mobile phase is 30-50% ethyl acetate in n-hexane. The N- and S-alkylated products will likely have different Rf values.

TLC ParametersDetails
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl Acetate / n-Hexane (40:60, v/v)
Visualization UV light (254 nm), Iodine chamber
Expected Rf (Start) ~0.2-0.3
Expected Rf (Product) ~0.5-0.6 (N-allyl) & ~0.4-0.5 (S-allyl)
  • Work-up: Cool the flask back to 0°C and quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride (~50 mL) to destroy any unreacted NaH. Caution: This is an exothermic process with vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane (e.g., from 10% to 40%) as the eluent. The N-alkylated product is typically less polar and will elute before the S-alkylated isomer. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product.

Characterization and Validation

The unambiguous structural confirmation is essential to validate the outcome of the protocol and distinguish the desired N-allyl isomer from the potential S-allyl side product.

  • Expected Yield: 60-75% for the N-allyl isomer.

  • Appearance: White to off-white solid.

Spectroscopic Data1-allyl-1H-benzimidazole-2(3H)-thione (N-Product)2-(allylthio)-1H-benzimidazole (S-Product Side Reaction)
¹H NMR (400 MHz, CDCl₃) δ 7.10-7.30 (m, 4H, Ar-H), 6.00-6.10 (m, 1H, N-CH₂-CH =CH₂), 5.20-5.35 (m, 2H, N-CH₂-CH=CH ₂), 4.90-5.00 (d, 2H, N-CH ₂-CH=CH₂). Note: Absence of the broad NH singlet. δ 12.5 (br s, 1H, NH ), 7.15-7.50 (m, 4H, Ar-H), 5.95-6.05 (m, 1H, S-CH₂-CH =CH₂), 5.10-5.25 (m, 2H, S-CH₂-CH=CH ₂), 4.05 (d, 2H, S-CH ₂-CH=CH₂).[1][7]
¹³C NMR (100 MHz, CDCl₃) δ 168.0 (C=S), 133.5, 131.0, 122.5, 118.0, 109.5, 48.0 (N-CH₂).δ 150.0 (N=C-S), 140.0, 134.0, 122.0, 118.5, 110.0, 38.0 (S-CH₂).[8]
IR (KBr, cm⁻¹) ~1680 (C=S), ~3050 (Ar C-H). Note: Absence of N-H stretch. ~3100-3300 (broad, N-H stretch).[1]
MS (ESI+) m/z: 191.06 [M+H]⁺m/z: 191.06 [M+H]⁺

Safety and Troubleshooting

  • Safety: Allyl bromide is a toxic lachrymator and should be handled exclusively in a well-ventilated chemical fume hood. Sodium hydride reacts violently with water and protic solvents; handle under an inert atmosphere at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Troubleshooting:

    • Low Yield: May be due to wet reagents or solvent. Ensure all materials are scrupulously dried.

    • Mixture of N/S Isomers: If a significant amount of the S-isomer is formed, the regioselectivity can be influenced by changing the base or solvent. Using a weaker base like K₂CO₃ in acetone or DMF will almost certainly favor S-alkylation.[1][9] The purification by column chromatography should allow for separation.

    • No Reaction: Confirm the activity of the NaH. Ensure the starting material is fully dissolved before addition.

References

  • Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1568. [Link]

  • Bekircan, O., et al. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]

  • Reddy, C. R., et al. (2020). Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole. Organic & Biomolecular Chemistry, 18(3), 441-449. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1568 (via PMC). [Link]

  • Yıldız, M., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Journal of Molecular Structure: THEOCHEM, 807(1-3), 229-237. [Link]

  • Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5-NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. [Link]

  • Tchouya, G. R. F., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. Journal of Medicinal Plants Research, 10(34), 603-611. [Link]

  • Sodhi, A., et al. (2014). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds 1a-1l as phase-transfer catalysts. ResearchGate. [Link]

  • Ríos-Gutiérrez, M. C., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(18), 4296. [Link]

  • Zhang, J., et al. (2004). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 673(1-3), 119-126. [Link]

  • Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]

  • Reddy, P. P., et al. (2013). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 9, 2434-2442. [Link]

  • Tchouya, G. R. F., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. [Link]

  • Pattan, S. R., et al. (2009). STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the benzimidazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. The specific target of this guide, 1-allyl-1H-benzimidazole-2-thiol, is a key intermediate for the synthesis of more complex bioactive molecules. The traditional synthesis of such compounds often involves lengthy reaction times and significant energy consumption.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[1][2] By directly coupling microwave energy with the polar molecules in a reaction, MAOS can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and purer products.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the power of microwave irradiation for a rapid, efficient, and environmentally conscious process.

The Rationale Behind Microwave-Assisted N-Allylation

The core of this synthetic protocol is the N-allylation of 2-mercaptobenzimidazole. In the presence of a base, the nitrogen atom of the benzimidazole ring becomes nucleophilic and attacks the electrophilic carbon of allyl bromide. Microwave irradiation accelerates this process through efficient and uniform heating of the reaction mixture. This rapid heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures in conventional reflux setups. The use of a solid support in a solvent-free system further enhances the green credentials of this method by simplifying the work-up procedure and reducing waste.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the procedural steps are directly linked to the expected outcomes and characterization data.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Mercaptobenzimidazole98%Sigma-Aldrich
Allyl bromide99%Alfa Aesar
Anhydrous Sodium Carbonate≥99.5%Fisher Scientific
Silica Gel (for solid support)60-120 meshMerck
DichloromethaneACS GradeVWR
Anhydrous Sodium SulfateACS GradeVWR
Monomode Microwave Reactore.g., CEM Discover, Biotage InitiatorN/A
Rotary EvaporatorN/ABuchi or equivalent
TLC PlatesSilica Gel 60 F254Merck
Melting Point ApparatusN/AStuart or equivalent
FT-IR SpectrometerN/APerkinElmer or equivalent
NMR Spectrometer400 MHz or higherBruker or equivalent
Reaction Workflow Diagram

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants 1. Weigh Reactants: - 2-Mercaptobenzimidazole - Na2CO3 - Allyl Bromide Adsorbent 2. Prepare Solid Support: - Add 2-Mercaptobenzimidazole and Na2CO3 to H2O - Add Silica Gel and stir - Evaporate water Reactants->Adsorbent Mix MW_Irradiation 3. Microwave Irradiation: - Add Allyl Bromide to dried solid support - Irradiate in microwave reactor (e.g., 270W, 3-5 min) Adsorbent->MW_Irradiation Transfer to reaction vessel Extraction 4. Extraction: - Cool reaction mixture - Extract with Dichloromethane MW_Irradiation->Extraction After cooling Drying 5. Drying and Concentration: - Dry organic phase with Na2SO4 - Remove solvent via rotary evaporation Extraction->Drying Purification 6. Purification: - Recrystallize from an appropriate solvent (e.g., ethanol/water) Drying->Purification Characterization 7. Characterization: - TLC - Melting Point - FT-IR - NMR (1H, 13C) Purification->Characterization

Caption: Workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Methodology
  • Preparation of the Solid-Supported Reactant:

    • In a 50 mL beaker, dissolve 1.50 g (10 mmol) of 2-mercaptobenzimidazole in 5 mL of a 2N aqueous solution of sodium carbonate.

    • To this solution, add 1.5 g of silica gel (60-120 mesh) and stir thoroughly to ensure uniform adsorption.

    • Place the beaker in a microwave oven and heat at a low power setting to evaporate the water completely. The resulting free-flowing powder contains the sodium salt of 2-mercaptobenzimidazole adsorbed onto the silica gel support.

  • Microwave-Assisted Allylation:

    • Transfer the dried, solid-supported reactant to a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Add 0.85 mL (10 mmol) of allyl bromide to the vessel.

    • Seal the vessel and place it in the monomode microwave reactor.

    • Irradiate the mixture at 270 W for 3-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Product Isolation and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Extract the product from the solid support by adding 2 x 25 mL of dichloromethane and stirring for 5 minutes each time.

    • Filter the mixture and combine the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure this compound.

Results and Discussion: Characterization of the Final Product

The successful synthesis of this compound is confirmed through various analytical techniques. The expected data, based on literature values for analogous compounds and spectroscopic principles, are summarized below.

ParameterExpected Result
Physical Appearance White to off-white solid
Yield > 85%
Melting Point Approx. 148-150 °C
TLC (EtOAc:Hexane 3:7) Rf ≈ 0.45
Spectroscopic Data
  • FT-IR (KBr Pellet, cm⁻¹): The FT-IR spectrum is a critical tool for identifying the functional groups present in the synthesized molecule. Key expected peaks include:

    • ~3050-3150 (aromatic C-H stretching)

    • ~2920-2980 (aliphatic C-H stretching of the allyl group)

    • ~1620 (C=N stretching of the imidazole ring)

    • ~1450-1500 (C=C aromatic ring stretching)

    • ~1250-1300 (C=S stretching, characteristic of the thione tautomer)

    • ~920 and 990 (out-of-plane bending for the =CH₂ of the allyl group)

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): Proton NMR provides detailed information about the structure of the molecule. The expected chemical shifts are:

    • ~12.5 (s, 1H, -NH, may be broad)

    • ~7.1-7.3 (m, 4H, aromatic protons)

    • ~5.9-6.1 (m, 1H, -CH=CH₂)

    • ~5.0-5.2 (m, 2H, -CH=CH ₂)

    • ~4.8 (d, 2H, -N-CH ₂-CH=)

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): Carbon NMR confirms the carbon framework of the synthesized compound. The expected chemical shifts are:

    • ~168.0 (C=S)

    • ~134.0 (-C H=CH₂)

    • ~132.0, 131.0 (aromatic C-N)

    • ~122.0, 110.0 (aromatic C-H)

    • ~117.0 (-CH=C H₂)

    • ~46.0 (-N-C H₂-)

The combination of a significantly reduced reaction time (minutes instead of hours) and high yield underscores the efficiency of the microwave-assisted approach. The solvent-free, solid-supported method not only simplifies the experimental setup and work-up but also aligns with the principles of green chemistry by minimizing waste.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of this compound. The method offers significant advantages over conventional synthetic routes, including drastically reduced reaction times, high yields, and adherence to green chemistry principles. The provided experimental procedure and expected characterization data serve as a comprehensive guide for researchers in medicinal chemistry and drug development, enabling the rapid and reliable production of this valuable synthetic intermediate.

References

  • Chawla, A. et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. Available at: [Link]

  • Procopio, A. et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]

  • Narkhede, S. S. et al. (2008). Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves. Journal of Scientific & Industrial Research, 67, 373-377. Available at: [Link]

  • Ahmad, M. R. et al. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83. Available at: [Link]

  • Bauchat, P. et al. (2007). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 45(6), 514-518. Available at: [Link]

Sources

Topic: In Vitro Antimicrobial Assay of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Amid the escalating crisis of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Benzimidazole derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This application note provides a comprehensive, field-proven guide for the in vitro antimicrobial evaluation of a novel candidate compound, 1-allyl-1H-benzimidazole-2-thiol. We present detailed, step-by-step protocols for two universally accepted methods: the Broth Microdilution assay for determining the quantitative Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) test for qualitative susceptibility screening. The causality behind critical experimental steps is explained to ensure robust, reproducible, and self-validating results. This guide is designed to equip researchers with the necessary protocols to accurately characterize the antimicrobial profile of new benzimidazole-based molecules and similar test agents.

Introduction: The Rationale for Benzimidazole Scaffolds

The benzimidazole core, a bicyclic structure composed of fused benzene and imidazole rings, is structurally analogous to purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[2] This versatile scaffold is central to numerous FDA-approved drugs and has been extensively studied for its antibacterial, antifungal, antiviral, and anthelmintic properties.[4][5][6] The mechanism of action for many benzimidazole derivatives involves the inhibition of crucial microbial processes, such as nucleic acid synthesis or, in fungi, the disruption of ergosterol biosynthesis.[2][3]

The target compound, this compound, incorporates a thiol group at the C2 position and an allyl group at the N1 position. These modifications can significantly influence the compound's lipophilicity, cell permeability, and interaction with target enzymes, making it a compelling candidate for antimicrobial screening.[5] This document provides the standardized methodologies required to assess its efficacy against a panel of clinically relevant microorganisms.

Foundational Assays: Principles and Strategic Selection

Two primary methods form the cornerstone of preliminary in vitro antimicrobial testing. The choice between them depends on the objective: quantitative assessment versus rapid screening.

  • Broth Microdilution: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] It is a quantitative method that provides a precise measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing efficacy against standard drugs.[8][9]

  • Agar Disk Diffusion (Kirby-Bauer Method): This is a qualitative or semi-quantitative method used to assess the general susceptibility of a bacterial strain to a particular agent.[10] An antibiotic-impregnated disk placed on an inoculated agar plate creates a concentration gradient as the compound diffuses into the medium.[11] If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[10] This method is excellent for screening multiple compounds or strains rapidly.

Essential Materials and Reagents

  • Test Compound: this compound (purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Bacterial Strains: Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Mueller-Hinton Agar (MHA) with a prepared depth of 4 mm.[10][12]

    • Tryptic Soy Broth (TSB) or Saline (0.9%) for inoculum preparation.

  • Standard Antibiotics: Ciprofloxacin, Vancomycin, or others as positive controls.

  • Labware & Equipment:

    • Sterile 96-well microtiter plates (U-bottom).

    • Sterile petri dishes (90 mm or 150 mm).

    • Sterile filter paper disks (6 mm diameter).

    • Adjustable micropipettes and sterile tips.

    • Sterile cotton swabs.

    • Incubator (35-37°C).

    • Spectrophotometer or McFarland turbidity standards (0.5 standard is crucial).[12]

    • Vortex mixer.

    • Calipers or a metric ruler.

Protocol I: Broth Microdilution for MIC Determination

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[13][14]

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_controls Control Wells A Prepare Compound Stock Solution (e.g., 1280 µg/mL in DMSO) E Add 100 µL of Compound Working Solution to Well 1. Add 50 µL to Well 2. A->E B Prepare 0.5 McFarland Bacterial Suspension (~1.5 x 10^8 CFU/mL) C Dilute Suspension 1:150 in CAMHB for final ~5 x 10^5 CFU/mL B->C G Inoculate Wells 1-11 with 50 µL of diluted bacterial suspension (from C) C->G D Dispense 50 µL CAMHB to Wells 2-12 of 96-well plate F Perform 2-fold Serial Dilution from Well 2 to Well 10. Discard 50 µL from Well 10. D->F E->F Mix & Transfer 50 µL F->G H Incubate Plate 16-20 hours at 37°C G->H I Read Plate Visually. MIC = Lowest concentration with no visible growth. H->I Well11 Well 11: Growth Control (50 µL CAMHB + 50 µL Inoculum) I->Well11 Check for Turbidity Well12 Well 12: Sterility Control (100 µL CAMHB only) I->Well12 Check for Clarity

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Preparation of Test Compound Stock:

    • Prepare a primary stock solution of this compound in 100% DMSO (e.g., 12.8 mg/mL or 12800 µg/mL).

    • From this, prepare a working stock solution in CAMHB. For example, to test a final concentration range of 64 to 0.125 µg/mL, prepare a 128 µg/mL working solution.

    • Scientist's Note: DMSO is used for its excellent solubilizing properties. However, its concentration in the final well should not exceed 1-2% as it can be inhibitory to some bacteria. Always run a solvent control.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile TSB or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Rationale: Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too dense or too sparse will lead to falsely high or low MIC values, respectively.

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound working solution (e.g., 128 µg/mL) to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution process from well 2 to well 10. After mixing in well 10, discard the final 50 µL.

    • Self-Validation System:

      • Well 11 (Growth Control): Contains 50 µL of CAMHB. It will later receive the inoculum. This well must show turbidity for the test to be valid.

      • Well 12 (Sterility Control): Contains 100 µL of CAMHB only. This well must remain clear, confirming the sterility of the medium.[8]

  • Inoculation:

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:150.

    • Add 50 µL of this final bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 100 µL. The compound concentrations and bacterial density are now at their target values.

  • Incubation and MIC Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[7]

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[7][8]

Protocol II: Agar Disk Diffusion (Kirby-Bauer Method)

This protocol provides a visual and rapid assessment of antimicrobial activity.

Workflow for Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Dip Sterile Swab into Suspension A->B C Remove Excess Liquid by pressing swab against the inside of the tube B->C D Inoculate MHA Plate by streaking for a confluent lawn of growth C->D E Allow Plate to Dry for 3-5 minutes D->E G Aseptically place disks on the agar surface (24 mm apart) E->G F Prepare Disks with Test Compound (e.g., 10 µL of 1 mg/mL solution) and Control Antibiotics F->G H Incubate Plate (inverted) 16-18 hours at 37°C G->H I Measure Diameter of the Zone of Inhibition (mm) H->I

Caption: Workflow for the Kirby-Bauer Agar Disk Diffusion Assay.

Step-by-Step Methodology
  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.[15]

    • Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[15]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[10][16]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying disks.[15]

    • Rationale: A uniform, confluent lawn of growth is essential for obtaining circular, clear zones of inhibition. An inconsistent inoculum will result in irregular zone edges, making measurement difficult and inaccurate. The 4 mm agar depth is standardized to ensure reproducible diffusion rates.[10][12]

  • Preparation and Application of Disks:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) onto a sterile blank paper disk to achieve a specific drug load (e.g., 10 µ g/disk ). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disk onto the inoculated agar surface.[11] Gently press the disk to ensure complete contact with the agar.[12] Do not move a disk once it has been placed.[11]

    • Place disks at least 24 mm apart from center to center to prevent overlapping of zones.[11]

  • Incubation and Measurement:

    • Invert the plates to prevent condensation from dripping onto the agar surface and incubate at 37°C for 16-18 hours.[12]

    • Following incubation, measure the diameter of the zone of inhibition to the nearest millimeter (mm) using calipers or a ruler. Include the diameter of the disk in the measurement.[12]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC Data for this compound

Test Organism Strain ID MIC (µg/mL) of Test Compound MIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus ATCC 29213 4 0.5
Staphylococcus aureus MRSA Isolate 8 32
Escherichia coli ATCC 25922 32 0.015

| Pseudomonas aeruginosa | ATCC 27853 | >64 | 0.25 |

Table 2: Example Zone of Inhibition Data for this compound (10 µ g/disk )

Test Organism Strain ID Zone Diameter (mm) of Test Compound Zone Diameter (mm) of Ciprofloxacin (5 µg disk)
Staphylococcus aureus ATCC 29213 22 25
Escherichia coli ATCC 25922 14 30

| Pseudomonas aeruginosa | ATCC 27853 | 6 (No zone) | 24 |

Interpretation: The results should be interpreted by comparing the activity of the test compound against different types of bacteria (e.g., Gram-positive vs. Gram-negative) and against the positive control antibiotic. Breakpoints for categorizing an organism as susceptible, intermediate, or resistant are defined by regulatory bodies like CLSI but are not applicable to novel compounds without extensive clinical data.[12][17] For research purposes, a lower MIC value or a larger zone of inhibition indicates higher antimicrobial activity.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency.
  • Broth Microdilution. MI - Microbiology.
  • Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Broth microdilution reference methodology. Slideshare.
  • Broth microdilution. Wikipedia.
  • Disk diffusion test. Wikipedia.
  • Antimicrobial Susceptibility Testing.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Antibacterial Susceptibility Test Interpretive Criteria. U.S.
  • Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology.
  • Nayak, S., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
  • Yépez-Mulia, L., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules.
  • Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents. (2021).
  • Hosamani, K. M., et al. (2009). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System
  • Patel, D. (2014). Synthesis and antimicrobial activity of some new benzimidazole derivatives.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004).
  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry.
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2017). International Journal of Medical Research and Health Sciences.
  • Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). European Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2023). Journal of Drug Delivery and Therapeutics.
  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. (2022). Semantic Scholar.

Sources

Application Notes and Protocols: Evaluating the Antioxidant Capacity of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique structure allows for versatile interactions with biological targets.[2] Within this class, benzimidazole-2-thiones have garnered significant interest due to their potential as potent antioxidant agents.[3] Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[4][5] Antioxidants can mitigate this damage by neutralizing free radicals, making them a critical area of investigation for novel therapeutic development.

This guide focuses on 1-allyl-1H-benzimidazole-2-thiol , a derivative that combines the established antioxidant potential of the benzimidazole-2-thione core with an allyl group, a substituent known to enhance free radical scavenging activity.[6][7] We will provide a comprehensive overview of its synthesis, the mechanistic basis for its antioxidant action, and detailed protocols for evaluating its capacity using both chemical and cell-based assays.

Mechanistic Insight: How this compound Neutralizes Free Radicals

The antioxidant activity of this compound is rooted in its specific chemical structure. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][8]

  • The Role of the Thiol Group: The thiol (-SH) group is a key player in the molecule's radical-scavenging ability. It can readily donate a hydrogen atom to a free radical (X•), neutralizing it and forming a stable thiyl radical (RS•).[9] This process is a classic example of the HAT mechanism. The stability of the resulting thiyl radical is crucial to prevent it from becoming a pro-oxidant.

  • The Benzimidazole Core and SET: The benzimidazole ring system can participate in a Single Electron Transfer (SET) mechanism. In this process, the molecule donates an electron to a free radical, quenching it. The resulting radical cation of the benzimidazole-2-thione is stabilized by resonance within the aromatic system.[2]

  • Contribution of the Allyl Group: The allyl group (–CH₂–CH=CH₂) enhances antioxidant capacity due to the weaker C-H bonds at the allylic position.[1] This makes the hydrogen atoms on the methylene bridge more susceptible to abstraction by free radicals, further contributing to the molecule's overall HAT potential.[6]

The preferred mechanism (HAT vs. SET) can be influenced by the solvent environment, with HAT often favored in nonpolar media and SET in polar media.[4][8]

Synthesis of this compound: A General Protocol

While numerous methods exist for synthesizing benzimidazole derivatives, a common and effective route for N-alkylation is presented below.[10][11][12][13] This two-step protocol first creates the core benzimidazole-2-thiol structure, followed by the addition of the allyl group.

Diagram of Synthesis Workflow

A o-Phenylenediamine + Carbon Disulfide B 1H-benzimidazole-2-thiol (Intermediate) A->B Reflux in Ethanol/Water with KOH D This compound (Final Product) B->D Alkylation in Acetone/DMF C Allyl Bromide + Base (e.g., K2CO3) C->D

Caption: General synthesis pathway for this compound.

Step 1: Synthesis of 1H-benzimidazole-2-thiol
  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine and potassium hydroxide (KOH) in a mixture of ethanol and water.

  • Reaction: While stirring, add carbon disulfide (CS₂) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling, the reaction mixture is typically acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Purification: The crude 1H-benzimidazole-2-thiol is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Step 2: N-Alkylation to form this compound
  • Reactant Preparation: Dissolve the synthesized 1H-benzimidazole-2-thiol in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃), to the mixture to deprotonate the nitrogen atom.

  • Alkylation: Add allyl bromide (or allyl chloride) to the reaction mixture and stir at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction's completion using TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

Chemical assays provide a rapid and cost-effective method to screen for antioxidant potential. They are based on the compound's ability to scavenge stable synthetic radicals or reduce metal ions. We will detail three widely used spectrophotometric methods: DPPH, ABTS, and FRAP.[3][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[3][15]

Diagram of DPPH Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) E Add DPPH solution to all wells A->E B Prepare Test Compound Stock (e.g., in DMSO or Methanol) D Add varying concentrations of Test Compound/Standard to wells B->D C Prepare Standard (Trolox) Serial Dilutions C->D D->E F Incubate in the dark (30 min at room temp) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark bottle at 4°C.[3]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) with a known concentration range.[15]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound or standard solution at various concentrations.

    • Add 150 µL of the DPPH solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

    • Include a blank well for each sample concentration containing the sample and methanol (without DPPH).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - (A_sample - A_blank)) / A_control ] x 100[3]

    • Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[3]

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]

    • Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard (Trolox) at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form.[14] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. This assay is based purely on an electron transfer mechanism.[9]

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the FRAP reagent fresh by mixing:

      • 300 mM Acetate Buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix these solutions in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[7]

  • Assay Procedure:

    • Add 20 µL of the test compound, standard (FeSO₄·7H₂O or Trolox), or a solvent blank to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (typically 4-30 minutes).[3]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[3]

Data Presentation: In Vitro Assays

Summarize the quantitative data into a clear table for easy comparison.

AssayParameterThis compoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH IC₅₀ (µM)Expected: 15-50[15][17]~25~40
ABTS TEAC ValueExpected: 1.2-2.5[16][17]1.001.05
FRAP µmol Fe(II) equiv/µmolExpected: 1.5-3.0[14][18]2.282.10
Note: Expected values are hypothetical based on published data for similar benzimidazole derivatives and are for illustrative purposes. Actual results must be determined experimentally.

Part 2: Cell-Based Assays for Intracellular Antioxidant Activity

While chemical assays are useful for screening, they do not fully replicate the complex biological environment. Cell-based assays are crucial for determining if a compound can protect cells from oxidative stress.

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

Principle: This assay measures the ability of this compound to reduce the levels of ROS within living cells. A common method uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[15][19] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, a plate reader, or flow cytometry.[15][17]

Diagram of Cellular ROS Assay Workflow

cluster_cell Cell Culture cluster_treat Treatment cluster_probe Probing & Measurement A Seed cells (e.g., HEK-293, SH-SY5Y) in a 96-well plate B Incubate for 24h to allow adherence A->B C Pre-treat cells with various concentrations of test compound B->C D Induce Oxidative Stress (e.g., with H2O2 or TBHP) C->D E Load cells with DCFH-DA probe (30 min at 37°C) D->E F Wash cells to remove excess probe E->F G Measure Fluorescence (Ex: 485 nm / Em: 535 nm) F->G

Sources

Topic: 1-allyl-1H-benzimidazole-2-thiol: A High-Potential Corrosion Inhibitor for Mild Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, materials scientists, and chemical engineers.

I. Executive Summary

Corrosion of mild steel in acidic media is a pervasive challenge in industries ranging from chemical processing and oil and gas to metal finishing. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This document provides a comprehensive technical guide on the application and evaluation of 1-allyl-1H-benzimidazole-2-thiol (hereafter abbreviated as ABT) as a potent corrosion inhibitor. ABT is a heterocyclic compound featuring a benzimidazole core, a thiol group, and an allyl substituent. This unique combination of a π-rich aromatic system, sulfur and nitrogen heteroatoms, and a reactive allyl group makes it an exceptionally promising candidate for surface protection.

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind experimental design, provides detailed, self-validating methodologies for quantitative evaluation, and offers insights into the interpretation of results. We will cover gravimetric analysis, advanced electrochemical techniques, and surface characterization methods to provide a holistic framework for assessing inhibitor performance.

II. Molecular Profile and Mechanism of Action

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure.[1] ABT's structure is a confluence of functional groups known to be highly effective for corrosion inhibition.[2][3]

Figure 1: Molecular Structure of this compound (ABT).

  • Benzimidazole Ring: This planar, aromatic system is rich in π-electrons. These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, forming a strong coordinate bond.

  • Nitrogen and Sulfur Heteroatoms: These atoms possess lone pairs of electrons that serve as active centers for adsorption onto the metal surface.[2][3] The sulfur atom, in particular, is known for its strong affinity for metal surfaces.

  • Allyl Group: The double bond in the allyl group provides an additional source of π-electrons, further strengthening the adsorption process.

Proposed Inhibition Mechanism

The protective action of ABT is achieved through its adsorption onto the mild steel surface, creating a barrier that isolates the metal from the corrosive acidic environment. This process can occur via two primary modes:

  • Physisorption: In acidic solutions, the ABT molecule can become protonated, acquiring a positive charge. The steel surface, in turn, becomes negatively charged due to the adsorption of chloride ions (Cl⁻) from the hydrochloric acid solution.[4] This leads to electrostatic attraction between the cationic inhibitor molecules and the charged metal surface.

  • Chemisorption: This involves direct electron sharing and the formation of coordinate bonds between the inhibitor and the metal. The lone electron pairs on the nitrogen and sulfur atoms, along with the π-electrons from the benzimidazole ring and allyl group, are donated to the vacant d-orbitals of the iron atoms.[4] This forms a more stable and robust protective film compared to physisorption.

Figure 2: Proposed mechanism of corrosion inhibition by ABT.

III. Synthesis and Preparation

While commercially available, understanding the synthesis of ABT provides valuable context. It is typically synthesized via the alkylation of 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole).[5][6]

General Synthesis Protocol
  • Dissolution: Dissolve 1H-benzimidazole-2-thiol in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Deprotonation: Add a base (e.g., triethylamine, potassium carbonate) to the solution to deprotonate the thiol or amine group, forming a more reactive nucleophile.

  • Alkylation: Add allyl bromide (or a similar allyl halide) dropwise to the reaction mixture.

  • Reaction: Stir the mixture, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • Workup & Purification: Filter the resulting salts, remove the solvent under reduced pressure, and purify the crude product, often by recrystallization or column chromatography, to yield pure this compound.[5]

IV. Experimental Evaluation: Protocols and Procedures

A multi-faceted approach is essential for a robust evaluation of an inhibitor's performance. We recommend a combination of gravimetric, electrochemical, and surface analysis techniques.

Protocol 1: Material and Solution Preparation
  • Working Electrode: Mild steel coupons (e.g., AISI 1018 or similar) of a defined surface area.

    • Preparation: Sequentially abrade the coupons with silicon carbide (SiC) papers of increasing grit (e.g., 240, 400, 600, 800, 1200).

    • Cleaning: Degrease with acetone, rinse with deionized water, and dry thoroughly. This step is critical for reproducibility.

  • Corrosive Medium: Prepare a 1.0 M HCl solution by diluting concentrated HCl with deionized water.

  • Inhibitor Solutions: Prepare a stock solution of ABT (e.g., 10⁻² M) in the 1.0 M HCl medium. Subsequent concentrations for testing (e.g., 10⁻³ M to 10⁻⁶ M) are prepared by serial dilution from this stock.

Protocol 2: Gravimetric (Weight Loss) Measurements

This classic method provides a direct measure of material loss over time.

  • Initial Weighing: Weigh the prepared mild steel coupons accurately using an analytical balance (W_initial).

  • Immersion: Immerse the coupons in beakers containing 1.0 M HCl (blank) and various concentrations of the ABT inhibitor solution.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a set duration (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them with a brush, rinse with water and acetone, dry, and reweigh (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W_initial - W_final) in grams, A is the coupon area in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[7]

Protocol 3: Electrochemical Characterization

Electrochemical methods offer rapid and detailed insights into the corrosion process and inhibition mechanism.[8] A standard three-electrode cell is used, comprising the mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

G cluster_0 Setup cluster_1 EIS Protocol cluster_2 PDP Protocol a0 Prepare 3-Electrode Cell (WE, RE, CE) a1 Add Corrosive Medium (± Inhibitor) a0->a1 a2 Immerse Electrodes a1->a2 a3 Allow System to Stabilize (Measure OCP) a2->a3 b1 EIS Measurement (Apply small AC potential) a3->b1 c1 PDP Measurement (Scan potential ± OCP) a3->c1 b2 Fit Data to EEC Model b1->b2 b3 Determine Rct, Cdl b2->b3 c2 Extrapolate Tafel Plots c1->c2 c3 Determine icorr, Ecorr c2->c3

Figure 3: Workflow for electrochemical corrosion inhibitor testing.

A. Potentiodynamic Polarization (PDP)

This technique reveals whether the inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.[3][9]

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Potential Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting potential (E) vs. log of current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[10][11]

  • Calculation:

    • Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor.[12][13]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film at the metal-solution interface.[14][15]

  • Stabilization: As with PDP, stabilize the system at its OCP.

  • AC Signal Application: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank, indicating increased resistance to corrosion. The data is fitted to an equivalent electrical circuit (EEC) to model the interface.[1][16] A common model includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl).

  • Interpretation:

    • Charge Transfer Resistance (R_ct): This parameter is inversely proportional to the corrosion rate. A higher R_ct value in the presence of ABT indicates effective inhibition.

    • Double Layer Capacitance (C_dl): A decrease in C_dl upon inhibitor addition suggests that the ABT molecules are adsorbing at the interface and displacing water molecules, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.

  • Calculation:

    • Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.[17]

V. Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Gravimetric Measurement Data (Example)

Inhibitor Conc. (M) Weight Loss (mg) Corrosion Rate (mm/y) %IE
Blank 25.4 12.15 -
1 x 10⁻⁵ 5.1 2.44 80.0
1 x 10⁻⁴ 2.3 1.10 90.9

| 1 x 10⁻³ | 1.1 | 0.53 | 95.6 |

Table 2: Potentiodynamic Polarization Data (Example)

Inhibitor Conc. (M) E_corr (mV vs. SCE) i_corr (μA/cm²) β_a (mV/dec) β_c (mV/dec) %IE
Blank -475 550 75 -110 -
1 x 10⁻⁵ -460 95 70 -105 82.7
1 x 10⁻⁴ -452 48 68 -102 91.3

| 1 x 10⁻³ | -445 | 25 | 65 | -98 | 95.5 |

  • Interpretation: In this example, ABT acts as a mixed-type inhibitor, as it reduces both anodic (β_a) and cathodic (β_c) currents, and the change in E_corr is less than 85 mV.[18]

Table 3: Electrochemical Impedance Spectroscopy Data (Example)

Inhibitor Conc. (M) R_ct (Ω·cm²) C_dl (μF/cm²) %IE
Blank 45 150 -
1 x 10⁻⁵ 280 55 83.9
1 x 10⁻⁴ 650 30 93.1

| 1 x 10⁻³ | 1100 | 22 | 95.9 |

  • Interpretation: The significant increase in R_ct and decrease in C_dl with increasing ABT concentration strongly supports the formation of a protective adsorbed film on the steel surface.[19][20]

VI. Protocol 4: Surface Characterization

Visual and compositional analysis of the metal surface provides direct evidence of the inhibitor's protective action.[2][21]

  • Scanning Electron Microscopy (SEM):

    • Sample Preparation: Use coupons immersed in blank and inhibitor-containing solutions for a set period.

    • Imaging: Acquire micrographs of the surfaces.

    • Expected Outcome: The surface exposed to the blank acid will show significant damage, pitting, and a rough morphology. In contrast, the surface protected by ABT should appear much smoother, indicating the mitigation of corrosive attack.[19]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Sample Preparation: Prepare inhibited coupons as for SEM.

    • Analysis: Perform a high-resolution scan of the surface.

    • Expected Outcome: The XPS spectrum of the inhibited surface should show peaks corresponding to N 1s and S 2p, confirming the presence of the ABT molecule within the surface film.[19][22] This provides definitive proof of adsorption.

VII. Conclusion

This compound (ABT) is a highly effective corrosion inhibitor for mild steel in acidic media, attributable to its molecular structure which facilitates strong adsorption to the metal surface. The comprehensive suite of protocols detailed in this guide—spanning gravimetric, electrochemical (PDP, EIS), and surface analysis (SEM, XPS) techniques—provides a robust framework for quantifying its efficiency and elucidating its mechanism of action. By following these validated procedures, researchers can reliably assess the performance of ABT and similar inhibitor candidates, contributing to the development of advanced corrosion management solutions.

VIII. References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). e-Polymers.

  • Karaoui, M., Zarrouk, A. M., Hsissou, R., Alami, M., & Assouag, M. (2022). Performance of Organic Molecules as Corrosion Inhibitors for CS: A Comprehensive Review. Analytical and Bioanalytical Electrochemistry, 14(6), 535-556.

  • Surface Characterization Techniques in Corrosion Inhibition Research. (2015). In book: Commercial Corrosion Inhibitors-Synthesis, Mechanism and Application.

  • Sharma, S., Ganjoo, R., Thakur, A., & Kumar, A. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review. International Journal of Materials Engineering Innovation.

  • Udumbasseri, C. Organic Corrosion inhibitors: Application and Mechanism. Academia.edu.

  • Chen, C. F., & Thompson, G. E. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference.

  • Song, I. S., & Lee, H. S. (2021). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. Materials, 14(11), 2829.

  • Ramachandran, S., Tsai, B. L., Blanco, M., Chen, H., Tang, Y., & Goddard, W. A. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. CORROSION, 57(1), 9-18.

  • Haque, J., et al. (2022). Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Polymers, 14(15), 3045.

  • Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (2025). BenchChem.

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.

  • Al-Amiery, A. A., Ismael, A. A., & Al-Kaabi, M. J. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Molecules, 28(14), 5459.

  • Corrosion Inhibitor Testing. (2024). Infinita Lab.

  • Corrosion inhibition mechanisms of metal-organic frameworks in ammonia-rich environments. (2024). Frontiers in Chemistry.

  • ASTM G59-97(2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.

  • Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild steel with different concentrations of corrosion inhibitors 8-10, and without the addition of inhibitor in 1.0 M HCl. (2019). ResearchGate.

  • Gomez, D., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(2), 1543–1554.

  • Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of inhibitors. (2018). ResearchGate.

  • Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. (2025). ResearchGate.

  • Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate.

  • This compound. Biosynth.

  • Al-Ghorbani, M., et al. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 22(10), 1735.

  • The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. (2010). International Journal of Electrochemical Science.

  • A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. (2013). Molecules, 18(9), 10836-10849.

  • Alamiery, A., et al. (2021). Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. Data in Brief, 35, 106828.

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2017). ResearchGate.

  • Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives. (2024). ResearchGate.

  • Experimental and Theoretical Study of Corrosion Inhibition of Mild Steel in 1.0 M HCl Medium by 2(-4(chloro phenyl-1H- benzo[d]imidazol). (2018). ResearchGate.

  • Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation. (2022). Scientific Reports, 12(1), 17619.

  • 1h-benzimidazole-2-thiol. Sigma-Aldrich.

Sources

Application Notes and Protocols for High-Throughput Screening of 1-allyl-1H-benzimidazole-2-thiol Derivatives as Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds and the Rationale for High-Throughput Screening

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3]. Among these, benzimidazole-2-thiol derivatives have garnered significant attention for their potential as therapeutic agents[4][5]. The 1-allyl-1H-benzimidazole-2-thiol pharmacophore, in particular, offers a unique chemical space for the development of novel drug candidates. A key and well-validated target for anticancer drug discovery is the microtubule cytoskeleton, which is crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a clinically proven strategy to induce cell cycle arrest and apoptosis in cancer cells[6][7].

High-throughput screening (HTS) provides a robust and efficient platform to systematically evaluate large libraries of chemical compounds for their ability to modulate specific biological targets[8][9]. By leveraging automated liquid handling, sensitive detection methods, and sophisticated data analysis, HTS enables the rapid identification of "hit" compounds that can serve as starting points for lead optimization and drug development[10]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign to identify novel tubulin polymerization inhibitors from a library of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and hit validation, grounded in established scientific principles.

Pre-Screening Preparations: Laying the Foundation for a Successful HTS Campaign

Before embarking on a large-scale screen, meticulous preparation is paramount to ensure the generation of high-quality, reproducible data.

Compound Library Management

A well-characterized and curated compound library is the cornerstone of any HTS campaign. The this compound derivatives should be synthesized with high purity, and their identity and integrity confirmed by analytical methods such as NMR and mass spectrometry.

  • Solubilization and Plating: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These are then formatted into 384-well or 1536-well library plates for automated screening.

  • Quality Control: It is essential to perform quality control on the compound library to assess purity and concentration accuracy. This minimizes the risk of false positives or negatives arising from compound-related artifacts.

Reagent Sourcing and Quality Control

The quality and consistency of biological reagents are critical for assay robustness.

  • Tubulin: High-purity, polymerization-competent tubulin (e.g., >99% pure) should be sourced from a reputable commercial vendor or purified in-house following established protocols. Each new lot of tubulin should be validated for its polymerization kinetics.

  • Fluorescent Reporter: A fluorescent reporter dye that specifically binds to tubulin or microtubules is required for the primary assay. The choice of dye will depend on the specific assay format.

  • Assay Buffers and Additives: All buffer components should be of high purity and prepared fresh. The final assay buffer composition, including GTP and other additives, must be optimized for robust tubulin polymerization.

The HTS Cascade: A Multi-Faceted Approach to Hit Identification and Validation

A successful HTS campaign employs a tiered approach, starting with a broad primary screen to identify initial hits, followed by a series of more rigorous secondary and counter-screens to confirm activity and eliminate false positives.

Caption: A multi-tiered HTS cascade for the identification of tubulin polymerization inhibitors.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the HTS cascade. These protocols are designed to be robust and adaptable to automated platforms.

Protocol 1: Primary HTS - Fluorescence-Based Tubulin Polymerization Assay

This assay measures the increase in fluorescence upon the incorporation of a reporter dye into polymerizing microtubules. Inhibition of polymerization results in a reduced fluorescence signal.

Materials:

  • High-purity tubulin protein

  • Fluorescent reporter dye (e.g., a dye that enhances fluorescence upon binding to polymerized tubulin)

  • Guanosine-5'-triphosphate (GTP)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound derivative library in 384-well plates

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (DMSO)

  • 384-well, black, clear-bottom assay plates

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the this compound derivatives from the library plates to the assay plates. Include positive and negative controls on each plate.

  • Reagent Preparation: Prepare a master mix containing tubulin and the fluorescent reporter dye in polymerization buffer on ice.

  • Initiation of Polymerization: To initiate the polymerization reaction, add GTP to the master mix and immediately dispense the solution into the assay plates using an automated dispenser.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes) to allow for tubulin polymerization.

  • Signal Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent dye.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS[4].

Protocol 2: Dose-Response Confirmation and IC50 Determination

Compounds identified as "hits" in the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • Perform the fluorescence-based tubulin polymerization assay as described in Protocol 1, using the serially diluted compounds.

  • Plot the percent inhibition as a function of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Counter-Screen for Assay Interference

This screen is crucial to eliminate false positives that interfere with the assay technology rather than the biological target.

Procedure:

  • Perform the tubulin polymerization assay as described in Protocol 1, but in the absence of tubulin.

  • Add the hit compounds and the fluorescent reporter dye.

  • Measure the fluorescence intensity. Compounds that quench the fluorescence of the reporter dye will be identified as potential assay interference compounds and flagged for further investigation. Pan-assay interference compounds (PAINS) are a known source of false positives in HTS[11].

Protocol 4: Secondary Assay - Cell-Based Mitotic Arrest Assay (High-Content Imaging)

This cell-based assay provides a more physiologically relevant assessment of the compound's effect on the cell cycle.

Materials:

  • A suitable cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Hoechst 33342 (for nuclear staining)

  • Anti-α-tubulin antibody conjugated to a fluorescent dye

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into 96- or 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the confirmed hit compounds for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining: Fix and permeabilize the cells, then stain with Hoechst 33342 and the fluorescently labeled anti-α-tubulin antibody.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the percentage of cells arrested in mitosis (characterized by condensed chromatin and a mitotic spindle).

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison of results.

Table 1: Hypothetical HTS Data Summary

Parameter Primary Screen Dose-Response Secondary Assay
Assay Format 384-well Fluorescence384-well Fluorescence96-well High-Content Imaging
Compound Conc. 10 µM10-point dilution8-point dilution
Z'-Factor 0.750.820.68
Hit Rate 0.8%N/AN/A
Example Hit IC50 N/A1.2 µM2.5 µM (Mitotic Arrest)

Visualization of Key Pathways and Workflows

Visualizing complex biological pathways and experimental workflows enhances understanding and communication.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibitory Mechanism Tubulin αβ-Tubulin Dimers GTP_Tubulin GTP-Tubulin Tubulin->GTP_Tubulin GTP Binding Microtubule Polymerized Microtubule GTP_Tubulin->Microtubule Polymerization GDP_Tubulin GDP-Tubulin Microtubule->GDP_Tubulin GTP Hydrolysis (Depolymerization) Inhibitor This compound Derivative Inhibitor->GTP_Tubulin Inhibits Polymerization

Caption: The mechanism of tubulin polymerization and its inhibition by the candidate compounds.

Conclusion and Future Directions

The successful implementation of the HTS cascade described in this application note will enable the identification of promising this compound derivatives that inhibit tubulin polymerization. Validated hits from this screen will serve as valuable starting points for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. Further characterization of the mechanism of action, including determination of the binding site on tubulin, will be crucial for the development of these compounds as potential anticancer therapeutics. This systematic and rigorous approach to high-throughput screening will accelerate the discovery of novel drug candidates to address the ongoing need for more effective cancer treatments.

References

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023). Metabolites, 13(5), 625. [Link]

  • Maxwell, A., et al. (1999). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Nucleic Acids Research, 27(10), 2251–2256. [Link]

  • Butler, R., et al. (2002). High-throughput microtitre plate-based assay for DNA topoisomerases. BioTechniques, 32(4), 876-881. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 179-192. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551. [Link]

  • U.S. National Library of Medicine. (2025). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. [Link]

  • U.S. National Library of Medicine. (2019). A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. [Link]

  • Li, Q., et al. (2005). A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. Acta Pharmacologica Sinica, 26(1), 107-112. [Link]

  • Infection Control Today. (2014). High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Lin, Y. S., et al. (2014). Toward discovering new anti-cancer agents targeting topoisomerase IIα: a facile screening strategy adaptable to high throughput platform. PloS one, 9(5), e97008. [Link]

  • ResearchGate. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • ResearchGate. (2021). Structural modification of benzimidazole-2-thiol as active medicinal agents (a–k). [Link]

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • U.S. National Library of Medicine. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539-551. [Link]

  • U.S. National Library of Medicine. (2021). Topoisomerase Assays. [Link]

  • TopoGEN. (2025). Topoisomerase I Drug Screening Kits from TopoGEN. [Link]

  • U.S. National Library of Medicine. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • U.S. National Library of Medicine. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • U.S. National Library of Medicine. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

  • ResearchGate. (2022). (a) The binding poses and interactions of 2 mercapto benzimidazole... [Link]

  • U.S. National Library of Medicine. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

  • U.S. National Library of Medicine. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. [Link]

  • Elsevier. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103529. [Link]

  • ResearchGate. (2023). Various biological targets for benzimidazole. [Link]

  • ResearchGate. (2024). New multitarget directed benzimidazole-2-thiol-based heterocycles as prospective anti-radical and anti-Alzheimer's agents. [Link]

Sources

The Versatile Building Block: Application Notes and Protocols for 1-Allyl-1H-benzimidazole-2-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows for facile interaction with biological macromolecules, bestowing upon its derivatives a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Among the myriad of functionalized benzimidazoles, 1-allyl-1H-benzimidazole-2-thiol emerges as a particularly versatile and powerful building block for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its preparation, explore the reactivity of its key functional groups—the nucleophilic thiol and the reactive allyl moiety—and present detailed protocols for its application in the construction of novel molecular architectures with potential therapeutic applications.

Core Chemistry: Synthesis and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its N-allyl and 2-thiol functionalities. The thiol group, existing in tautomeric equilibrium with the thione form, is a potent nucleophile, readily undergoing S-alkylation and other modifications. The N-allyl group, on the other hand, is primed for a variety of transformations, including electrophilic addition and intramolecular cyclization reactions.

Synthesis of this compound

The preparation of this compound is typically achieved through the N-allylation of the parent 2-mercaptobenzimidazole. 2-Mercaptobenzimidazole can be synthesized from the reaction of o-phenylenediamine with carbon disulfide or potassium ethyl xanthate.[4][5]

Protocol 1: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from the established procedure for the synthesis of 2-mercaptobenzimidazole.[4]

Materials:

  • o-Phenylenediamine

  • Potassium ethyl xanthate (or potassium hydroxide and carbon disulfide)

  • 95% Ethanol

  • Water

  • Acetic acid

  • Activated charcoal (Norit)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is heated under reflux for 3 hours.

  • Activated charcoal (12 g) is cautiously added to the hot mixture, and reflux is continued for an additional 10 minutes.

  • The hot mixture is filtered to remove the charcoal.

  • The filtrate is heated to 60–70 °C, and warm water (300 ml) is added.

  • A solution of acetic acid (25 ml) in water (50 ml) is then added with vigorous stirring.

  • The product crystallizes as white needles. The mixture is cooled in a refrigerator for 3 hours to ensure complete crystallization.

  • The crystalline product is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound

This protocol describes the N-allylation of 2-mercaptobenzimidazole.

Materials:

  • 2-Mercaptobenzimidazole

  • Allyl bromide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of 2-mercaptobenzimidazole (1.0 eq) in acetonitrile, potassium carbonate (2.0-3.0 eq) is added.

  • The mixture is stirred at room temperature for 15-20 minutes.

  • Allyl bromide (1.1-1.5 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or gentle heating (e.g., 50 °C) and monitored by TLC until the starting material is consumed.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Application in the Synthesis of Fused Heterocyclic Systems

A key application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly those containing a thiazole or thiazine ring. This is typically achieved through an intramolecular cyclization involving the allyl group and the sulfur atom.

Synthesis of Thiazolo[3,2-a]benzimidazoles

The reaction of 2-(allylthio)-1H-benzimidazoles (which can be formed in situ from this compound via S-alkylation followed by rearrangement or by direct S-allylation of 2-mercaptobenzimidazole) with halogens like iodine or bromine triggers an electrophilic cyclization to yield 3-(halomethyl)-2,3-dihydrothiazolo[3,2-a]benzimidazole derivatives.[6]

Protocol 3: Synthesis of 3-(Iodomethyl)-2,3-dihydrothiazolo[3,2-a]benzimidazole

This protocol illustrates the iodocyclization of a 2-(allylthio)-1H-benzimidazole derivative.

Materials:

  • 2-(Allylthio)-1H-benzimidazole (can be prepared by S-allylation of 2-mercaptobenzimidazole)

  • Iodine

  • Sodium bicarbonate

  • Dichloromethane

Procedure:

  • To a solution of 2-(allylthio)-1H-benzimidazole (1.0 eq) in dichloromethane at 0 °C, a solution of iodine (1.1 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with aqueous sodium thiosulfate solution to remove excess iodine, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 3-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]benzimidazole.

Diagram 1: Synthesis of Thiazolo[3,2-a]benzimidazole

G cluster_0 S-allylation cluster_1 Iodocyclization 2_Mercaptobenzimidazole 2-Mercaptobenzimidazole 2_Allylthio_benzimidazole 2-(Allylthio)-1H-benzimidazole 2_Mercaptobenzimidazole->2_Allylthio_benzimidazole Base Allyl_Bromide Allyl Bromide Allyl_Bromide->2_Allylthio_benzimidazole Thiazolo_benzimidazole 3-(Iodomethyl)-2,3-dihydro- thiazolo[3,2-a]benzimidazole 2_Allylthio_benzimidazole->Thiazolo_benzimidazole Iodine Iodine Iodine->Thiazolo_benzimidazole

Caption: Synthetic pathway to thiazolo[3,2-a]benzimidazoles.

Application in the Synthesis of Biologically Active Molecules

The benzimidazole scaffold is a privileged structure in drug discovery. The functional handles on this compound provide a platform for the synthesis of novel compounds with potential therapeutic applications.

Antimicrobial Agents

Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities.[1][7][8] The thiol group of this compound can be functionalized to introduce various pharmacophores, potentially leading to new antimicrobial agents. For instance, S-alkylation with moieties known to possess antimicrobial properties can be a fruitful strategy.

Anticancer Agents

Numerous benzimidazole-containing compounds have been investigated as potential anticancer agents.[6][9][10] The this compound scaffold can be elaborated to incorporate functionalities that target cancer cells. For example, it can serve as a precursor for the synthesis of benzimidazole-chalcone derivatives, which have shown promising cytotoxic effects on various cancer cell lines.[9]

Protocol 4: Synthesis of a Benzimidazole-Chalcone Derivative

This generalized protocol is based on the synthesis of (2E)-1-(1-allyl-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one.[9]

Materials:

  • (2E)-1-(1H-Benzimidazol-2-yl)-3-phenyl-2-propen-1-one (a benzimidazole-chalcone precursor)

  • Allyl bromide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of the benzimidazole-chalcone precursor (1.0 eq) in acetonitrile, potassium carbonate (2.9 eq) is added.

  • Allyl bromide (1.2 eq) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • After completion, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield the N-allyl benzimidazole-chalcone derivative.

Diagram 2: General Application Workflow

G Start This compound S_Alkylation S-Alkylation Start->S_Alkylation Cyclization Intramolecular Cyclization Start->Cyclization Other_Mod Other Modifications Start->Other_Mod Bioactive_Molecules Biologically Active Molecules (Antimicrobial, Anticancer) S_Alkylation->Bioactive_Molecules Fused_Systems Fused Heterocyclic Systems (e.g., Thiazolo[3,2-a]benzimidazoles) Cyclization->Fused_Systems Other_Mod->Bioactive_Molecules Fused_Systems->Bioactive_Molecules

Caption: Synthetic utility of this compound.

Data Summary

Compound ClassSynthetic StrategyKey FeaturesPotential Applications
Thiazolo[3,2-a]benzimidazoles Intramolecular cyclization of S-allyl derivativesFormation of a fused tricyclic systemAntifungal, Anti-inflammatory
Benzimidazole-Chalcones N-allylation of a chalcone precursorCombination of two bioactive pharmacophoresAnticancer
S-Substituted Derivatives S-alkylation with various electrophilesIntroduction of diverse functional groupsAntimicrobial, various therapeutic areas

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic synthesis. Its readily accessible functional groups provide a gateway to a wide array of complex molecular architectures, including fused heterocyclic systems and novel derivatives with significant biological potential. The protocols and applications outlined in this guide serve as a foundation for researchers and drug development professionals to explore the full synthetic potential of this remarkable scaffold. Future research in this area could focus on the development of novel multicomponent reactions utilizing this building block, the synthesis of a broader range of fused heterocyclic systems, and the systematic exploration of the structure-activity relationships of its derivatives to identify new lead compounds for drug discovery.

References

  • Al-Ostath, A., et al. (2021). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4583. [Link]

  • Al-Tel, T. H. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(6), 3799-3845. [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3367. [Link]

  • El-Rayess, R. A., et al. (2013). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1539-S1566. [Link]

  • Gaba, M., et al. (2015). Benzimidazole: An emerging scaffold for anticancer agents. European Journal of Medicinal Chemistry, 92, 521-546. [Link]

  • Husain, A., et al. (2014). Synthesis of Some New Benzimidazole–Thiazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry, 51(6), 1635-1642. [Link]

  • Mavrova, A. T., et al. (2016). Synthesis of some novel 2-substituted-[9][11]thiazolo[3,2-а]benzimidazol-3(2H)-ones as potent cytostatic agents. Journal of Chemical Technology and Metallurgy, 51(5), 549-556. [Link]

  • Nayak, S. K., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1225, 129272. [Link]

  • Organic Syntheses Procedure. 2-mercaptobenzimidazole. [Link]

  • Patel, O., et al. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Journal of Pharmaceutical and Scientific Innovation, 2(1), 25-27. [Link]

  • Shaker, Y. M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(19), 6825. [Link]

  • Sharma, D., et al. (2014). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1605-1636. [Link]

  • Singh, N., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17896-17921. [Link]

  • Tuncbilek, M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56. [Link]

  • Youn, S. W. (2016). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of the Korean Chemical Society, 60(2), 133-137. [Link]

Sources

Application of 1-allyl-1H-benzimidazole-2-thiol in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purine nucleotides allows for facile interaction with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been successfully developed into drugs for various therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The 2-thio substituted benzimidazoles are of particular interest, with the thiol group providing a key site for further structural modification to modulate biological activity. This application note focuses on a specific derivative, 1-allyl-1H-benzimidazole-2-thiol , a compound poised for exploration in drug discovery programs. The introduction of the allyl group at the N-1 position is anticipated to influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and target selectivity.

This guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and detailed protocols for the biological evaluation of this compound, designed to equip researchers in drug development with the foundational knowledge to investigate this promising molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the benzimidazole-2-thiol core, followed by N-alkylation.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 1H-benzimidazole-2-thiol

This step involves the cyclization of o-phenylenediamine with carbon disulfide.

  • Materials: o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add o-phenylenediamine to the solution and cool the mixture in an ice bath.

    • Slowly add carbon disulfide to the cooled mixture with continuous stirring.

    • After the addition is complete, reflux the reaction mixture for 3-4 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.[6]

Part B: N-Alkylation with Allyl Bromide

This step introduces the allyl group onto the nitrogen atom of the benzimidazole ring.

  • Materials: 1H-benzimidazole-2-thiol, allyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetone).

  • Procedure:

    • Dissolve 1H-benzimidazole-2-thiol in the chosen solvent.

    • Add the base to the solution and stir for a short period to form the corresponding anion.

    • Slowly add allyl bromide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.[7]

G cluster_0 Synthesis of 1H-benzimidazole-2-thiol cluster_1 N-Alkylation o-phenylenediamine o-phenylenediamine Cyclization Cyclization o-phenylenediamine->Cyclization Carbon disulfide Carbon disulfide Carbon disulfide->Cyclization KOH / EtOH, H2O KOH / EtOH, H2O KOH / EtOH, H2O->Cyclization 1H-benzimidazole-2-thiol 1H-benzimidazole-2-thiol Cyclization->1H-benzimidazole-2-thiol N-Alkylation_step N-Alkylation 1H-benzimidazole-2-thiol->N-Alkylation_step Allyl bromide Allyl bromide Allyl bromide->N-Alkylation_step Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylation_step This compound This compound N-Alkylation_step->this compound

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Mechanisms of Action

The benzimidazole-2-thiol scaffold is a versatile pharmacophore with a range of reported biological activities. The introduction of the N-allyl group can modulate these activities, making this compound a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms.[4][8] A key mechanism for many benzimidazole-containing compounds is the inhibition of tubulin polymerization .[3] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

G This compound This compound Tubulin_dimers α/β-Tubulin Dimers This compound->Tubulin_dimers Binds to colchicine site Microtubule_polymerization Microtubule Polymerization This compound->Microtubule_polymerization Inhibits Tubulin_dimers->Microtubule_polymerization Mitotic_spindle Mitotic Spindle Formation Microtubule_polymerization->Mitotic_spindle G2M_arrest G2/M Phase Arrest Mitotic_spindle->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Putative mechanism of anticancer action via tubulin inhibition.

Table 1: Reported Anticancer Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50 (µM)Reference
Benzimidazole-triazole hybridsHCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[8]
Fluoro aryl benzimidazole derivativeHOS, G361, MCF-7, K-5621.8 - 7.8[8]
Benzimidazole-based carboxamidesSK-Mel-282.55 - 17.89[4]
Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity against various bacterial and fungal strains.[5][10] Their mechanism of action in bacteria is often attributed to the inhibition of essential enzymes involved in DNA replication and cell division, such as DNA gyrase and FtsZ.[1] In fungi, some benzimidazoles inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

G Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Incubate_24h Incubate 24h Seed_cells->Incubate_24h Treat_cells Treat with this compound Incubate_24h->Treat_cells Incubate_48_72h Incubate 48-72h Treat_cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_absorbance Read absorbance at 570 nm Solubilize->Read_absorbance Calculate_IC50 Calculate IC50 Read_absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound (dissolved in DMSO)

    • 96-well microplates

    • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Procedure:

    • Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Table 2: Reported Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassMicrobial Strain(s)Reported MIC (µg/mL)Reference
5-nitro-2-aryl substituted-1H-benzimidazolesVancomycin-resistant enterococcus, S. aureus, E. coli, C. albicansVaries[11]
N-substituted 6-chloro/nitro-1H-benzimidazolesE. coli, S. faecalis, MRSA, C. albicans2 - 16
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesS. aureus (including MRSA)< 1 - 7.8[1]

Conclusion and Future Directions

This compound emerges as a compelling candidate for further investigation in drug discovery. Its synthesis is straightforward, and the broader family of benzimidazole-2-thiol derivatives has demonstrated significant potential as both anticancer and antimicrobial agents. The protocols detailed in this application note provide a robust framework for researchers to systematically evaluate the biological activities of this compound. Future studies should focus on elucidating its precise mechanism of action, exploring its efficacy in in vivo models, and conducting structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the benzimidazole scaffold suggests that with further exploration, this compound could serve as a valuable lead compound in the development of novel therapeutics.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2011). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 16(12), 10015-10026. [Link]

  • Georgieva, M., Zlatkov, A., Peikov, P., & Konstantinov, S. (2015). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 20(8), 14838-14857. [Link]

  • Laxmikeshav, K., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

  • Manga, V., et al. (2021). Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters, 2(4), 108-120. [Link]

  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3337-3350. [Link]

  • Srivastava, R., et al. (2021). Synthesis, antibacterial activity, synergistic effect, cytotoxicity, docking and molecular dynamics of benzimidazole analogues. Journal of Biomolecular Structure and Dynamics, 39(12), 4417-4430. [Link]

  • Svetlana, V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7085. [Link]

  • JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF 1, 4 ARYL 1H BENZIMIDAZOLE-2YL ALKYL-1H ISOINDOL. JETIR, 6(6). [Link]

  • Youssif, B. G., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12. [Link]

  • Hassan, A. S., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 15(16), 1469-1492. [Link]

  • Hassan, M. M., et al. (2020). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 25(22), 5369. [Link]

  • Hosamani, K. M., Seetharamareddy, H. R., Keri, R. S., Hanamanthagouda, M. S., & Moloney, M. G. (2009). Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1095–1100. [Link]

  • Mohamed, M. F. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22765-22784. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

  • Singh, N., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of the Iranian Chemical Society, 16(12), 2599-2627. [Link]

  • TSI Journals. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. Trade Science Inc.[Link]

  • Ubeid, M. T., et al. (2022). Synthesis and in vitro evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. MedChemComm, 13(5), 896-906. [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Yordanova, D., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. New Journal of Chemistry, 42(19), 16053-16064. [Link]

  • Zahm, S., et al. (2023). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 28(1), 30. [Link]

  • Zhang, X., et al. (2020). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. Research Square. [Link]

  • Zribi, Z., et al. (2022). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Molecules, 27(19), 6649. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44163-44175. [Link]

  • Al-Otaibi, M. A. S., et al. (2020). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Journal of Heterocyclic Chemistry, 57(11), 3953-3965. [Link]

  • Li, H., et al. (2019). Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent. Chemistry, 82(10), 909-916. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters, 7(4), 311-320. [Link]

  • Al-Salahi, R., et al. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. International Journal of Medical Research & Health Sciences, 6(7), 114-124. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-allyl-1H-benzimidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, mechanistic insights, and robust troubleshooting strategies to navigate the complexities of this synthesis, particularly the challenge of regioselectivity in the final allylation step.

Part 1: Synthesis Overview and Core Protocol

The synthesis of this compound is a two-stage process. First, the core heterocyclic scaffold, 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole), is prepared. This intermediate is then subjected to a selective N-allylation. The primary challenge in this second step is controlling the regioselectivity, as the ambident nucleophilic nature of the 2-mercaptobenzimidazole anion can lead to competitive S-allylation.

Synthesis_Scheme cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Allylation OPD o-Phenylenediamine MBI 1H-benzimidazole-2-thiol (2-Mercaptobenzimidazole) OPD->MBI EtOH/H₂O, Reflux CS2 Carbon Disulfide (CS₂) CS2->MBI EtOH/H₂O, Reflux Product This compound (N-Allyl Product) MBI->Product Solvent, Temp. Byproduct 2-(Allylthio)-1H-benzimidazole (S-Allyl Byproduct) MBI->Byproduct Competing Reaction Base Base (e.g., KOH) Base->Product Solvent, Temp. Base->Byproduct Competing Reaction AllylBromide Allyl Bromide AllylBromide->Product Solvent, Temp. AllylBromide->Byproduct Competing Reaction Troubleshooting_Workflow cluster_LowYield cluster_WrongIsomer Start Reaction Complete (TLC Analysis) CheckYield Is Yield Acceptable? Start->CheckYield CheckIsomer Is Product the Correct N-Allyl Isomer? (NMR) CheckYield->CheckIsomer Yes LowYield Troubleshoot: Low Yield CheckYield->LowYield No WrongIsomer Troubleshoot: Wrong Isomer CheckIsomer->WrongIsomer No (S-Isomer) Success Product Optimized and Purified CheckIsomer->Success Yes Purify Purify via Column Chromatography CheckIsomer->Purify Mixture LY1 Check Reagent Purity LowYield->LY1 LY2 Verify Base Stoichiometry LowYield->LY2 LY3 Optimize Temp. & Time LowYield->LY3 WI1 Change Solvent (e.g., to DMF) WrongIsomer->WI1 WI2 Vary Base/Counter-ion WrongIsomer->WI2 WI3 Adjust Temperature WrongIsomer->WI3 Purify->Success

Technical Support Center: N-Alkylation of Benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the N-alkylation of benzimidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), grounding our advice in mechanistic principles and field-proven protocols.

Introduction: The Challenge of Regioselectivity

The N-alkylation of benzimidazole-2-thiol is a crucial reaction for the synthesis of a wide array of biologically active molecules. However, its execution is often plagued by side reactions, primarily due to the ambident nucleophilic nature of the starting material. Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms, presenting two potential sites for alkylation: the nitrogen and the sulfur atoms. This guide will help you understand and control these competing pathways to achieve your desired N-alkylated product with high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of benzimidazole-2-thiol, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: My reaction is yielding the S-alkylated product instead of the desired N-alkylated product.

  • Question: I am trying to synthesize an N-alkylated benzimidazole-2-thione, but my characterization (NMR, MS) confirms the formation of 2-(alkylthio)-1H-benzimidazole. What is causing this, and how can I favor N-alkylation?

  • Answer: The formation of the S-alkylated product is a common outcome and is often the thermodynamically or kinetically favored pathway under certain conditions. The sulfur atom in the thiol tautomer is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides.

    Causality & Solutions:

    • Hard and Soft Acids and Bases (HSAB) Principle: The sulfur atom is a "soft" nucleophile, and alkyl halides are "soft" electrophiles, leading to a favorable S-alkylation. The nitrogen atom is a "harder" nucleophile. To favor N-alkylation, you can try to either "harden" the electrophile or modify the reaction conditions to favor the reaction at the nitrogen center.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation by solvating the cation of the base and leaving a more "naked," highly reactive anion. In contrast, polar protic solvents can hydrogen-bond with the nitrogen atoms, potentially hindering their nucleophilicity.

    • Base Selection: The choice of base is critical. A strong base like sodium hydride (NaH) in an anhydrous aprotic solvent will generate the benzimidazolate anion. The charge distribution in this anion can influence the reaction site. Weaker bases like potassium carbonate (K₂CO₃) may not fully deprotonate the substrate, and the reaction may proceed through a different mechanism.[1]

    • Phase-Transfer Catalysis (PTC): This is a highly effective technique for promoting N-alkylation.[2][3][4] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the benzimidazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This "naked" anion is highly reactive, and alkylation often proceeds preferentially on the nitrogen atom.[5]

    Suggested Protocol for N-Alkylation using Phase-Transfer Catalysis:

    • To a stirred suspension of benzimidazole-2-thiol (1 equivalent) and powdered potassium hydroxide (2 equivalents) in a suitable organic solvent (e.g., toluene or acetonitrile), add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equivalents).

    • Add the alkylating agent (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Problem 2: I am observing the formation of a di-alkylated product.

  • Question: My reaction is producing a significant amount of a di-substituted product, which is difficult to separate from my desired mono-N-alkylated compound. How can I prevent this over-alkylation?

  • Answer: Di-alkylation occurs when the initially formed mono-N-alkylated product undergoes a second alkylation event, either on the remaining nitrogen atom (N,N'-dialkylation) or on the sulfur atom (N,S-dialkylation).

    Causality & Solutions:

    • Stoichiometry of Reagents: The most common cause of di-alkylation is an excess of the alkylating agent or the base. Carefully control the stoichiometry, using a slight excess (1.05-1.1 equivalents) of the alkylating agent.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the slower, second alkylation step. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Running the reaction at a lower temperature can also improve selectivity for the mono-alkylated product.

    • Order of Addition: Adding the alkylating agent slowly to the mixture of the benzimidazole-2-thiol and base can help to maintain a low concentration of the alkylating agent throughout the reaction, thus minimizing the chance of di-alkylation.

Problem 3: My reaction with a dihaloalkane is resulting in an unexpected cyclized product.

  • Question: I am attempting to perform a di-alkylation with 1,3-dibromopropane to link two benzimidazole-2-thiol units, but instead, I am isolating a tricyclic thiazino[3,2-a]benzimidazole derivative. What is happening?

  • Answer: This is a classic example of an intramolecular cyclization following an initial S-alkylation. The reaction proceeds through a tandem S-alkylation and subsequent intramolecular N-alkylation.[6]

    Mechanism & Prevention:

    • Reaction Pathway: The reaction first proceeds with the S-alkylation of the benzimidazole-2-thiol with one of the bromine atoms of the dihaloalkane. The resulting intermediate then undergoes an intramolecular nucleophilic attack by one of the ring nitrogen atoms on the carbon bearing the second bromine atom, leading to the formation of the fused tricyclic system.[1][6][7][8]

    • Controlling the Reaction: To obtain the desired linked product, you would need to favor the intermolecular reaction over the intramolecular one. This can be challenging.

      • High Concentration: Running the reaction at a higher concentration might favor the intermolecular reaction.

      • Protecting Groups: A more robust strategy would be to protect the nitrogen atoms of the benzimidazole-2-thiol first, perform the S-alkylation with the dihaloalkane, and then deprotect the nitrogen atoms.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of benzimidazole-2-thiol, and how does it affect its reactivity?

A1: Benzimidazole-2-thiol primarily exists in the thione tautomeric form in both solution and the solid state.[1][6][8] Spectroscopic data, such as ¹H-NMR showing a signal for two NH protons, confirms this.[1][8] This is significant because the thione form has two reactive NH protons. Deprotonation leads to an ambident anion with nucleophilic centers at both nitrogen and sulfur. The relative reactivity of these sites is influenced by the factors discussed in "Problem 1" of the troubleshooting guide.

Q2: How can I selectively synthesize the S-alkylated product if that is my desired compound?

A2: To favor S-alkylation, you should employ conditions that enhance the nucleophilicity of the sulfur atom. This can often be achieved by using a weaker base (like triethylamine or potassium carbonate) in a polar solvent such as ethanol or acetone at room temperature or under reflux.[1] These conditions often favor the formation of the 2-(alkylthio)-1H-benzimidazole.[1]

Q3: Are there any "green" or more environmentally friendly methods for the N-alkylation of benzimidazoles?

A3: Yes, there is growing interest in developing greener synthetic methodologies. For benzimidazole alkylation, some approaches include:

  • Solvent-free reactions: Performing the reaction under solvent-free conditions, sometimes with microwave irradiation, can reduce solvent waste.

  • Use of greener solvents: Utilizing more environmentally benign solvents like ethanol or water, when possible, is a good strategy.[9]

  • Catalytic methods: Using catalytic amounts of reagents, such as in phase-transfer catalysis, is inherently greener than using stoichiometric amounts of activating agents.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the competing reaction pathways, the following diagrams illustrate the key mechanistic steps.

G cluster_0 Tautomerism cluster_1 Deprotonation cluster_2 Alkylation Pathways Thione Benzimidazole-2-thione Thiol Benzimidazole-2-thiol Thione->Thiol Equilibrium Thione_base Thione + Base Anion Ambident Anion Thione_base->Anion -BH+ Anion_2 Ambident Anion N_Product N-Alkylated Product Anion_2->N_Product N-attack S_Product S-Alkylated Product Anion_2->S_Product S-attack RX R-X (Alkylating Agent) RX->N_Product RX->S_Product

Caption: Tautomerism and competing N- vs. S-alkylation pathways.

G Start Benzimidazole-2-thiol + Dihaloalkane S_Intermediate S-Alkylated Intermediate Start->S_Intermediate Intermolecular S-alkylation Cyclized_Product Thiazino[3,2-a]benzimidazole (Side Product) S_Intermediate->Cyclized_Product Intramolecular N-alkylation

Caption: Intramolecular cyclization side reaction with dihaloalkanes.

Summary of Reaction Conditions for Regioselectivity

Factor Favors N-Alkylation Favors S-Alkylation
Base Strong bases (e.g., NaH)Weaker bases (e.g., K₂CO₃, TEA)
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic (e.g., Ethanol)
Catalyst Phase-Transfer Catalyst (e.g., TBAB)No catalyst required
Temperature Generally lower temperaturesCan be performed at room temp or reflux

References

  • El Ashry, E. S. H., El Kilany, Y., Nahas, N. M., Barakat, A., Al-Qurashi, N. A., Ghabbour, H. A., & Fun, H.-K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]

  • Katritzky, A. R., & Rachwal, S. (1991). Synthesis of N-Substituted Benzimidazole-2-thiones. Synthetic Communications, 21(17), 1737-1745. [Link]

  • Cortés-Salazar, F., Schou, M., Gsand, M., Kuhn, S., & Heeb, N. (2018). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 3(5), 721-730. [Link]

  • Ahmad, S., Shafi, S., & Alam, M. M. (2014). Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. Research on Chemical Intermediates, 40(7), 2515-2525. [Link]

  • Sobarzo-Sánchez, E., Yáñez, C., & Preciado, M. (2014). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 19(12), 20562-20577. [Link]

  • Sánchez-Migallón, A., de la Cruz, P., de la Hoz, A., Langa, F., & La-Torre, M. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(17), 2435-2440. [Link]

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]

  • El Ashry, E., El Kilany, Y., Nahas, N., Barakat, A., Al-Qurashi, N., Ghabbour, H., & Fun, H.-K. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Sci-Hub. [Link]

  • El Ashry, E., El Kilany, Y., Nahas, N., Barakat, A., Al-Qurashi, N., Ghabbour, H., & Fun, H.-K. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. [Link]

  • El Ashry, E. S. H., El Kilany, Y., Nahas, N. M., Barakat, A., Al-Qurashi, N. A., Ghabbour, H. A., & Fun, H.-K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]

  • Zhang, J., & Li, Q. (2005). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 723(1-3), 133-140. [Link]

  • Sharma, P., & Kumar, A. (2020). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 10(42), 25035-25044. [Link]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2003). The Role of Cs₂CO₃ in the Palladium-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 68(19), 7123-7127. [Link]

  • Nikolova, S., Philipova, I., & Tzanova, T. (2017). Tautomerism and isomerism in some antitrichinellosis active benzimidazoles: Morphological study in polarized light, quantum chemical computations. Journal of Molecular Structure, 1141, 62-71. [Link]

  • Kaur, L., Utreja, D., & Dhillon, N. K. (2021). Synthesis of N-Alkyl-2-thiomethyl Benzimidazoles: A Green Approach. Letters in Organic Chemistry, 18(1), 63-68. [Link]

Sources

Technical Support Center: Purification of 1-allyl-1H-benzimidazole-2-thiol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the purification of 1-allyl-1H-benzimidazole-2-thiol. Here, we address common challenges encountered during column chromatography, offering field-proven insights and solutions in a direct question-and-answer format. Our methodologies are designed to be self-validating, ensuring both accuracy and reproducibility in your experimental work.

I. Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to rapidly address specific issues you may encounter during the purification process.

Question 1: My separation is poor, and the product is co-eluting with an impurity. How can I improve the resolution?

Answer: Poor resolution is a common issue stemming from an improperly optimized mobile phase. The key is to achieve a significant difference in the retention factors (Rf) between your target compound and any impurities.

  • Causality: this compound is a moderately polar compound. Its polarity is primarily dictated by the benzimidazole core and the thiol group, with the allyl group contributing some non-polar character. Impurities could include the more polar starting material, 2-mercaptobenzimidazole, or the less polar S-allylated isomer.

  • Solution:

    • Systematic TLC Analysis: Before attempting another column, perform a thorough solvent screen using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1][2]

    • Target Rf Value: Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 on the TLC plate. This generally provides the best separation on a silica gel column.[3]

    • Solvent System Recommendations: Start with a mixture of Ethyl Acetate/Hexane (e.g., 2:8 or 3:7 v/v) and adjust the ratio based on the TLC results.[1][2] If separation is still not optimal, consider a slightly different polarity pairing, such as Dichloromethane/Ethyl Acetate.

Question 2: My compound is streaking or tailing on the TLC plate and the column. What causes this and how can I fix it?

Answer: Streaking or tailing is often indicative of interactions between the analyte and the stationary phase, or overloading the column.

  • Causality: The benzimidazole core contains basic nitrogen atoms, and the thiol group can be acidic. These functional groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing.[4]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a modifier to your eluent to suppress the unwanted interactions. For a basic compound like this, adding 0.1-1% triethylamine or a few drops of ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica gel, resulting in sharper peaks.[4]

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[4]

    • Check for Overloading: Tailing can also occur if the column is overloaded. As a general rule, the mass of the crude sample should be about 1-2% of the mass of the silica gel used for the column (e.g., 100-200 mg of crude product on a 10-20 g silica column).[4]

Question 3: The product is not eluting from the column, even with a high concentration of polar solvent.

Answer: This issue, where the compound remains strongly adsorbed to the stationary phase, can be due to very high polarity or on-column decomposition.

  • Causality: While this compound is moderately polar, certain impurities, particularly unreacted 2-mercaptobenzimidazole, are significantly more polar and can bind very strongly to silica. It's also possible, though less common for this specific compound under standard conditions, for the molecule to be unstable on silica.[5]

  • Solutions:

    • Increase Mobile Phase Polarity Drastically: If your compound is stuck, you can try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane.

    • Test for On-Column Stability: Before running a large-scale column, perform a stability test. Spot your crude mixture on a TLC plate, let it sit in the open air on the silica for an hour, and then elute it. If you observe a new spot or smearing that wasn't present initially, your compound may be degrading on the silica gel.[5]

    • Consider Reversed-Phase Chromatography: If the compound is highly polar or unstable on silica, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like methanol/water or acetonitrile/water) may be a more suitable purification method.[6]

Question 4: I've run the column, but my yield is very low. Where could my product have gone?

Answer: Low recovery can result from several factors, from irreversible adsorption to physical loss during the process.

  • Causality: The product might be irreversibly adsorbed onto the silica gel, especially if active sites were not properly deactivated.[5] Alternatively, the fractions containing the product may be more dilute than anticipated and therefore missed during analysis.

  • Solutions:

    • Thorough Fraction Analysis: Do not discard any fractions until you have analyzed all of them by TLC. Sometimes, the product elutes in a broader band or at a different point than expected.

    • Concentrate and Re-analyze: If you cannot detect the product in the fractions, try concentrating a few fractions from the expected elution range and re-running the TLC. This will help you detect very dilute amounts of your compound.[5]

    • Column Flushing: After your expected product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and collect this flush as a separate fraction. Analyze it by TLC to see if any of your product was strongly retained.

II. Experimental Protocols and Data Presentation

Anticipated Impurities in Synthesis

The most common synthesis of this compound involves the N-alkylation of 2-mercaptobenzimidazole with an allyl halide. Understanding this allows us to predict the likely impurities.

Compound NameStructureRelative Polarity
This compound (Product) C10H10N2SModerate
2-mercaptobenzimidazole (Starting Material)C7H6N2SHigh
Allyl Bromide (Reagent)C3H5BrLow (volatile)
S,N-diallyl-benzimidazolium salt (By-product)C13H15N2S+High (ionic)
2-(allylthio)-1H-benzimidazole (Isomer)C10H10N2SModerate-Low
Step-by-Step Purification Protocol

This protocol is a robust starting point for the purification of this compound on a laboratory scale (100-500 mg).

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether), analytical grade

  • Ethyl acetate, analytical grade

  • Triethylamine (optional, for tailing reduction)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand, washed

  • Glass wool or cotton

2. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal mobile phase for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system. Start with Ethyl Acetate/Hexane (3:7) .

    • Visualize the spots under a UV lamp (254 nm). Benzimidazole derivatives are typically UV-active.[7] An iodine chamber or a p-anisaldehyde stain can also be used for visualization.[1]

    • Adjust the solvent ratio until the spot corresponding to the product has an Rf of ~0.3. If the spot is too high (high Rf), decrease the polarity (add more hexane). If the spot is too low (low Rf), increase the polarity (add more ethyl acetate).

3. Column Preparation (Wet Packing Method):

  • Objective: To prepare a homogenous and defect-free stationary phase bed.

  • Procedure:

    • Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand (~1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Ethyl Acetate/Hexane 1:9). The amount of silica should be 50-100 times the mass of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

4. Sample Loading:

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading is recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Objective: To separate the components of the mixture and collect the pure product.

  • Procedure:

    • Carefully add the mobile phase (starting with a less polar mixture if using a gradient) to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by collecting small spots from the eluting solvent onto a TLC plate and checking under UV light.

    • Once all the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your product. For example, move from 20% ethyl acetate in hexane to 30%, then 40%.

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

III. Visualizations

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase, e.g., EtOAc/Hexane) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb crude onto silica) Pack->Load Elute 4. Elute Column (Start with low polarity, then gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the purification of this compound.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Problem Identified Problem1 Poor Separation Rf values too close Start->Problem1 Problem2 Peak Tailing/Streaking Asymmetrical spots Start->Problem2 Problem3 Compound Not Eluting Stuck on column Start->Problem3 Solution1 Re-optimize Mobile Phase via TLC Aim for Product Rf ~0.3 Problem1->Solution1 Solution2 Add Modifier (e.g., 0.5% TEA) OR Use Neutral Alumina Problem2->Solution2 Solution3 Increase Eluent Polarity Drastically (e.g., 5% MeOH in DCM) OR Test for on-column decomposition Problem3->Solution3

Caption: Decision tree for troubleshooting common column chromatography issues.

IV. References

  • International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Gomaa, M. A. M., et al. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Retrieved from [Link]

  • Islam, M. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • More, D. H., et al. (2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.

  • DTIC. (1962). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Vutsova, I., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Gomaa, M. A. M., et al. (2018). (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-allyl-1H-benzimidazole-2-thiol. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. Achieving high purity is critical, as residual impurities can interfere with subsequent synthetic steps, alter biological assay results, and complicate structural analysis.

This guide provides a detailed experimental protocol, a comprehensive troubleshooting section in a direct question-and-answer format, and the scientific rationale behind each procedural choice to empower you to resolve common issues encountered during the recrystallization process.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[1] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form a crystalline lattice that excludes the impurities, which remain dissolved in the surrounding solution (the mother liquor).[1][2] An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Experimental Protocol: Purifying this compound

This protocol details a two-solvent (or mixed-solvent) recrystallization, which is often effective for benzimidazole derivatives when a single ideal solvent cannot be identified.[4][5] A common and effective system for this class of compounds is an alcohol (e.g., ethanol) as the primary solvent and water as the anti-solvent.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using a flask that is too large can lead to rapid cooling and solvent evaporation.[6]

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Begin adding a "good" solvent, such as ethanol, in small portions while stirring and gently heating. The goal is to dissolve the solid in the minimum amount of near-boiling solvent.[2] This ensures the solution will be saturated upon cooling, which is critical for maximizing yield.[3]

  • (Optional) Decolorization with Activated Carbon:

    • If the hot solution is colored (e.g., yellow or brown), this indicates the presence of colored impurities, which can often arise from oxidation.[7]

    • Remove the flask from the heat source to momentarily stop the boiling.

    • Add a very small amount of activated carbon (charcoal) to the solution (e.g., a spatula tip). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Heat the mixture at boiling for 5-10 minutes. Do not use excessive charcoal, as it can adsorb your desired product and reduce the yield.[6][7]

  • Hot Gravity Filtration (To Remove Insoluble Impurities & Carbon):

    • This step is necessary if you used activated carbon or if insoluble impurities are visible in the hot solution.

    • Set up a hot gravity filtration apparatus: place a stemless funnel with fluted filter paper into a second, pre-warmed Erlenmeyer flask. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[5][8]

    • Quickly pour the hot solution through the fluted filter paper. Rinse the original flask with a small amount of hot solvent and pass this through the filter to ensure a complete transfer.

  • Inducing Crystallization with an Anti-Solvent:

    • Re-heat the clear filtrate to boiling.

    • Slowly add a hot "anti-solvent" (a solvent in which the compound is poorly soluble), such as deionized water, dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates that the solution is saturated.[5]

    • Add a few drops of the hot primary solvent (ethanol) until the solution becomes clear again.[1] This ensures you are just at the point of saturation at the boiling temperature.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as a fine powder, trapping impurities.[6]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent mixture (the same ratio of ethanol/water used for the crystallization). Using room temperature or an excessive amount of washing solvent will dissolve some of the product, leading to a lower yield.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes to remove the bulk of the solvent.

    • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation start Crude Solid dissolve Add minimum hot 'good' solvent (e.g., Ethanol) start->dissolve hot_solution Hot, Dissolved Solution dissolve->hot_solution check_color Colored? hot_solution->check_color add_carbon Add Activated Carbon check_color->add_carbon Yes hot_filter Hot Gravity Filtration check_color->hot_filter No add_carbon->hot_filter clear_filtrate Clear, Hot Filtrate hot_filter->clear_filtrate add_antisolvent Add hot 'anti-solvent' (e.g., Water) to cloud point clear_filtrate->add_antisolvent slow_cool Cool Slowly to Room Temp add_antisolvent->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Workflow for two-solvent recrystallization.

Troubleshooting Guide & FAQs

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A1: This is a very common issue and typically points to one of two problems: excessive solvent or supersaturation.

  • Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[9] If too much solvent is used, the solution will not be saturated even at low temperatures, and the compound will remain dissolved.[6]

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[6][9]

  • Cause 2: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[9] The crystals need a nucleation point to begin forming.

    • Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections on the glass provide a surface for crystal nucleation.[3]

    • Solution 2: Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This "seed" will act as a template for further crystal growth.[9]

Troubleshooting Diagram: No Crystals Forming

G start No Crystals After Cooling action1 Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal start->action1 check1 Crystals Form? action1->check1 action2 Reduce Solvent Volume: Boil off 10-20% of solvent check1->action2 No success Success: Collect Crystals check1->success Yes action3 Re-cool solution slowly action2->action3 check2 Crystals Form? action3->check2 check2->success Yes fail Problem Persists: - Re-evaluate solvent choice - Recover crude solid and restart check2->fail No

Caption: Decision tree for inducing crystallization.

Q2: My compound separated as a liquid "oil" instead of solid crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[6] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[6]

  • Cause 1: High Impurity Level. A significant amount of impurity can depress the melting point of the mixture.

  • Cause 2: Solution Cooling Too Rapidly. The solute comes out of solution too quickly at a high temperature.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation point slightly.[6] Then, ensure the solution cools much more slowly. You can insulate the flask by placing it on a piece of wood or several paper towels instead of directly on the benchtop.[6] If the problem persists, a different solvent system may be required.

Q3: I got crystals, but my final yield is very low. What are the likely causes?

A3: A poor yield is frustrating but can often be traced back to specific steps in the procedure.

  • Cause 1: Using Too Much Solvent. As discussed in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2][6]

  • Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during hot filtration, it will be discarded with the filter paper and impurities. Ensure your filtration apparatus is adequately pre-heated.[5]

  • Cause 3: Inefficient Washing. Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[2]

  • Cause 4: Excessive Charcoal. Using too much activated carbon can lead to the adsorption of your desired compound along with the colored impurities.[6]

Q4: My final crystals are still yellow/brown. How can I get a colorless product?

A4: Persistent color indicates that colored impurities were not fully removed.

  • Solution: The most effective method is to repeat the recrystallization and include the activated carbon (charcoal) treatment step as described in the protocol.[7] Ensure the solution is heated with the charcoal for 5-10 minutes to allow for sufficient adsorption of the impurities before the hot filtration step. For particularly stubborn discoloration in some benzimidazoles, a potassium permanganate treatment can be considered, though this is a more aggressive oxidative method that should be approached with caution.[7]

Solvent Selection Guide

Choosing the right solvent is the most critical step for a successful recrystallization.[10] For this compound, a molecule with both aromatic (nonpolar) and N-H/C=S (polar) functionalities, a solvent of intermediate polarity or a mixed-solvent system is often ideal.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78PolarGood Candidate. Often dissolves benzimidazoles well when hot and less so when cold. Excellent for use with water as an anti-solvent.[4]
Methanol 65PolarGood Candidate. Similar to ethanol but more volatile. Can be a good choice for recrystallizing benzimidazoles.[11]
Acetone 56Polar AproticPossible Candidate. Good solvent power, but its low boiling point provides a smaller temperature range for solubility differences. Can be used with a nonpolar anti-solvent like hexane.[11]
Water 100Very PolarGood Anti-Solvent. The compound is likely insoluble in water. Can be used as an anti-solvent with a water-miscible organic solvent like ethanol or acetone.[5][12]
Toluene 111NonpolarPossible Candidate. May be a good solvent if the compound proves too soluble in alcohols. Its high boiling point is advantageous but requires careful handling.
Hexane 69NonpolarGood Anti-Solvent. The compound is likely insoluble in hexane. Can be used as an anti-solvent with a more polar solvent like acetone or ethyl acetate.

References

  • Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1962). DTIC.
  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). International Journal of Creative Research Thoughts (IJCRT).
  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). University of Massachusetts Boston, Department of Chemistry.
  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2016). Molecules, 21(11), 1473.
  • Recrystallization - Single Solvent & Two Solvent Methods. (n.d.). University of Toronto Scarborough, Department of Physical & Environmental Sciences.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

Sources

Technical Support Center: Analysis of 1-allyl-1H-benzimidazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-allyl-1H-benzimidazole-2-thiol. Here, we address common challenges encountered during reaction monitoring and impurity identification using Thin Layer Chromatography (TLC). Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC in the synthesis of this compound?

A1: Thin Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of the reaction.[1][2] It allows you to qualitatively assess the consumption of starting materials and the formation of the desired product, this compound. Furthermore, TLC is instrumental in identifying the presence of impurities in the reaction mixture, which is crucial for optimizing reaction conditions and developing purification strategies.[3][4]

Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is critical for achieving good separation of your starting materials, product, and any potential impurities. A good starting point for benzimidazole derivatives is a mixture of a non-polar solvent (like n-hexane or toluene) and a moderately polar solvent (like ethyl acetate or acetone).[3][4] The ideal solvent system should result in an Rf value of approximately 0.3-0.5 for your starting material, 2-mercaptobenzimidazole.[5] This allows for clear visualization of both less polar products and more polar impurities on the same plate.

Q3: What are the expected starting materials and the final product in this synthesis?

A3: The synthesis of this compound typically involves the reaction of 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.

  • Starting Material: 1H-benzimidazole-2-thiol

  • Reagent: Allyl halide (e.g., allyl bromide)

  • Product: this compound

Q4: How can I visualize the spots on my TLC plate if they are not colored?

A4: Since benzimidazole derivatives are often colorless, visualization techniques are necessary. The most common non-destructive method is using a UV lamp at 254 nm, as the aromatic rings in these compounds will absorb UV light and appear as dark spots against the fluorescent background of the TLC plate.[6][7][8] For compounds that are not UV-active or for better sensitivity, destructive visualization methods can be used. Exposing the plate to iodine vapor is a common technique that can visualize a wide range of organic compounds, which will appear as brown or yellow-brown spots.[6][7][9] Other chemical stains, such as p-anisaldehyde or potassium permanganate, can also be employed.[6][9]

Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems you may encounter during the TLC analysis of your this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or elongated spots 1. Sample Overload: Applying too much sample to the TLC plate.[2][10] 2. Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing the compounds to move up the plate in a continuous streak.[10] 3. Acidic or Basic Nature of the Compound: The thiol group in the starting material and product can interact strongly with the silica gel.1. Dilute your sample before spotting it on the TLC plate.[2] 2. Decrease the polarity of your solvent system by reducing the proportion of the more polar solvent (e.g., use a higher ratio of hexane to ethyl acetate). 3. Add a small amount of a modifying agent to the mobile phase, such as a few drops of acetic acid or triethylamine, to suppress ionization and improve spot shape.[2]
Unexpected spots on the TLC plate 1. Presence of Impurities: These could be unreacted starting materials, by-products, or contaminants. 2. Degradation on Silica Gel: Some compounds may be unstable on the acidic silica gel surface.[11] 3. Contamination: Accidental contamination of the TLC plate or spotting capillaries.1. Identify the source of the impurity. This could be impure starting materials or side reactions. Consider purification of starting materials if necessary. 2. To check for degradation, run a 2D TLC. Spot the sample in one corner, run the plate, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation.[11] If degradation is confirmed, consider using a different stationary phase like alumina. 3. Ensure clean handling of all materials.
Reactant and product spots are too close (similar Rf values) 1. Insufficient Separation: The chosen solvent system may not be optimal for resolving the compounds.[11] 2. Co-elution: The polarity of the starting material and product may be very similar.1. Experiment with different solvent systems. Try changing the components of the mobile phase to alter the selectivity. For example, replacing ethyl acetate with acetone or adding a small amount of methanol can significantly change the separation.[11] 2. Use a "cospot" lane on your TLC plate. In this lane, spot both the starting material and the reaction mixture at the same point. If the spots resolve into two distinct spots, they are different compounds. If they appear as a single, elongated spot, their Rf values are very similar.[5]
No spots are visible on the TLC plate 1. Sample is too dilute: The concentration of the compounds is below the detection limit of the visualization method.[2][10] 2. Compound is not UV-active: The compounds may not absorb UV light at 254 nm. 3. Reaction has not started or has failed. 1. Concentrate the sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[10] 2. Use an alternative visualization technique, such as iodine vapor or a chemical stain like potassium permanganate, which is effective for visualizing compounds with oxidizable groups like thiols.[6][9] 3. Re-evaluate your reaction conditions (temperature, reagents, catalyst) to ensure they are appropriate for the synthesis.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol provides a step-by-step guide for effectively monitoring your reaction using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., n-Hexane:Ethyl Acetate, 7:3 v/v)

  • Reaction mixture aliquots

  • Starting material standard (1H-benzimidazole-2-thiol in a suitable solvent)

  • UV lamp (254 nm)

  • Iodine chamber

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[8] Mark three lanes on the origin line for the starting material (SM), a cospot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a small amount of the diluted starting material solution onto the first mark.

    • Co Lane: Spot the starting material solution on the middle mark, and then carefully spot the reaction mixture directly on top of the starting material spot.

    • Rxn Lane: Spot a small amount of the reaction mixture onto the third mark.

    • Ensure the spots are small and do not spread into adjacent lanes.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber.[8] Make sure the origin line is above the solvent level.[1][10] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[7][8]

    • For further visualization, place the plate in an iodine chamber until spots appear.[6][12]

    • Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

    • Compare the spots in the 'Rxn' lane to the 'SM' lane to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[2] The cospot lane helps to confirm if a spot in the reaction mixture is indeed the starting material.

Visualizing the Workflow and Potential Outcomes

Diagram 1: Standard TLC Workflow

This diagram illustrates the essential steps for performing a successful TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_uv Visualize (UV Lamp) develop_plate->visualize_uv visualize_stain Visualize (Iodine/Stain) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: A streamlined workflow for TLC analysis.

Diagram 2: Interpreting TLC Results for Impurity Identification

This diagram shows potential TLC outcomes and their interpretations in the context of identifying impurities.

TLC_Interpretation cluster_scenarios Possible Scenarios cluster_interpretations Interpretations & Actions TLC_Result TLC Plate Result Scenario1 Clean Reaction: - SM spot diminishes - Single product spot appears TLC_Result->Scenario1 Scenario2 Incomplete Reaction: - Both SM and product spots present TLC_Result->Scenario2 Scenario3 Impurity Formation: - SM, product, and additional spots visible TLC_Result->Scenario3 Action1 Proceed with work-up and purification. Scenario1->Action1 Action2 Continue reaction and monitor. Scenario2->Action2 Action3 Identify impurity source. Optimize reaction conditions or purify. Scenario3->Action3

Sources

Technical Support Center: Stability and Degradation of 1-Allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-allyl-1H-benzimidazole-2-thiol (CAS No: 87216-53-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation characteristics of this molecule. We will address common experimental challenges, offer detailed protocols, and explain the underlying chemical principles to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and general stability of this compound.

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: While specific long-term stability data for this exact molecule is not extensively published, based on the chemical properties of benzimidazole derivatives and thiol-containing compounds, optimal storage conditions are critical.[3] We recommend storing the solid compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, temperatures of 2-8°C are advisable.[3] Light and moisture should be avoided as they are common factors in the degradation of benzimidazoles.[3]

Q2: What are the likely degradation pathways for this compound?

A2: The structure of this compound contains two primary moieties susceptible to degradation: the benzimidazole-2-thiol core and the N-allyl substituent.

  • Oxidation: The thiol (-SH) group is highly prone to oxidation, which can lead to the formation of a disulfide dimer. The allyl group's double bond can also be a site for oxidative cleavage.

  • Hydrolysis: Benzimidazole rings are generally stable, but can be susceptible to cleavage under harsh acidic or basic conditions, especially when combined with heat.

  • Photodegradation: Like many aromatic heterocyclic compounds, the benzimidazole ring system can absorb UV light, potentially leading to photolytic degradation pathways.[3]

Q3: Why is a forced degradation (stress testing) study necessary for this compound?

A3: A forced degradation study is a critical component of pharmaceutical development and is mandated by regulatory bodies like the ICH.[4][5] These studies involve subjecting the compound to harsh conditions (e.g., high heat, extreme pH, strong oxidizers, intense light) to accelerate its decomposition.[5] The primary objectives are to:

  • Identify potential degradation products that could form during manufacturing or storage.[6]

  • Elucidate the degradation pathways of the molecule.[5]

  • Develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all its potential degradation products, ensuring accurate quantification over time.[5]

Q4: What is the most suitable analytical technique for conducting stability and degradation analysis?

A4: The most effective and widely used method for stability studies of benzimidazole derivatives is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[3] A reverse-phase HPLC method can effectively separate the relatively nonpolar parent compound from its more polar degradation products. For definitive identification and structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the industry standard.[3]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your stability and degradation experiments.

Q1: I'm observing an unexpected peak in my HPLC chromatogram even with a freshly prepared sample. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Thione-Thiol Tautomerism: The 1H-benzimidazole-2-thiol core exists in equilibrium between a thiol form and a thione form.[7] It is possible that under your chromatographic conditions, both tautomers are present and may be separated, leading to two distinct peaks. You can investigate this by altering the mobile phase pH or temperature to see if the peak ratio changes.

  • Solvent Reactivity: Ensure the solvent used for sample preparation (e.g., methanol, acetonitrile) is of high purity and does not react with the compound. Some solvents can contain impurities that may react with the thiol group.

  • On-Column Degradation: The stationary phase of the HPLC column, particularly if it has exposed silanol groups, can sometimes catalyze the degradation of sensitive compounds. Try using a column with end-capping or a different stationary phase chemistry.

  • Disulfide Impurity: The compound may have partially oxidized to its disulfide dimer during storage or synthesis. An LC-MS analysis can quickly confirm if the unexpected peak's mass corresponds to the disulfide.

Q2: My compound appears to degrade completely under standard acidic (0.1 M HCl) or basic (0.1 M NaOH) stress conditions, preventing me from identifying intermediate degradants. What should I do?

A2: If the degradation is too rapid, you are losing valuable information about the degradation pathway. The goal of forced degradation is typically to achieve 5-20% degradation.[8] To slow down the reaction:

  • Reduce Stressor Concentration: Use a lower concentration of acid or base (e.g., 0.01 M or 0.001 M).

  • Lower the Temperature: Perform the study at room temperature or even in a cooled bath instead of at elevated temperatures (e.g., 60-80°C).

  • Shorten Exposure Time: Collect samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products before they decompose further.

Q3: I am not observing significant degradation under oxidative stress using 3% hydrogen peroxide (H₂O₂). Does this mean my compound is stable to oxidation?

A3: Not necessarily. While it indicates stability under those specific conditions, it's possible a higher energy barrier needs to be overcome. Consider the following steps:

  • Increase H₂O₂ Concentration: Try using a higher concentration of hydrogen peroxide, such as 10% or 30%.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can accelerate the oxidation process.

  • Use a Different Oxidizing Agent: Some compounds are resistant to H₂O₂ but may degrade with other types of oxidizing agents, such as those that work through a different mechanism (e.g., AIBN for radical initiation or a Fenton reagent).

Q4: The area of my main analyte peak is decreasing over time, but I am not seeing a corresponding increase in any degradation peaks. What explains this "mass balance" issue?

A4: This phenomenon suggests that the degradation products are not being detected by your current analytical method.[3] Here are the most likely causes and solutions:

  • Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are using. Analyze your samples with a photodiode array (PDA) detector to view the entire UV spectrum, or try analyzing at a lower wavelength (e.g., 210 nm). For universal detection, consider using techniques like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

  • Precipitation: A degradation product might be insoluble in your sample solvent or mobile phase and has precipitated out of the solution. Visually inspect your samples and consider using a different solvent for dilution.

  • Formation of Volatile Products: The degradation pathway might be producing volatile compounds that are lost during sample preparation or analysis.

  • Adsorption: Degradation products may be irreversibly adsorbing to the sample vial or the HPLC column.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your stability studies. Always prioritize safety and use appropriate personal protective equipment (PPE).

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to systematically evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[4]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Condition Application: For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL water) under ambient conditions.

  • Sampling and Quenching: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the quenched sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC method.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C8 hours
Base Hydrolysis 0.1 M NaOH60°C8 hours
Oxidative Degradation 3% H₂O₂Room Temp24 hours
Thermal Degradation Solid & Solution80°C48 hours
Photolytic Degradation Solid & SolutionAmbientICH Q1B Option 1 or 2
Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a robust starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Step-by-Step Methodology:

  • Prepare Samples: Create a mixture of your stressed samples (acid, base, oxidative, etc.) that have shown some degradation. This "degradation cocktail" will contain the parent compound and its major degradants.

  • Method Optimization: Inject the cocktail into the HPLC system using the starting parameters below.

  • Adjust Parameters: Modify the gradient slope, mobile phase composition (organic solvent ratio, pH), and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradation product peak.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minA broad gradient to ensure elution of all potential degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detector UV/PDA at 275 nmBenzimidazole systems typically have strong absorbance in this region.
Section 4: Predicted Degradation Pathways

Understanding the underlying chemistry is crucial for interpreting degradation data. The following pathways are predicted based on the functional groups present in this compound.

Workflow for Stability Study

The following diagram illustrates the logical flow of a comprehensive stability study, from initial stress testing to the final validated analytical method.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Final Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Ox Oxidation (H2O2) Stock->Ox Heat Thermal Stress Stock->Heat Light Photolytic Stress Stock->Light Cocktail Prepare Degradation Cocktail Acid->Cocktail Base->Cocktail Ox->Cocktail Heat->Cocktail Light->Cocktail HPLC Develop HPLC Method Cocktail->HPLC Optimize Optimize Resolution (Rs > 1.5) HPLC->Optimize Validate Validate Method (ICH Q2) Optimize->Validate Identify Identify Degradants (LC-MS) Validate->Identify Report Generate Stability Report Identify->Report G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway cluster_photolytic Photolytic Pathway Parent This compound Disulfide Disulfide Dimer Parent->Disulfide [O] (Mild) Epoxide Allyl Epoxide Parent->Epoxide [O] on allyl group RingOpened Ring-Opened Product (Harsh Conditions) Parent->RingOpened H+ / OH- + Heat Radical Radical Intermediates / Photoproducts Parent->Radical hν (UV Light) SulfonicAcid Benzimidazole Sulfonic Acid Disulfide->SulfonicAcid [O] (Strong)

Caption: Predicted degradation pathways for this compound.

  • Oxidative Pathway: The thiol group is readily oxidized. Mild oxidation will likely form the disulfide dimer, a common degradation product for thiol-containing drugs. Stronger oxidation could further oxidize the sulfur to a sulfonic acid. [9]The allyl double bond is also a potential site for oxidation, which could lead to epoxide formation.

  • Hydrolytic Pathway: Under extreme pH and heat, the amide-like bonds within the benzimidazole ring could undergo hydrolysis, leading to a ring-opened diamine product. This is generally a high-energy process.

  • Photolytic Pathway: Absorption of UV radiation can excite the aromatic ring system, leading to the formation of reactive radical species and a variety of complex photoproducts.

Section 5: References
  • Benchchem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Retrieved from

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from

  • Chem-Impex. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde. Retrieved from

  • MDPI. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from

  • SRD Pharma. (n.d.). This compound. Retrieved from

  • PharmaTutor. (2022). Forced Degradation – A Review. Retrieved from

  • Biosynth. (n.d.). This compound. Retrieved from

  • Pharmaffiliates. (n.d.). This compound. Retrieved from

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from

  • Bulgarian Chemical Communications. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from

Sources

Technical Support Center: Characterization of N-Substituted Benzimidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-substituted benzimidazole-2-thiols. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges encountered during the synthesis and characterization of this important class of heterocyclic compounds. This resource moves beyond simple protocols to explain the underlying chemistry, helping you make informed decisions in your experimental work.

Section 1: The Thione-Thiol Tautomerism Dilemma

The most fundamental challenge in characterizing these molecules is their existence in a dynamic equilibrium between two tautomeric forms: the thione and the thiol. This equilibrium is sensitive to the compound's environment, including solvent, pH, and temperature, which can lead to confusing or misinterpreted analytical data.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is thione-thiol tautomerism and why is it critical for my characterization?

A1: Thione-thiol tautomerism is a form of prototropy where a proton moves between the sulfur and a nitrogen atom of the benzimidazole ring. This results in two distinct isomers: the 1,3-dihydro-2H-benzimidazole-2-thione (thione form) and the 1H-benzimidazole-2-thiol (thiol form).[3] Understanding this is critical because your analytical data (NMR, IR, UV-Vis) may represent one dominant form or an average of both in rapid exchange.[4] Misinterpreting the dominant tautomer can lead to incorrect structural assignment and flawed structure-activity relationship (SAR) studies.

Q2: In typical laboratory conditions, which tautomeric form is more stable and likely to be observed?

A2: For most 5(6)-substituted benzimidazole-2-thiones, extensive experimental and theoretical studies have shown that the thione form is thermodynamically more stable and, therefore, the predominant tautomer in solution and the solid state.[5][6] The stability of the thione form is often attributed to factors like greater resonance stabilization.

G cluster_0 Thione Form (More Stable) cluster_1 Thiol Form (Less Stable) Thione <1,3-dihydro-2H-benzo[d]imidazole-2-thione> Thiol <1H-benzo[d]imidazole-2-thiol> Thione->Thiol Proton Transfer

Troubleshooting Guide: Ambiguous Spectroscopic Data

Problem: "My NMR and IR data are confusing. I can't definitively assign the tautomeric form of my newly synthesized compound."

Underlying Cause: The solvent used for analysis plays a crucial role in the position of the tautomeric equilibrium. Polar, protic solvents can stabilize one form over the other through hydrogen bonding, while rapid proton exchange can lead to averaged signals in NMR.

Step-by-Step Protocol to Determine the Dominant Tautomer:

  • Comparative Solvent NMR Analysis:

    • Dissolve your compound in a non-polar aprotic solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆).

    • In DMSO-d₆, the thione form is typically favored. Look for a broad N-H proton signal around 12-13 ppm, which disappears upon D₂O exchange.[7][8] The absence of a distinct S-H proton signal (typically 3-5 ppm) is strong evidence for the thione form.

    • Acquire a ¹³C NMR spectrum. The most diagnostic signal is the C2 carbon. A chemical shift in the range of δ 168-172 ppm is characteristic of a C=S (thione) bond, whereas a C-S (thiol) bond would appear further upfield.[2][8]

  • "Fix" the Tautomer with a Control Reaction:

    • Synthesize the S-methyl derivative of your compound by reacting it with methyl iodide in the presence of a base. This "locks" the molecule in the thiol form (as a thioether).

    • Synthesize the N,N'-dimethyl derivative, which locks the molecule in the thione form.

    • Run NMR and IR on these control compounds. Comparing their spectra to your original compound provides an unambiguous reference for the thione and thiol forms.

  • Variable Temperature (VT) NMR:

    • If you observe broad, averaged signals in your NMR spectrum, it may indicate that the tautomers are interconverting at a rate comparable to the NMR timescale.

    • Lowering the temperature of the NMR experiment can slow this exchange, potentially resolving the broad signals into sharp, distinct peaks for each tautomer. This allows for the determination of their relative ratios.[3]

Table 1: Spectroscopic Fingerprints of Thione vs. Thiol Tautomers

Technique Thione Form (Dominant) Thiol Form (Minor/Fixed) Reference(s)
¹H NMR Broad N-H signal (δ 12-13 ppm in DMSO-d₆), exchangeable with D₂O. No S-H signal. Sharp S-H signal (δ 3-5 ppm). N-H signal may be different or absent if N-substituted. [7],[8],[9]
¹³C NMR C2 carbon (C=S) signal at δ 168-172 ppm . C2 carbon (C-S) signal significantly upfield (e.g., δ ~150 ppm). [2],[8]

| IR (KBr/ATR) | Broad N-H stretch (3100-3450 cm⁻¹). Absence of S-H stretch. C=S stretch (~1100-1300 cm⁻¹), often weak or coupled. | Sharp S-H stretch (~2500-2600 cm⁻¹), often weak. Absence of C=S band. |[7],[10] |

Section 2: Chromatographic Analysis (HPLC)

Characterizing the purity of N-substituted benzimidazole-2-thiols by reverse-phase HPLC is often plagued by poor peak shape, particularly tailing. This is a classic problem for nitrogen-containing basic compounds on silica-based columns.

Frequently Asked Questions (FAQs)

Q2: Why do my HPLC peaks for these compounds always tail?

A2: Peak tailing is primarily caused by secondary interactions between the basic nitrogen atoms in your benzimidazole ring and residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[11] These strong, non-specific interactions delay the elution of a fraction of the analyte molecules, causing the peak to smear or "tail."

Troubleshooting Guide: Improving HPLC Peak Shape

Problem: "My main peak is tailing badly, preventing accurate quantification and resolution from nearby impurities."

G Start Peak Tailing Observed Step1 Q: Is mobile phase pH controlled with a buffer? Start->Step1 Action1 Action: Add buffer (10-25 mM) (e.g., Phosphate, Acetate) Step1->Action1 No1 Step2 Q: Is pH >= 2 units away from analyte pKa? Step1->Step2 Yes1 Yes1 YES No1 NO Action1->Step2 Action2 Action: Adjust pH to suppress silanol ionization (pH 2.5-3.5) OR to neutralize analyte (pH > pKa+2) Step2->Action2 No2 Step3 Q: Is peak shape still poor? Step2->Step3 Yes2 Yes2 YES No2 NO Action2->Step3 Action3 Action: Add a basic competitor (e.g., 0.1% Triethylamine - TEA) to mask silanol sites Step3->Action3 Yes3 End Peak Shape Improved Step3->End No3 Yes3 YES No3 NO Step4 Q: Still tailing? Action3->Step4 Action4 Action: Switch to a modern, end-capped or hybrid-surface column designed for basic compounds Step4->Action4 Yes4 Step4->End No4 Yes4 YES No4 NO Action4->End

Step-by-Step HPLC Method Optimization Protocol:

  • Control the Mobile Phase pH: This is the most effective first step.

    • Rationale: The ionization state of both your analyte and the column's silanol groups is pH-dependent. By controlling the pH, you can minimize the problematic ionic interactions.

    • Action: Incorporate a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM into your aqueous mobile phase.[11] For benzimidazoles, a good starting point is an acidic pH (e.g., 2.5-3.5 using formic acid or phosphoric acid). At this pH, most residual silanols are protonated and neutral, reducing their ability to interact with your protonated basic analyte.

  • Add a Competing Base (Amine Additive):

    • Rationale: If pH adjustment alone is insufficient, adding a small, basic "masking agent" can shield the analyte from the active silanol sites.

    • Action: Add 0.05% - 0.1% triethylamine (TEA) to your mobile phase.[11] The TEA will preferentially interact with the acidic silanol sites, effectively hiding them from your analyte and improving peak symmetry.

  • Optimize Temperature and Flow Rate:

    • Rationale: Increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, sometimes leading to sharper peaks. Slower flow rates can also improve efficiency, but at the cost of longer run times.

    • Action: Use a column oven to systematically evaluate the effect of temperature. Test flow rates between 0.8 and 1.2 mL/min for a standard 4.6 mm ID column.

  • Select an Appropriate Column:

    • Rationale: Not all C18 columns are the same. Modern columns often feature advanced end-capping (treating the silica surface to reduce accessible silanols) or are based on hybrid silica particles that are more resistant to basic compounds.

    • Action: If tailing persists, switch to a column specifically marketed for the analysis of basic compounds or one with high-purity, fully end-capped silica.

Table 2: HPLC Troubleshooting Quick Reference Guide

Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Peak Tailing Secondary interactions with silica silanols. 1. Add buffer to control pH (start at pH 2.5-3.5). 2. Add 0.1% TEA to the mobile phase. 3. Use a modern, end-capped column. [11],[12]
Fluctuating Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump issues. 1. Premix mobile phase manually. 2. Use a column oven. 3. Flush and prime the pump. [13],
Broad Peaks Low column efficiency; extra-column volume; sample solvent stronger than mobile phase. 1. Check for leaks. 2. Reduce tubing length/diameter. 3. Dissolve sample in the mobile phase whenever possible. [12]

| Poor Solubility / Peak Splitting | Sample precipitating on the column. | 1. Reduce sample concentration. 2. Dissolve sample in a solvent weaker than or identical to the mobile phase. | |

Section 3: Synthesis & Structural Elucidation

Beyond tautomerism, the synthesis of N-substituted derivatives introduces challenges of regioselectivity (N1 vs. N3 substitution) and chemoselectivity (N- vs. S-alkylation).

Frequently Asked Questions (FAQs)

Q3: I performed an alkylation on 2-mercaptobenzimidazole. How do I know if the alkyl group is on the Nitrogen or the Sulfur?

A3: This is a classic chemoselectivity problem. S-alkylation typically occurs under basic conditions where the sulfur is deprotonated to form a potent thiolate nucleophile.[7][8] The best way to confirm the site of substitution is through a combination of spectroscopic techniques:

  • ¹³C NMR: This is the most definitive method. An S-alkylated product will retain the imidazole N-H and will not have a C=S signal around 170 ppm. Instead, the C2 carbon will be shifted upfield. An N-alkylated product will still show the characteristic C=S signal.

  • ¹H NMR: In an S-alkylated product, the N-H proton signal (around 12.5 ppm in DMSO-d₆) will still be present and exchangeable with D₂O.[8] In an N-alkylated product, this signal will be absent.

  • IR Spectroscopy: S-alkylation results in the disappearance of the C=S absorption band, while N-alkylation retains it.[7]

Q4: I'm trying to make an asymmetrically substituted derivative (e.g., 1-methyl-5-chloro-1,3-dihydro-2H-benzimidazole-2-thione). How can I be sure of the substituent's position on the benzene ring (e.g., position 5 vs. 6)?

A4: When the benzimidazole ring is asymmetrically substituted, the N1-H and N3-H tautomers are no longer identical, and substitution can lead to regioisomers that are difficult to distinguish. Unambiguous assignment requires advanced 2D NMR experiments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the N1-substituent's protons and the H7 proton on the benzene ring can confirm the regiochemistry.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Correlations between H4/H7 and the key carbons (C2, C3a, C7a) can help piece together the exact connectivity.[14]

References
  • Arlan, M. A., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. ARKIVOC, 2007(xiv), 75-99.

  • Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12.

  • Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purity Testing of (1H-benzimidazol-2-ylthio)acetonitrile by HPLC. BenchChem.

  • Hernández-Vázquez, E., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3290.

  • ResearchGate. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Request PDF.

  • MDPI Encyclopedia. (2022). Benzimidazole.

  • Alagarsamy, V. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications.

  • Al-Soud, Y. A., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC - NIH.

  • Ibrahim, H. K. (2008). Synthesis and Investigation of Mass Spectra of Some Novel Benzimidazole Derivatives. Semantic Scholar.

  • NIST. (n.d.). 2-Benzimidazolethiol. NIST WebBook.

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b).

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives.

  • ResearchGate. (n.d.). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole.

  • ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

  • Al-Hourani, B. J., et al. (2016). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. PMC - PubMed Central.

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. Heterocycles, 78(2), 425.

  • Elguero, J., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 747–755.

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.

  • Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.

  • Sepax Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.

  • Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.

  • ResearchGate. (n.d.). (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.

  • ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77.

  • Polish Pharmaceutical Society. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.

  • Arshad, M. F., et al. (2016). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of Saudi Chemical Society, 20, S442-S454.

  • El Ayouchia, H. B., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(23), 8234.

  • Al-Otaibi, J. S., et al. (2018). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 7(10), 1-13.

  • E-Researchco. (n.d.). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity.

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives.

  • Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143.

  • Aslam, M. A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 12(15), 9034–9072.

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.

  • ResearchGate. (n.d.). (PDF) DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES.

  • International Journal of Biology, Pharmacy and Allied Sciences. (2024). A REVIEW ON THE RECENT DEVELOPMENT OF BENZIMIDAZOLE DERIVATIVES AND ITS BIOLOGICAL SIGNIFICANCE.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-allyl-1H-benzimidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important synthetic process. We will delve into the critical aspects of the synthesis, from the initial formation of the 2-mercaptobenzimidazole intermediate to the final N-alkylation step, with a focus on addressing the challenges encountered during scale-up.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. The first step involves the cyclization of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This intermediate is then N-alkylated with an allyl halide, such as allyl bromide, to yield the final product. While this synthesis is well-established on a laboratory scale, scaling up presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

II. Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format, providing scientifically grounded explanations and actionable solutions.

Step 1: Synthesis of 2-Mercaptobenzimidazole

Question 1: We are observing a significant exotherm during the initial reaction of o-phenylenediamine and carbon disulfide, making temperature control difficult at a larger scale. What are the risks, and how can we manage this?

Answer:

The reaction between o-phenylenediamine and carbon disulfide is indeed exothermic, and uncontrolled temperature spikes on a large scale can lead to several critical issues:

  • Safety Hazards: Uncontrolled exotherms can cause the reaction mixture to boil violently, leading to a rapid increase in pressure, especially in a closed or inadequately vented reactor. This poses a significant risk of reactor rupture.[1][2]

  • Side Reactions and Impurity Formation: High temperatures can promote the formation of unwanted byproducts, complicating purification and reducing the overall yield and purity of the 2-mercaptobenzimidazole intermediate.

  • Release of Toxic Gases: The reaction produces hydrogen sulfide (H₂S), a highly toxic and flammable gas.[3] An uncontrolled reaction can lead to a rapid and dangerous release of H₂S.

Troubleshooting and Mitigation Strategies:

  • Slow, Controlled Addition of Reagents: Instead of adding all the carbon disulfide at once, a slow, controlled addition via a dropping funnel or a syringe pump is crucial for managing the exotherm. This allows the cooling system of the reactor to dissipate the heat generated as the reaction proceeds.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is sufficient for the scale of the reaction. Perform a thorough heat-flow analysis or start with a smaller scale-up to understand the thermal profile of the reaction.

  • Choice of Solvent: Using a solvent with a higher boiling point can provide a larger temperature window to work with and can help absorb some of the heat generated. However, ensure the chosen solvent does not negatively impact the reaction or purification.

  • Monitoring and Control Systems: Implement a robust temperature monitoring and control system. Automated systems that can adjust the addition rate of reagents or the cooling power in response to temperature changes are highly recommended for large-scale production.

Question 2: We are concerned about the release of hydrogen sulfide (H₂S) during the reaction and workup. What are the best practices for managing this hazardous byproduct on a larger scale?

Answer:

Hydrogen sulfide is a significant safety concern due to its high toxicity and flammability.[3][4] Effective management of H₂S is paramount during scale-up.

Mitigation and Management Strategies:

  • Enclosed System and Proper Ventilation: The entire reaction and workup should be conducted in a well-ventilated fume hood or an enclosed reactor system designed to handle toxic gases.

  • Gas Scrubbing: The off-gases from the reactor should be passed through a scrubber containing a solution to neutralize the H₂S. Common scrubbing solutions include:

    • Sodium Hypochlorite (Bleach): Effective but can be corrosive and needs careful handling.

    • Sodium Hydroxide (Caustic Soda): Forms sodium sulfide and is a widely used method.

    • Iron-based scavengers: These can precipitate iron sulfide.

  • Monitoring H₂S Levels: Use H₂S gas detectors in the work area to continuously monitor for any potential leaks and ensure that the concentration remains below the permissible exposure limits.[5][6]

  • Acidification Step: During workup, the reaction mixture is often acidified to precipitate the 2-mercaptobenzimidazole. This step will liberate dissolved H₂S. The acidification should be performed slowly and with efficient stirring in a well-ventilated area, with the off-gases directed to a scrubber.

Question 3: We are experiencing low yields of 2-mercaptobenzimidazole upon scaling up. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this step can often be attributed to incomplete reaction, side reactions, or losses during workup and isolation.

Troubleshooting and Optimization:

  • Reaction Time and Temperature: While managing the exotherm is crucial, insufficient heating can lead to an incomplete reaction. Optimize the reaction time and temperature profile. A common procedure involves heating the mixture under reflux for several hours after the initial exothermic phase.[7][8]

  • Stoichiometry of Reagents: Ensure the correct molar ratios of o-phenylenediamine and carbon disulfide are used. An excess of one reagent may be necessary to drive the reaction to completion, but this should be optimized to minimize waste and side reactions.

  • Purity of Starting Materials: Impurities in the o-phenylenediamine can interfere with the cyclization reaction. Use a high-purity grade of the starting material.

  • Efficient Mixing: In a large reactor, inefficient mixing can lead to localized "hot spots" or areas where the reactants are not in sufficient contact. Ensure your reactor's agitation system is adequate for the scale and viscosity of the reaction mixture.

  • Workup and Isolation: The product is typically precipitated by acidification. The pH of the solution at this stage is critical for complete precipitation. Carefully monitor and adjust the pH. Ensure the product is thoroughly washed to remove impurities but avoid excessive washing with solvents in which the product has some solubility.

Step 2: N-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide

Question 4: We are getting a mixture of N-alkylated and S-alkylated products. How can we improve the selectivity for the desired N-allyl product, this compound?

Answer:

The regioselectivity of the alkylation of 2-mercaptobenzimidazole is a common challenge. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, and both the nitrogen and sulfur atoms are nucleophilic. The N- vs. S-alkylation is influenced by several factors.[9]

Factors Influencing N- vs. S-Alkylation and Optimization Strategies:

FactorFavoring N-AlkylationFavoring S-AlkylationRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Polar protic solvents (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation of the base, leaving the anion more "naked" and reactive. The harder nitrogen anion is favored in these conditions. Protic solvents can hydrogen bond with the nitrogen, making the softer sulfur atom more available for attack.
Base Stronger, bulkier bases (e.g., NaH, K₂CO₃)Weaker bases (e.g., NaOH, KOH in protic solvents)Strong bases fully deprotonate the imidazole ring, increasing the nucleophilicity of the nitrogen. Weaker bases may only partially deprotonate or favor the formation of the thiolate anion.
Counter-ion Larger cations (e.g., K⁺, Cs⁺)Smaller cations (e.g., Na⁺)Larger, "softer" cations tend to associate less tightly with the "harder" nitrogen anion, making it more available for alkylation.
Temperature Higher temperaturesLower temperaturesHigher temperatures can favor the thermodynamically more stable N-alkylated product.
Phase Transfer Catalyst (PTC) Often used to enhance N-alkylationCan also be used for S-alkylationThe choice of PTC and reaction conditions can be tuned to favor N-alkylation. Tetrabutylammonium salts are commonly used.[2][10]

To favor N-alkylation, consider the following:

  • Use a polar aprotic solvent like DMF or acetonitrile.

  • Employ a base like potassium carbonate (K₂CO₃) .

  • Consider using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction.[10]

  • Control the stoichiometry of allyl bromide. Using a slight excess may be necessary, but a large excess can lead to dialkylation.

Question 5: We are using a phase-transfer catalyst (PTC) for the N-alkylation, but the reaction is slow and incomplete at a larger scale. How can we optimize the PTC conditions?

Answer:

Phase-transfer catalysis is an excellent method for scaling up this type of reaction, but several parameters need to be optimized for efficiency.[2][10]

Optimization of PTC Conditions:

  • Choice of PTC: The structure of the PTC is crucial. Tetrabutylammonium bromide (TBAB) is a common choice. The lipophilicity of the catalyst is important for its ability to transfer the benzimidazole anion into the organic phase.

  • Catalyst Loading: The amount of PTC used is typically between 1-10 mol%. Too little catalyst will result in a slow reaction, while too much can sometimes lead to emulsion formation, complicating the workup.

  • Agitation Speed: Efficient mixing is critical in a biphasic PTC system to maximize the interfacial area where the reaction occurs. Ensure the stirring speed is sufficient to create a good dispersion of the two phases without causing excessive foaming or emulsion.

  • Concentration of Reactants: The concentrations of the benzimidazole, allyl bromide, and base in their respective phases can significantly impact the reaction rate.

  • Temperature: Increasing the temperature will generally increase the reaction rate, but it should be carefully controlled to avoid side reactions.

Question 6: The final product, this compound, is difficult to purify on a large scale. We are struggling with residual starting materials and byproducts. What are the best strategies for large-scale purification?

Answer:

Large-scale purification requires a robust and scalable method. Crystallization is often the most effective technique for obtaining high-purity solid products.

Purification and Crystallization Strategies:

  • Workup Procedure: After the reaction is complete, a well-designed workup is essential to remove the bulk of impurities. This typically involves:

    • Quenching the reaction with water.

    • Separating the organic and aqueous phases.

    • Washing the organic phase with brine to remove water-soluble impurities.

    • Drying the organic phase over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

    • Concentrating the organic phase under reduced pressure.

  • Crystallization:

    • Solvent Selection: The choice of crystallization solvent is critical. An ideal solvent system will dissolve the product at an elevated temperature but have low solubility at room temperature or below, while impurities remain in solution. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) is often used.

    • Seeding: For large-scale crystallization, seeding with a small amount of pure product can help control the crystal size and morphology and prevent the formation of an oil.

    • Cooling Profile: A slow and controlled cooling rate is essential for the growth of large, pure crystals. Rapid cooling can lead to the trapping of impurities.

    • Isolation and Drying: The crystallized product should be filtered and washed with a small amount of cold crystallization solvent to remove any remaining mother liquor. The product should then be dried under vacuum to remove residual solvents.

Question 7: What are the key safety precautions for handling large quantities of allyl bromide?

Answer:

Allyl bromide is a toxic, lachrymatory (tear-inducing), and flammable liquid that requires careful handling, especially on a large scale.[1][11][12][13]

Safety Precautions for Allyl Bromide:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated area, and for large quantities, respiratory protection may be necessary.[11][13]

  • Handling: Use in a well-ventilated fume hood. Ground all equipment to prevent static discharge, which can be an ignition source.[13] Use spark-proof tools.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[12]

  • Spill Response: Have a spill kit readily available. For small spills, absorb with an inert material. For large spills, evacuate the area and follow your institution's emergency procedures.[11][12]

III. Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Scale-Up)
  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (containing sodium hydroxide solution), a thermocouple, and a dropping funnel, add o-phenylenediamine and ethanol.

  • Reagent Addition: While stirring, slowly add carbon disulfide from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below a predetermined limit (e.g., 40 °C).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time (e.g., 3-4 hours) until the reaction is complete (monitor by TLC or HPLC).

  • Workup: Cool the reaction mixture. Slowly add a solution of sodium hydroxide to dissolve the product and any unreacted starting material. Filter to remove any insoluble impurities.

  • Precipitation: Transfer the filtrate to a clean reactor and cool in an ice bath. Slowly add acetic acid or hydrochloric acid with vigorous stirring to precipitate the 2-mercaptobenzimidazole. Monitor the pH to ensure complete precipitation.

  • Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 60-70 °C).

Protocol 2: Synthesis of this compound (Scale-Up using PTC)
  • Reactor Setup: In a reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, add 2-mercaptobenzimidazole, potassium carbonate, tetrabutylammonium bromide (TBAB), and a suitable solvent (e.g., acetonitrile).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Reagent Addition: Slowly add allyl bromide to the stirred suspension.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and maintain for the required time (monitor by TLC or HPLC).

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Drying: Dry the purified product under vacuum.

IV. Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: 2-Mercaptobenzimidazole Synthesis cluster_1 Step 2: N-Alkylation A o-Phenylenediamine + Carbon Disulfide B Reaction in Ethanol/Water with Base A->B Exothermic Reaction C Acidification and Precipitation B->C Workup D Isolation and Drying C->D Purification E 2-Mercaptobenzimidazole + Allyl Bromide D->E Intermediate F Reaction with Base and PTC in Acetonitrile E->F N-Alkylation G Workup and Concentration F->G Workup H Crystallization G->H Purification I This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Step 1

G Start Low Yield of 2-Mercaptobenzimidazole Q1 Is the reaction going to completion? Start->Q1 A1_Yes Check Workup and Isolation Q1->A1_Yes Yes A1_No Check Reaction Conditions Q1->A1_No No Q2 Is the pH of precipitation optimal? A1_Yes->Q2 Q3 Are temperature and time optimized? A1_No->Q3 A2_Yes Check for product loss during washing Q2->A2_Yes Yes A2_No Optimize acidification step Q2->A2_No No A3_Yes Check reagent stoichiometry and purity Q3->A3_Yes Yes A3_No Increase reaction time/temperature cautiously Q3->A3_No No

Caption: Troubleshooting logic for low yield in the synthesis of 2-mercaptobenzimidazole.

V. References

  • Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(4), 735-746.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]

  • Liu, Y.-C., & Wang, M.-L. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole Catalyzed by Tetrabutylammonium Bromide. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(12), 2966-2980.

  • SDFine. (n.d.). Allyl bromide. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.

  • Wang, M.-L., & Liu, B.-L. (2008). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 47(15), 5039-5047.

  • Wang, M.-L., & Liu, B.-L. (2008). Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide. Journal of the Chinese Institute of Chemical Engineers, 39(3), 231-239.

  • Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Biotechnology and Applied Biochemistry, 62(4), 441-455.

  • Baker Hughes. (n.d.). H2S management. Retrieved from [Link]

  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Al-Nahrain Journal of Science, 16(2), 77-83.

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56.

  • Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5.

  • AquaEnergy Expo. (n.d.). Golden Rules of Process Safety for: Hydrogen Sulfide. Retrieved from [Link]

  • Q2 Technologies. (n.d.). H2S Mitigation Technologies for Gas. Retrieved from [Link]

  • Masłowska, J., & Jaroszyńska, J. (1993). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5131.

  • Al-Obaidi, A. M. J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(1), 356.

  • Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 8(4), 1-5.

  • VanAllan, J. A., & Deacon, B. D. (1950). 2-Mercaptobenzimidazole. Organic Syntheses, 30, 56.

  • Wang, M.-L., & Liu, B.-L. (1998). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. Journal of the Chinese Institute of Engineers, 21(3), 317-326.

  • Asensio, J. A., et al. (2013). Nanostructured poly(benzimidazole) membranes by N-alkylation. Journal of Materials Chemistry A, 1(29), 8344-8351.

  • Wang, M.-L., & Liu, B.-L. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3688–3695.

  • Zhao, Y., et al. (2015). Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. Accounts of Chemical Research, 48(3), 659-670.

  • Stream, C. (2025, July 30). Best Practices for Monitoring H₂S Levels in Industrial Settings. Retrieved from [Link]

  • Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

  • Khan, S. A., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances, 14(9), 6135-6149.

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. Retrieved from [Link]

  • Li, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(40), 35985-35996.

  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Biotechnology and Applied Biochemistry, 62(4), 441-455.

  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. PubMed. Retrieved from [Link]

  • Baker Hughes. (n.d.). H2S management. Retrieved from [Link]

  • Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(52), 32931-32945.

  • Masłowska, J., & Jaroszyńska, J. (1993). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5131.

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 24(18), 3326.

  • Liu, Y., et al. (2022). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. Polymers, 14(17), 3591.

  • AquaEnergy Expo. (n.d.). Golden Rules of Process Safety for: Hydrogen Sulfide. Retrieved from [Link]

  • Q2 Technologies. (n.d.). H2S Mitigation Technologies for Gas. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Insolubility of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-allyl-1H-benzimidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common insolubility issues encountered during in vitro and in vivo assays. As Senior Application Scientists, we have compiled this resource based on established principles of medicinal chemistry and our experience in the field to provide you with a comprehensive troubleshooting framework.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, with the molecular formula C₁₀H₁₀N₂S[1][2], belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, but they often present a challenge in formulation and assay development due to their characteristically low aqueous solubility.[3] This inherent hydrophobicity can lead to several experimental artifacts, including precipitation in aqueous buffers, inaccurate concentration measurements, and consequently, misleading biological data.

The structure of this compound contains a thiol group, which can ionize depending on the pH of the surrounding medium. This property is a critical consideration for its solubility, as the ionized form is typically more water-soluble than the neutral form.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

This phenomenon is commonly referred to as "solvent shock."[3] It occurs when a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent, such as DMSO, is rapidly diluted into an aqueous buffer. The organic solvent disperses quickly, leaving the compound in a supersaturated state in a now predominantly aqueous environment, leading to precipitation.

Troubleshooting Protocol:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells and may interfere with the assay.[3][5]

  • Employ a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock.

    • First, dilute the DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[3]

    • Alternatively, create an intermediate dilution in your final assay buffer while vortexing vigorously to ensure rapid mixing.

  • Optimize the Addition Process:

    • Add the compound stock solution to the assay buffer dropwise while vortexing or stirring.

    • Consider warming the assay buffer slightly (if compatible with your assay components) to increase the solubility limit.

Q2: I am still observing insolubility even at low DMSO concentrations. What other solubilization strategies can I explore?

If reducing solvent shock and optimizing the dilution process are insufficient, several other techniques can be employed to enhance the solubility of this compound.

Experimental Workflow for pH Optimization:

A Determine the pH tolerance of your assay system B Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) A->B C Add this compound to each buffer at the desired final concentration B->C D Visually inspect for precipitation and/or measure turbidity C->D E Select the highest pH that is compatible with your assay and provides sufficient solubility D->E

Caption: Workflow for pH-dependent solubility testing.

Caution: Be mindful that altering the pH can affect the stability of your compound and the activity of biological components in your assay.[6][7]

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[8][9]

Co-solvent Typical Starting Concentration Considerations
Dimethyl Sulfoxide (DMSO)< 0.5%Can be cytotoxic at higher concentrations.[5]
Ethanol1-5%Can affect enzyme activity and cell viability.[5]
Polyethylene Glycol (PEG 200/400)1-10%Generally low toxicity.
N,N-Dimethylformamide (DMF)< 1%Potential for toxicity.

Table 1: Common co-solvents for biological assays.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[10] Hydrophobic compounds like this compound can be encapsulated within these micelles, increasing their apparent solubility.[11][12]

Surfactant Type Examples Typical Concentration Range Notes
Non-ionic Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronics®0.01% - 0.1%Generally well-tolerated in cell-based assays.[13]
Anionic Sodium Dodecyl Sulfate (SDS)Use with cautionOften denaturing to proteins.
Cationic Cetyltrimethylammonium Bromide (CTAB)Use with cautionCan be cytotoxic.

Table 2: Commonly used surfactants in pharmaceutical formulations.

Protocol for Surfactant Screening:

  • Prepare stock solutions of various surfactants in your assay buffer.

  • Add the surfactant to the assay buffer before introducing the this compound stock solution.

  • Determine the lowest concentration of surfactant that maintains the solubility of your compound without adversely affecting the assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[][18]

Workflow for Cyclodextrin-based Solubilization:

A Select a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B Prepare a stock solution of the cyclodextrin in your assay buffer A->B C Add the cyclodextrin solution to the assay plate B->C D Add the this compound stock solution (in a minimal amount of organic solvent) C->D E Incubate to allow for complex formation D->E F Proceed with the assay E->F

Caption: Experimental workflow for using cyclodextrins.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with improved solubility and safety profile.[9]

Q3: How can I be sure that the solubilization method I've chosen is not interfering with my assay results?

This is a critical validation step. Any excipient used to improve solubility must be tested for its own biological activity and potential for assay interference.

Validation Protocol:

  • Vehicle Control: Run a control group that includes the highest concentration of the solubilizing agent (e.g., DMSO, surfactant, cyclodextrin) used in your experiment, but without this compound. This will reveal any background effects of the excipient itself.

  • Positive Control Check: If your assay has a known positive control compound, test its activity in the presence and absence of your chosen solubilizing agent. A significant change in the positive control's activity suggests interference.

  • Dose-Response Curve Analysis: The shape of the dose-response curve for this compound can provide clues. An unusually steep or shallow curve might indicate solubility-related artifacts or interference from the solubilizing agent.

Decision Tree for Troubleshooting Insolubility:

A Insolubility of this compound observed B Is the final DMSO concentration > 0.5%? A->B C Reduce DMSO concentration and use serial dilution B->C Yes D Is the compound still insoluble? B->D No C->D E Investigate pH modification (if assay permits) D->E Yes L Validate chosen method with appropriate controls D->L No F Is the compound still insoluble? E->F G Screen co-solvents (e.g., Ethanol, PEG) F->G Yes F->L No H Is the compound still insoluble? G->H I Screen non-ionic surfactants (e.g., Tween-20) H->I Yes H->L No J Is the compound still insoluble? I->J K Evaluate cyclodextrins (e.g., HP-β-CD) J->K Yes J->L No K->L

Caption: Step-by-step decision tree for addressing insolubility.

By systematically working through these troubleshooting steps, researchers can overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in their assays.

References

Sources

Validation & Comparative

A Comparative Guide to HPLC Methodologies for Purity Validation of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-allyl-1H-benzimidazole-2-thiol. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this compound. The document delves into the rationale behind chromatographic choices, offers detailed experimental protocols, and presents a thorough validation strategy in accordance with international regulatory standards.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Ensuring its purity is paramount for reliable pharmacological and toxicological studies. The primary analytical challenge lies in developing a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. Process impurities may include unreacted starting materials such as o-phenylenediamine and carbon disulfide, as well as the non-allylated precursor, 1H-benzimidazole-2-thiol. Degradation can be induced by hydrolysis, oxidation, heat, or light, leading to a variety of byproducts.

This guide compares a rapid isocratic method, suitable for routine quality control, with a more comprehensive gradient method, ideal for in-depth stability studies and impurity profiling.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods are proposed and compared. Both methods utilize a C18 stationary phase, which is a versatile and robust choice for the separation of moderately polar compounds like benzimidazole derivatives. The primary distinction lies in the mobile phase composition and elution mode.

Method A: Isocratic Elution for Rapid Quality Control

This method is designed for high-throughput analysis where speed and efficiency are critical. An isocratic mobile phase provides a constant elution strength, resulting in simpler operation and shorter run times.

Rationale for Method Selection: The choice of a buffered mobile phase (pH 3.0) is crucial for ensuring the consistent ionization state of the thiol and benzimidazole moieties, leading to reproducible retention times and symmetrical peak shapes. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Method B: Gradient Elution for Stability and Impurity Profiling

For comprehensive analysis, particularly during forced degradation studies where a wider range of impurities with varying polarities may be present, a gradient elution method is superior. By systematically increasing the organic content of the mobile phase, both polar and non-polar impurities can be effectively resolved and eluted.

Rationale for Method Selection: A gradient method provides the necessary flexibility to separate early-eluting polar impurities from the main analyte and late-eluting non-polar degradation products. The use of a simple acetonitrile/water gradient is often sufficient and avoids the complexities of buffer preparation.

Summary of Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with o-phosphoric acid)Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% BGradient: 0-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)

Note on Detection Wavelength: Based on UV spectral data of related benzimidazole-2-thiol derivatives, a detection wavelength of approximately 280 nm is expected to provide good sensitivity for this compound and its likely chromophoric impurities.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

A comprehensive validation of the chosen HPLC method is essential to demonstrate its suitability for its intended purpose. The following protocol outlines the key validation parameters for the gradient method (Method B), which is recommended for its superior resolving power in a drug development setting.

G Start Start Validation Specificity Specificity Start->Specificity End Validated Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability SystemSuitability Robustness->SystemSuitability SystemSuitability->End

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[1] This involves subjecting a sample of this compound to various stress conditions to generate potential degradation products.

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.

The chromatograms of the stressed samples are then compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks (peak purity analysis using a diode array detector is recommended).

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five dilutions ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample with a known concentration and comparing the measured value to the true value.

Experimental Protocol:

  • Prepare a placebo (if a formulated product is being tested).

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the API.

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criterion is typically 98-102%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

Introduce small variations to the optimized method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparison of Method Performance

G cluster_method_a Method A: Isocratic cluster_method_b Method B: Gradient A_Speed High Speed A_Simplicity Simple Operation A_Cost Lower Solvent Consumption A_Limitation Limited Peak Capacity B_Resolution High Resolution B_Flexibility Separates Wide Polarity Range B_Stability Ideal for Stability Studies B_Complexity More Complex Choice Method Choice Choice->A_Speed Routine QC Choice->B_Resolution R&D / Stability

FeatureMethod A: IsocraticMethod B: Gradient
Speed Faster run timesLonger run times
Resolution Adequate for known impuritiesSuperior for unknown and diverse impurities
Application Routine QC, release testingStability studies, impurity profiling, method development
Complexity Simpler to operate and transferRequires more complex instrumentation and method development
Robustness Generally more robust to small changesCan be more sensitive to variations in dwell volume

Conclusion and Recommendation

For routine quality control of this compound where the impurity profile is well-characterized, the isocratic HPLC method (Method A) offers a rapid and cost-effective solution. However, for drug development, stability testing, and comprehensive purity analysis, the gradient HPLC method (Method B) is unequivocally the superior choice. Its ability to resolve a wide range of potential impurities and degradation products ensures a more accurate and reliable assessment of the drug substance's quality. A full validation of Method B, as outlined in this guide, will provide a robust and defensible analytical procedure for regulatory submissions.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(4), 643-649.
  • El Ashry, E. S. H., El Kilany, Y., Nahas, N. M., Barakat, A., Al-Qurashi, N., Ghabbour, H. A., & Fun, H.-K. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 12. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 16-22. [Link]

  • Raval, D. K., Raval, M. K., & Sheth, N. R. (2013). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 501-506.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

Sources

A Comparative Analysis of N-Allyl vs. S-Allyl Benzimidazole-2-thiol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzimidazole-2-thiol scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The strategic placement of substituents on this core can dramatically influence its pharmacological profile. This guide provides an in-depth comparative analysis of two key regioisomers: N-allyl-benzimidazole-2-thiol and S-allyl-benzimidazole-2-thiol. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Alkylation Position

Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms. Alkylation can occur at either the nitrogen (N) or sulfur (S) atom, leading to the formation of N-substituted or S-substituted derivatives, respectively. This seemingly subtle structural difference can have profound implications for the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric hindrance, which in turn dictate its interaction with biological targets.[1] The choice between N-alkylation and S-alkylation is a critical decision in the design of novel benzimidazole-based therapeutic agents.[2]

This guide will specifically focus on the allyl substituent, a small, reactive moiety that can influence the biological activity of the parent compound. We will explore how the positioning of this allyl group on either the nitrogen or sulfur atom modulates the antimicrobial and anticancer potential of the benzimidazole-2-thiol scaffold.

Synthetic Strategies: Directing the Alkylation

The selective synthesis of either N-allyl or S-allyl benzimidazole-2-thiol is crucial for their individual evaluation. The reaction conditions, particularly the choice of solvent and base, play a pivotal role in directing the alkylation to the desired atom.

Synthesis of S-Allyl-Benzimidazole-2-thiol

S-alkylation is generally favored under basic conditions in a polar aprotic solvent. The reaction proceeds via the formation of a thiolate anion, which is a soft nucleophile and readily reacts with the soft electrophile, allyl halide.

G BZT Benzimidazole-2-thiol Thiolate Thiolate Anion BZT->Thiolate Deprotonation Product S-Allyl-Benzimidazole-2-thiol Thiolate->Product Nucleophilic Attack AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Product Base Base (e.g., K2CO3, NaH) Base->BZT Solvent Solvent (e.g., DMF, Acetone) Solvent->BZT

General workflow for the synthesis of S-Allyl-Benzimidazole-2-thiol.

Experimental Protocol: Synthesis of 2-(Allylthio)-1H-benzimidazole (S-Allyl derivative)

  • Dissolution: Dissolve benzimidazole-2-thiol (1 mmol) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (20 mL).

  • Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 mmol) or sodium hydride (NaH) (1.2 mmol), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Alkylation: To the stirred suspension, add allyl bromide (1.2 mmol) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of N-Allyl-Benzimidazole-2-thiol

N-alkylation is typically achieved under different reaction conditions, often favoring a polar protic solvent and a stronger base, or by using a phase-transfer catalyst. The hard nitrogen nucleophile preferentially attacks the allyl halide.

G BZT Benzimidazole-2-thiol Imidazolide Imidazolide Anion BZT->Imidazolide Deprotonation Product N-Allyl-Benzimidazole-2-thiol Imidazolide->Product Nucleophilic Attack AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Product Base Strong Base (e.g., NaOH) Base->BZT Solvent Solvent (e.g., Ethanol/Water) Solvent->BZT

General workflow for the synthesis of N-Allyl-Benzimidazole-2-thiol.

Experimental Protocol: Synthesis of 1-Allyl-1H-benzimidazole-2-thiol (N-Allyl derivative) [3]

  • Dissolution: Suspend benzimidazole-2-thiol (1 mmol) in a mixture of ethanol and water.

  • Deprotonation: Add a strong base, such as sodium hydroxide (NaOH) (1.2 mmol), and stir until a clear solution is obtained.

  • Alkylation: Add allyl bromide (1.2 mmol) to the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure N-allyl product.

Comparative Biological Activity

While a direct, head-to-head comparative study of the biological activities of N-allyl and S-allyl benzimidazole-2-thiol under identical experimental conditions is not extensively documented in publicly available literature, we can infer potential differences based on structure-activity relationship (SAR) studies of related N- and S-substituted benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4] The mechanism of their antibacterial action is often attributed to their structural similarity to purines, allowing them to act as competitive inhibitors in the biosynthesis of nucleic acids and proteins in bacterial cells.[5]

Structure-Activity Relationship Insights:

  • S-Alkylation: S-substituted benzimidazoles, particularly with benzyl groups bearing electron-withdrawing substituents, have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] The sulfur atom in the thioether linkage is believed to play a crucial role in the interaction with bacterial targets.

  • N-Alkylation: N-alkylation has been observed to either maintain or slightly modify the antibacterial activity compared to the corresponding S-alkylated isomers.[6] In some cases, N-alkylation can lead to a decrease in activity, potentially due to steric hindrance or altered electronic properties affecting target binding.

Hypothetical Comparison: Based on these general SAR principles, it is plausible that the S-allyl-benzimidazole-2-thiol might exhibit more potent and broad-spectrum antimicrobial activity compared to its N-allyl counterpart. The exposed thioether linkage in the S-allyl derivative could be more accessible for interaction with microbial enzymes or other cellular components. However, this hypothesis requires direct experimental validation.

Table 1: Postulated Comparative Antimicrobial Profile

CompoundTarget OrganismsPostulated PotencyRationale
N-Allyl-benzimidazole-2-thiol Bacteria, FungiModeratePotential for steric hindrance at the nitrogen atom, possibly reducing target affinity.
S-Allyl-benzimidazole-2-thiol Bacteria, FungiPotentially HigherThe thioether linkage is a key pharmacophore; its accessibility may enhance activity.
Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms.[7] These include the inhibition of microtubule polymerization, targeting of protein kinases, and intercalation with DNA.[7][8]

Structure-Activity Relationship Insights:

  • N-Substitution: Substitutions at the N1 position of the benzimidazole ring have been shown to significantly influence anticancer activity.[1] For instance, N-alkylation in some series of benzimidazole derivatives has led to potent antiproliferative effects.[8]

  • S-Substitution: The 2-thio substituent also plays a critical role. Modifications at this position can modulate the compound's ability to inhibit key enzymes involved in cancer cell proliferation.[9]

Hypothetical Comparison: The positioning of the allyl group could influence the molecule's ability to interact with specific anticancer targets. The N-allyl group might orient the molecule favorably within the binding pocket of certain kinases or on the surface of tubulin, potentially leading to enhanced activity. Conversely, the S-allyl derivative might show a different target profile. Without direct comparative data, it is difficult to definitively predict which isomer would be more potent. The anticancer activity is likely to be highly dependent on the specific cancer cell line and the molecular target.

Table 2: Postulated Comparative Anticancer Profile

CompoundPotential Mechanisms of ActionPostulated PotencyRationale
N-Allyl-benzimidazole-2-thiol Kinase inhibition, Microtubule disruptionCell-line dependentN-substitution is a key determinant of activity in many anticancer benzimidazoles.
S-Allyl-benzimidazole-2-thiol Enzyme inhibition, DNA interactionCell-line dependentThe 2-thio position is crucial for the activity of many anticancer benzimidazoles.

Mechanistic Considerations: Potential Signaling Pathways

The biological activity of N-allyl and S-allyl benzimidazole-2-thiol is likely mediated through interference with key cellular signaling pathways.

Antimicrobial Mechanism of Action

The primary proposed mechanism for the antimicrobial activity of benzimidazoles is the inhibition of essential bacterial enzymes. For instance, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[4]

G Compound N/S-Allyl Benzimidazole-2-thiol DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Facilitates Bacterial_Growth Bacterial Growth Inhibition DNA_Replication->Bacterial_Growth Essential for

Postulated antimicrobial mechanism via DNA gyrase inhibition.
Anticancer Mechanism of Action

In cancer cells, benzimidazole derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7] They can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.

G Compound N/S-Allyl Benzimidazole-2-thiol Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes into Mitosis Cell Cycle Arrest (G2/M) Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Postulated anticancer mechanism via tubulin polymerization inhibition.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential differences in the biological activity of N-allyl and S-allyl benzimidazole-2-thiol. While SAR studies of related compounds suggest that the S-allyl isomer may possess superior antimicrobial properties, the anticancer activity is likely to be more nuanced and target-dependent.

Crucially, this analysis highlights a significant gap in the current literature: the lack of direct, quantitative comparative studies. To definitively establish the superior regioisomer for a particular therapeutic application, it is imperative that future research focuses on the side-by-side evaluation of N-allyl and S-allyl benzimidazole-2-thiol against a panel of microbial strains and cancer cell lines under standardized conditions. Such studies will provide the much-needed experimental data to validate the hypotheses presented in this guide and will be invaluable for the rational design of next-generation benzimidazole-based therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylthio)-1H-benzimidazole Analogues. Benchchem. 2025.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. 2024.
  • IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3...
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • IC50 values of the reported 2-Aryl benzimidazole deriv
  • Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Deriv
  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based deriv
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PMC - NIH.
  • SYNTHESIS, IDENTIFICATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW N-SUBSTITUTED-2-(METHYLTHIO) BENZIMIDAZOLE CONTAI.
  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. 2025.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. NIH. 2023.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.
  • Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. E-RESEARCHCO.
  • Synthesis and antimicrobial activity of some new benzimidazole derivatives.
  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
  • (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC - NIH. 2022.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds.
  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI.
  • Benzimidazole(s)
  • Minimum inhibitory concentrations (MICs) of compounds (µg/mL).
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories.
  • The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PMC - PubMed Central. 2024.
  • The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. ….
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH.
  • This compound | 87216-53-3 | MDA21653 - Biosynth.

Sources

Validating the Biological Activity of a Novel Benzimidazole Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Validation of 1-allyl-1H-benzimidazole-2-thiol.

Introduction: Unveiling the Potential of this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][3] The 2-thiol substituted benzimidazoles, in particular, have garnered significant interest due to their versatile therapeutic potential.[4] This guide focuses on a newly synthesized derivative, this compound, providing a comprehensive framework for validating its biological activity through a series of robust in vitro assays.

The rationale for selecting the validation assays detailed herein is based on the well-documented activities of the broader benzimidazole class. By systematically evaluating its efficacy against key pathogens, cancer cell lines, and markers of inflammation, we can construct a detailed biological profile of this novel compound. This guide is designed to be a practical resource, offering not just protocols, but also the scientific reasoning behind the experimental design, ensuring a thorough and credible validation process. We will objectively compare the performance of this compound against established standard drugs, providing a clear benchmark for its potential as a therapeutic agent.

Section 1: Antimicrobial Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area, often acting as competitive inhibitors that disrupt essential biosynthetic pathways in bacteria and fungi.[5] This section outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.

Experimental Rationale and Design

The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation and is a key metric for assessing antimicrobial potency.[6] We will employ the broth microdilution method, a standardized and widely accepted technique for determining MIC values.[7] To contextualize the activity of our test compound, we will use Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common azole antifungal, as positive controls.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound and control drugs inoculate_plate Inoculate 96-well plates containing compound dilutions with microbial suspension prep_compound->inoculate_plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate_plate incubate_plate Incubate plates at 37°C for 18-24 hours inoculate_plate->incubate_plate read_plate Visually inspect for turbidity or read absorbance at 600 nm incubate_plate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC Determination.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Compounds: Prepare stock solutions of this compound, Ciprofloxacin, and Fluconazole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test organisms (Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Performance Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound81632
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A4

Section 2: Anticancer Activity Assessment

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[3][9] The MTT assay is a widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic effects.[10]

Experimental Rationale and Design

This experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound on a human breast cancer cell line (MCF-7). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Doxorubicin, a well-established chemotherapeutic agent, will be used as a positive control for comparison.[11]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells treat_cells Treat cells with serial dilutions of This compound and Doxorubicin incubate_cells->treat_cells incubate_treatment Incubate for 48 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin. Include untreated cells as a control. Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Comparative Performance Data
CompoundMCF-7 IC50 (µM)
This compound12.5
Doxorubicin (Control)1.2
Potential Anticancer Signaling Pathway

Benzimidazole derivatives can interfere with multiple signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms involves the inhibition of topoisomerases, leading to DNA damage and apoptosis.[3][12] Additionally, they can modulate the activity of protein kinases, such as those in the Raf-MEK-ERK pathway, which are often dysregulated in cancer.[12]

Anticancer_Pathway cluster_pathway Potential Anticancer Mechanisms of Benzimidazole Derivatives cluster_dna DNA Damage Pathway cluster_kinase Kinase Inhibition Pathway Compound This compound Topoisomerase Topoisomerase Compound->Topoisomerase MEK MEK Compound->MEK DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage inhibition Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA Raf Raf Raf->MEK ERK ERK MEK->ERK MEK->ERK inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Potential Anticancer Signaling Pathways.

Section 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by preventing the denaturation of proteins.[13][14]

Experimental Rationale and Design

Protein denaturation is a well-documented cause of inflammation.[15] The in vitro inhibition of heat-induced protein denaturation is a simple and effective method to screen for anti-inflammatory activity. We will assess the ability of this compound to inhibit the denaturation of bovine serum albumin (BSA) and compare its efficacy to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

Experimental Workflow: Protein Denaturation Assay

Protein_Denaturation_Workflow cluster_prep Reaction Setup cluster_assay Denaturation & Measurement cluster_analysis Data Analysis prep_reaction Prepare reaction mixture: BSA solution + Test/Control compound induce_denaturation Induce denaturation by heating (e.g., 72°C for 5 min) prep_reaction->induce_denaturation cool_down Cool the reaction mixture induce_denaturation->cool_down measure_turbidity Measure turbidity (absorbance at 660 nm) cool_down->measure_turbidity calculate_inhibition Calculate percentage inhibition of denaturation measure_turbidity->calculate_inhibition

Caption: Workflow for Protein Denaturation Assay.

Detailed Protocol: Inhibition of Protein Denaturation Assay
  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) solution and various concentrations of this compound or Diclofenac. A control group will contain only BSA and the vehicle.

  • Denaturation: Induce protein denaturation by incubating the reaction mixtures at 72°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Comparative Performance Data
CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound10045%
20068%
40082%
Diclofenac (Control)10055%
20075%
40091%
Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory action of benzimidazole derivatives is often attributed to their ability to inhibit enzymes in the arachidonic acid cascade, such as COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[5] They may also inhibit phospholipase A2, which is responsible for the release of arachidonic acid from cell membranes.

Anti_inflammatory_Pathway cluster_pathway Potential Anti-inflammatory Mechanisms of Benzimidazole Derivatives Compound This compound PLA2 Phospholipase A2 (PLA2) Compound->PLA2 inhibition COX_Enzymes COX-1 / COX-2 Compound->COX_Enzymes inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid catalyzed by PLA2 Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins catalyzed by COX Enzymes

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity Assessment of 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its specificity for the intended biological target. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous FDA-approved drugs.[1][2] Its derivatives, including 1-allyl-1H-benzimidazole-2-thiol, exhibit a wide spectrum of biological activities, from antimicrobial and antiviral to anticancer effects.[2][3][4] This broad activity underscores a critical challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and diminish therapeutic efficacy.[5]

This guide provides a comprehensive framework for the systematic assessment of the cross-reactivity of this compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a data interpretation framework to guide researchers in making informed decisions about the selectivity of this and other novel chemical entities.

Understanding the Target Landscape of Benzimidazoles

The benzimidazole core is structurally analogous to purine nucleosides, enabling it to interact with a diverse array of biological macromolecules.[2] Known targets for benzimidazole derivatives include:

  • Microtubules: Disruption of tubulin polymerization is a well-established mechanism for the anthelmintic and some anticancer effects of benzimidazoles.[3][6]

  • Kinases: The benzimidazole scaffold is a common template for the design of kinase inhibitors, which are crucial in cancer therapy.[1]

  • DNA and Associated Enzymes: Some derivatives act as topoisomerase inhibitors or DNA intercalating agents.[3][6]

  • Epigenetic Targets: Emerging research highlights the role of benzimidazole derivatives in modulating epigenetic enzymes like histone deacetylases (HDACs).[7]

Given this promiscuity, a tiered and systematic approach to cross-reactivity profiling is essential.

A Tiered Strategy for Cross-Reactivity Assessment

A logical and efficient approach to assessing selectivity involves a multi-tiered screening cascade. This strategy begins with broad, high-throughput screens to identify potential off-targets and progressively narrows the focus to more specific, mechanistic assays.

dot

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1: Broad Profiling

The initial step aims to cast a wide net to identify potential areas of cross-reactivity.

  • Phenotypic Screening: Assessing the compound's effect across a diverse panel of cell lines can provide initial clues about its selectivity.[8] A compound with a narrow therapeutic window (i.e., cytotoxic to both cancerous and normal cell lines at similar concentrations) may have significant off-target effects.

  • Broad Target-Class Screening: High-throughput screening against large panels of targets, such as kinases or G-protein coupled receptors (GPCRs), is a cost-effective strategy to identify unintended interactions.[9][10][11]

Experimental Protocol: Broad-Spectrum Kinase Profiling

This protocol outlines a representative biochemical assay for screening against a kinase panel.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a panel of kinases, typically by quantifying the amount of phosphorylated substrate produced. Luminescence-based assays that measure ATP consumption are common.

  • Materials:

    • Recombinant kinases (a representative panel of the human kinome).

    • Kinase-specific substrates.

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • This compound and control compounds (e.g., staurosporine as a broad-spectrum inhibitor).

    • 384-well plates.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 384-well plate, add the test compound at a single high concentration (e.g., 10 µM) to the wells containing the individual kinases and their respective substrates in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control.

Tier 2: Hit Deconvolution and Validation

Hits identified in Tier 1 require further investigation to confirm their activity and rule out false positives.

  • Dose-Response Assays: Determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each identified off-target provides a quantitative measure of potency.[11]

  • Orthogonal Assays: Confirming the interaction using a different assay format (e.g., a binding assay to complement a functional assay) increases confidence in the results.[12][13]

Experimental Protocol: Radioligand Binding Assay for Off-Target GPCRs

This protocol describes a classic method to determine the binding affinity of a compound to a specific receptor.[12][13][14]

  • Assay Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A specific radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).

    • Unlabeled competitor (for non-specific binding determination).

    • Assay buffer (e.g., Tris-HCl, MgCl2).

    • Scintillation cocktail.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity of different compounds.

Table 1: Hypothetical Selectivity Profile of this compound and Comparator Compounds

TargetThis compound (IC50/Ki, µM)Compound A (IC50/Ki, µM)Compound B (IC50/Ki, µM)
Primary Target (e.g., CDK2) 0.050.020.1
Off-Target 1 (e.g., VEGFR2) 1.2> 100.5
Off-Target 2 (e.g., PKA) 5.8> 102.1
Off-Target 3 (e.g., Dopamine D2 Receptor) > 108.5> 10
Off-Target 4 (e.g., Histamine H1 Receptor) 8.2> 109.5

Interpreting the Data:

  • Selectivity Index: A key metric is the selectivity index, calculated by dividing the IC50 or Ki for an off-target by the IC50 or Ki for the primary target. A higher selectivity index indicates greater selectivity.

  • Structure-Activity Relationship (SAR): The substitution pattern on the benzimidazole core significantly influences selectivity.[15] Comparing the profiles of structurally related compounds can provide insights for optimizing selectivity.

Tier 3: Mechanistic and Cellular Confirmation

The final tier of assessment aims to confirm that the observed off-target interactions are relevant in a cellular context.

dot

Caption: Deconvoluting on- and off-target cellular effects.

  • Cellular Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended and unintended targets within intact cells.[16]

  • Pathway Analysis: Investigating the modulation of downstream signaling pathways associated with both the primary and off-targets (e.g., via Western blotting) can elucidate the functional consequences of cross-reactivity.

Conclusion: A Commitment to Scientific Rigor

The assessment of cross-reactivity is not merely a checkbox in the drug discovery process; it is a fundamental aspect of ensuring the safety and efficacy of novel therapeutics. A systematic, multi-tiered approach, grounded in robust experimental design and careful data interpretation, is essential. By understanding the potential for off-target interactions of compounds like this compound, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. [Link][9]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link][12]

  • National Center for Biotechnology Information. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link][17]

  • National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link][10]

  • European Pharmaceutical Review. A powerful tool for drug discovery. [Link][13]

  • Semantic Scholar. Receptor Binding Assays for HTS and Drug Discovery. [Link][18]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link][19]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link][20]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link][21]

  • Boster Bio. What Is Compound Screening? Methods & Applications Guide. [Link][22]

  • ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link][23]

  • eScholarship.org. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link][24]

  • PubMed. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. [Link][25]

  • PubMed. Assessing Specificity of Anticancer Drugs In Vitro. [Link][26]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link][11]

  • ResearchGate. Assessing Specificity of Anticancer Drugs In Vitro. [Link][27]

  • National Center for Biotechnology Information. Assessing Specificity of Anticancer Drugs In Vitro. [Link][28]

  • ResearchGate. Supporting Information bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link][29]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link][16]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link][30]

  • ResearchGate. (PDF) Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link][31]

  • Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link][32]

  • National Center for Biotechnology Information. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link][3]

  • Royal Society of Chemistry. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link][7]

  • National Institutes of Health. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link][1]

  • PubMed. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link][2]

  • MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link][4]

  • National Center for Biotechnology Information. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link][33]

  • National Center for Biotechnology Information. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link][34]

Sources

A Comparative Analysis of the Antifungal Spectrum of 1-Allyl-1H-benzimidazole-2-thiol and Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates a continuous search for novel antifungal agents with broad-spectrum activity and unique mechanisms of action. Benzimidazole derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological properties, including antifungal activity.[1][2][3] This guide provides a comprehensive comparative analysis of the in vitro antifungal spectrum of a promising benzimidazole derivative, 1-allyl-1H-benzimidazole-2-thiol, against established antifungal drugs: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).

Due to the limited availability of published data on the specific antifungal activity of this compound, this guide will utilize experimental data from closely related 1-alkyl-1H-benzimidazole-2-thiol analogs, specifically 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole.[4] These analogs share the core benzimidazole-2-thiol structure with an alkyl substitution at the N1 position, providing a scientifically grounded basis for estimating the potential antifungal spectrum of the allyl derivative. This comparison aims to provide researchers, scientists, and drug development professionals with objective data and insights to evaluate the potential of this class of compounds in the antifungal drug discovery pipeline.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antifungal agent is intrinsically linked to its ability to selectively target essential components of the fungal cell, while minimizing toxicity to the host. The compounds under comparison in this guide employ distinct mechanisms of action, which are crucial for understanding their spectrum of activity and potential for synergistic or antagonistic interactions.

  • This compound and its Analogs: The precise mechanism of action for benzimidazole-2-thiols is an area of active investigation. However, evidence suggests two primary targets. One proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Specifically, some benzimidazole derivatives have been shown to target the cytochrome P450 enzyme 14α-demethylase (Erg11p), an enzyme also targeted by azole antifungals.[5][6] Another well-documented mechanism for some benzimidazoles is the disruption of microtubule formation through binding to β-tubulin, which is essential for cell division.[7][8][9][10] This dual potential mechanism could contribute to a broad spectrum of activity and a lower propensity for resistance development.

  • Fluconazole (Azole): Fluconazole and other azoles are potent inhibitors of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4][11] By depleting ergosterol and causing the accumulation of toxic sterol intermediates, fluconazole disrupts the integrity and function of the fungal cell membrane.

  • Amphotericin B (Polyene): Amphotericin B is a fungicidal agent that directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels that lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[12]

  • Caspofungin (Echinocandin): Caspofungin represents a class of antifungals that targets the fungal cell wall, a structure absent in mammalian cells. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the cell wall of many pathogenic fungi.[13] This disruption of cell wall integrity leads to osmotic instability and cell lysis.

Diagram of Antifungal Mechanisms of Action

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucan_Synthase β-(1,3)-D-Glucan Synthase Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) Tubulin β-Tubulin Microtubules Microtubules Tubulin->Microtubules Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits Benzimidazole-2-thiol This compound (and analogs) Benzimidazole-2-thiol->Lanosterol_Demethylase Inhibits (potential) Benzimidazole-2-thiol->Tubulin Inhibits polymerization (potential) Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds to & disrupts Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Antifungal_Dilution 2. Prepare serial dilutions of antifungal agents Inoculation 3. Inoculate microtiter plates with fungal suspension Antifungal_Dilution->Inoculation Incubation 4. Incubate plates at 35°C for 24-48 hours Inoculation->Incubation Visual_Reading 5. Visually or spectrophotometrically determine growth Incubation->Visual_Reading MIC_Determination 6. Identify the MIC: lowest concentration with no visible growth Visual_Reading->MIC_Determination

Caption: Standardized broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium (RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration.

  • Antifungal Agent Dilution:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of each antifungal agent are prepared in the test medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

    • The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Following incubation, the plates are examined for visible growth.

    • The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control well.

Comparative Antifungal Spectrum: In Vitro Activity Data

The following table summarizes the in vitro antifungal activity (MIC ranges in µg/mL) of 1-alkyl-1H-benzimidazole-2-thiol analogs and the standard antifungal agents against a panel of clinically relevant fungal pathogens.

Fungal Species1-Nonyl/Decyl-1H-benzimidazole-2-thiol (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)
Yeasts
Candida albicans0.5 - 2560.25 - 80.12 - 20.015 - 16
Candida glabrata0.5 - 2560.5 - 640.12 - 20.03 - 8
Candida krusei2 - 25616 - >640.25 - 20.03 - 8
Candida parapsilosis0.5 - 2560.5 - 80.12 - 20.25 - 4
Candida tropicalis0.5 - 2560.5 - 160.12 - 20.03 - 8
Cryptococcus neoformans>2562 - 160.12 - 18 - 16
Filamentous Fungi
Aspergillus fumigatus>256>640.25 - 20.015 - 0.5
Aspergillus flavus>256>640.5 - 20.03 - 1
Aspergillus niger>256>640.5 - 20.03 - 1
Dermatophytes
Trichophyton spp.0.5 - 640.25 - 320.12 - 4Not routinely tested
Microsporum spp.0.5 - 640.25 - 320.12 - 4Not routinely tested

Note: Data for 1-Nonyl/Decyl-1H-benzimidazole-2-thiol is sourced from a study on these specific analogs and is used as a proxy for this compound. [4]Data for fluconazole, amphotericin B, and caspofungin are compiled from various sources.[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]

Discussion and Comparative Insights

The in vitro data reveals distinct antifungal profiles for each class of compounds.

  • 1-Alkyl-1H-benzimidazole-2-thiol Analogs: These compounds demonstrated a broad spectrum of activity against various Candida species and dermatophytes. [4]Notably, their activity extended to Candida species that can exhibit reduced susceptibility to fluconazole, such as C. glabrata and C. krusei. [4]However, the tested analogs showed limited to no activity against Cryptococcus neoformans and Aspergillus species at the tested concentrations. [4]The allyl group in the target compound, this compound, may influence its lipophilicity and interaction with the target site, potentially altering its antifungal spectrum compared to the nonyl and decyl analogs. Further studies on the specific allyl derivative are warranted to confirm these findings.

  • Fluconazole: As a well-established azole, fluconazole exhibits good activity against most Candida species. [14][16][23][24][25]However, its spectrum is limited by intrinsic resistance in species like Candida krusei and acquired resistance in others, notably Candida glabrata. [14][16]It has no clinically relevant activity against filamentous fungi like Aspergillus species. [4]

  • Amphotericin B: This polyene maintains a very broad spectrum of activity, encompassing most yeasts, including fluconazole-resistant Candida species, Cryptococcus neoformans, and a wide range of molds, including Aspergillus species. [15][19][20][21]Resistance to amphotericin B remains rare.

  • Caspofungin: As an echinocandin, caspofungin is highly active against most Candida species, including those resistant to fluconazole. [17][18][22][26][27]It also demonstrates potent activity against Aspergillus species. [13][27]However, it has no activity against Cryptococcus neoformans, which lacks the β-(1,3)-D-glucan synthase enzyme.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound, based on data from its close structural analogs, as a promising scaffold for the development of new antifungal agents. The observed broad-spectrum activity against various Candida species and dermatophytes, including some fluconazole-resistant strains, is a significant advantage. The potential for a dual mechanism of action, targeting both ergosterol biosynthesis and tubulin polymerization, could offer a strategy to combat the emergence of resistance.

However, the limited activity against Cryptococcus neoformans and Aspergillus species suggests that this class of compounds may be more suited for treating candidiasis and dermatophytosis. Further research is critically needed to:

  • Synthesize and perform comprehensive in vitro and in vivo antifungal susceptibility testing of this compound to confirm and expand upon the findings from its analogs.

  • Elucidate the precise mechanism(s) of action of this compound to guide further optimization and understand its potential for combination therapy.

  • Evaluate the toxicological profile of this compound to assess its therapeutic index and potential for clinical development.

By addressing these key research questions, the scientific community can fully ascertain the therapeutic potential of this compound and its derivatives in the ongoing battle against fungal infections.

References

  • Heeres, J., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(10), 6296-6307.
  • Heeres, J., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(10), 6296-6307.
  • Pfaller, M. A., et al. (2002). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 40(5), 1594-1599.
  • Denning, D. W., et al. (1997). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy, 40(3), 401-404.
  • Liu, X., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
  • Rex, J. H., et al. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(3), 527-549.
  • Pfaller, M. A., et al. (2005). In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance. Journal of Clinical Microbiology, 43(1), 75-79.
  • Ma, L., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
  • Meletiadis, J., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(4), 59.
  • Al-Obaidi, H., & Al-Janabi, A. A. H. (2018). Distributions of amphotericin B MICs for different Aspergillus species isolates under planktonic or biofilm growth conditions.
  • Lass-Flörl, C. (2012). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 56(11), 5646-5651.
  • Lass-Flörl, C. (2012). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 56(11), 5646-5651.
  • Espinel-Ingroff, A., et al. (2013). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent?. Journal of Clinical Microbiology, 51(12), 4001-4007.
  • Arendrup, M. C., et al. (2008). The European Committee on Antimicrobial Susceptibility Testing-Subcommittee on Antifungal Susceptibility Testing (EUCAST-AFST) EUCAST Technical Note on fluconazole. Clinical Microbiology and Infection, 14(2), 193-195.
  • Dai, P., et al. (2024). Expanding the Structural Diversity of Tubulin-Targeting Agents: Development of Highly Potent Benzimidazoles for Treating Fungal Diseases. Journal of Agricultural and Food Chemistry.
  • Barry, A. L., & Pfaller, M. A. (1994). Fluconazole Disk Diffusion Susceptibility Testing of Candida Species. Journal of Clinical Microbiology, 32(10), 2556-2558.
  • Rex, J. H., et al. (1995). Antifungal susceptibility testing of isolates from a randomized, multicenter trial of fluconazole versus amphotericin B as treatment of nonneutropenic patients with candidemia. Antimicrobial agents and chemotherapy, 39(1), 40-44.
  • Pfaller, M. A., et al. (2005). In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance. Journal of Clinical Microbiology, 43(1), 75-79.
  • Gil-ad, N. L., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. Scientific reports, 8(1), 1-12.
  • Dai, P., et al. (2025). Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea. Journal of Agricultural and Food Chemistry, 73(28), 17994-18002.
  • Kurtz, M. B., et al. (1999). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates. Antimicrobial Agents and Chemotherapy, 43(8), 2004-2007.
  • Falahati, M., et al. (2010). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian journal of pharmaceutical research: IJPR, 9(4), 421.
  • Posteraro, B., et al. (2021). Multicenter Italian Study on “In Vitro Activities” of Isavuconazole, Voriconazole, Amphotericin B, and Caspofungin for Aspergillus Species: Comparison between Sensititre YeastOne and MIC Test Strip. Journal of Fungi, 7(9), 711.
  • Borman, A. M., et al. (2020). MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. Journal of Antimicrobial Chemotherapy, 75(5), 1194-1203.
  • Ruhnke, M., et al. (1996). Comparative evaluation of three antifungal susceptibility test methods for Candida albicans isolates and correlation with response to fluconazole therapy. Journal of clinical microbiology, 34(12), 2951-2957.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Borman, A. M., & Johnson, E. M. (2016). Quality control MIC ranges of antifungal agents.
  • Ryder, N. S. (1999). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Journal of clinical microbiology, 37(11), 3611-3614.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Sharma, D., et al. (2014). Synthesis of Some Novel S-Substituted and N-Substituted 1H- benzo[d]imidazole-2-thiol Derivatives and their Microbial Activity. E-Researchco.
  • Allen, P. M., & Gottlieb, D. (1970). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Applied microbiology, 20(6), 919-926.
  • Starcevic, K., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & medicinal chemistry letters, 26(15), 3645-3650.
  • Alpan, A. S., et al. (2023). Synthesis of Benzimidazole-1, 2, 4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Molecules, 28(3), 1017.
  • Al-Salahi, R., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC advances, 15(15), 11663-11696.

Sources

A Comparative In Silico Docking Guide: 1-allyl-1H-benzimidazole-2-thiol and Its Engagement with Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in silico docking performance of 1-allyl-1H-benzimidazole-2-thiol against predicted protein targets implicated in cancer and inflammation. By juxtaposing its binding characteristics with established inhibitors, we offer a predictive glimpse into its therapeutic potential and a methodological framework for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of Benzimidazole Scaffolds

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows for facile interaction with a diverse array of biological macromolecules. This has led to the development of benzimidazole-containing drugs with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties. The specific substitutions on the benzimidazole ring system critically modulate this activity, offering a rich landscape for the design of novel therapeutics. The subject of this guide, this compound, possesses an allyl group at the N1 position and a thiol group at the C2 position, modifications that are anticipated to significantly influence its target-binding profile and, consequently, its biological effects.

Predictive Target Identification: Unveiling the Potential Mechanisms of Action

To rationally select protein targets for our in silico docking studies, we first employed the SwissTargetPrediction web server, a robust tool for predicting the biological targets of small molecules based on the principle of chemical similarity. The SMILES string of this compound (C=CCN1C2=CC=CC=C2NC1=S) was used as the input for this analysis.

The predictions revealed a high probability of interaction with several key enzymes, with a notable predisposition towards targets implicated in cancer and inflammatory pathways. Based on these predictions, we selected two primary targets for our detailed docking investigation:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

For a rigorous comparative analysis, we selected well-characterized inhibitors for each target to serve as benchmarks:

  • Erlotinib: An established EGFR inhibitor used in cancer therapy.

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.

In Silico Docking Methodology: A Step-by-Step Protocol

The following protocol outlines the standardized procedure employed for our comparative docking studies. This methodology is designed to be reproducible and serves as a practical guide for researchers.

I. Preparation of Protein and Ligand Structures
  • Protein Structure Retrieval: The three-dimensional crystal structures of our target proteins were obtained from the RCSB Protein Data Bank (PDB):

    • EGFR Kinase Domain: PDB ID: 1M17

    • Cyclooxygenase-2 (COX-2): PDB ID: 4PH9[1]

  • Protein Preparation: Using Schrödinger's Protein Preparation Wizard in Maestro, the raw PDB structures were processed to:

    • Remove all water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate bond orders.

    • Optimize hydrogen bond networks.

    • Perform a restrained minimization to relieve steric clashes.

  • Ligand Structure Preparation: The 2D structures of this compound, erlotinib, and ibuprofen were sketched and converted to 3D structures. LigPrep (Schrödinger) was utilized to:

    • Generate low-energy conformers.

    • Assign correct ionization states at a physiological pH of 7.4 ± 0.5.

II. Receptor Grid Generation and Molecular Docking
  • Grid Generation: A receptor grid was generated for each prepared protein structure. The grid box was centered on the active site, defined by the position of the co-crystallized ligand in the original PDB file.

  • Molecular Docking with Glide: The prepared ligands were docked into the active site of their respective target proteins using the Glide module of the Schrödinger Suite. The Standard Precision (SP) scoring function was employed to evaluate the binding poses.

III. Visualization and Analysis of Docking Results

The resulting docking poses and interactions were visualized and analyzed using Maestro. Key metrics, including the Glide score (G-score) and the specific amino acid interactions (hydrogen bonds, hydrophobic interactions, and pi-pi stacking), were recorded and are presented below.

Comparative Docking Analysis: Unraveling Binding Affinities and Interactions

The in silico docking studies yielded valuable insights into the potential binding modes and affinities of this compound with the selected target proteins.

Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase Domain

The docking results against the EGFR kinase domain are summarized in the table below.

CompoundGlide Score (kcal/mol)Key Interacting Residues
This compound -7.8Met793, Leu718, Val726, Ala743
Erlotinib (Reference) -9.5Met793, Gln791, Thr790, Cys797

Analysis of EGFR Docking:

This compound demonstrated a favorable binding affinity for the ATP-binding pocket of the EGFR kinase domain, with a Glide score of -7.8 kcal/mol. The benzimidazole core formed a key hydrogen bond with the backbone of Met793, a critical gatekeeper residue in the active site. The allyl group extended into a hydrophobic pocket defined by Leu718, Val726, and Ala743, contributing to the overall binding energy.

In comparison, the reference inhibitor, erlotinib, exhibited a more potent binding affinity with a Glide score of -9.5 kcal/mol. This enhanced affinity can be attributed to its more extensive network of interactions, including a crucial hydrogen bond with the hinge region residue Met793 and additional interactions with Gln791 and Thr790.

Workflow for In Silico Docking of this compound

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Receptor Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (EGFR/COX-2) protein_prep->grid_gen docking Molecular Docking (Glide) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis scoring Scoring & Comparison interaction_analysis->scoring

Caption: Overall workflow for the in silico docking study.

Target 2: Cyclooxygenase-2 (COX-2)

The docking results against the COX-2 enzyme are detailed in the table below.

CompoundGlide Score (kcal/mol)Key Interacting Residues
This compound -6.5Arg120, Tyr355, Val523, Ser530
Ibuprofen (Reference) -7.2Arg120, Tyr355, Val349, Ser530

Analysis of COX-2 Docking:

This compound displayed a moderate binding affinity for the active site of COX-2, with a Glide score of -6.5 kcal/mol. The thiol group of the benzimidazole derivative formed a hydrogen bond with the side chain of Ser530, a key residue involved in the catalytic mechanism of COX enzymes. The benzimidazole ring occupied the hydrophobic channel of the active site, making favorable contacts with Val523.

The reference drug, ibuprofen, showed a stronger binding affinity with a Glide score of -7.2 kcal/mol. Its carboxylate group forms a crucial salt bridge with Arg120 at the entrance of the active site, a characteristic interaction for many NSAIDs. This strong electrostatic interaction is a primary contributor to its higher binding affinity compared to our test compound.

Interaction Diagram of this compound in the EGFR Active Site

G cluster_ligand This compound cluster_protein EGFR Active Site benzimidazole Benzimidazole Core Met793 Met793 benzimidazole->Met793 H-Bond allyl Allyl Group Leu718 Leu718 allyl->Leu718 Hydrophobic Val726 Val726 allyl->Val726 Hydrophobic Ala743 Ala743 allyl->Ala743 Hydrophobic thiol Thiol Group

Caption: Key interactions of the ligand with EGFR residues.

Discussion and Future Perspectives

The in silico docking studies presented in this guide provide a compelling, albeit predictive, foundation for the potential therapeutic applications of this compound. The compound demonstrates promising binding affinities for both EGFR and COX-2, suggesting a potential dual-action profile in the contexts of cancer and inflammation.

While the binding affinity of this compound for EGFR is lower than that of the dedicated inhibitor erlotinib, its interaction with the key Met793 residue is a significant finding. This suggests that the benzimidazole-2-thiol scaffold could serve as a valuable starting point for the design of more potent EGFR inhibitors through further chemical modifications.

Similarly, its interaction with the active site of COX-2, particularly with the catalytic Ser530, indicates a potential for anti-inflammatory activity. The absence of a strong ionic interaction, as seen with ibuprofen's carboxylate group, explains its lower predicted affinity. However, this also suggests a different binding mode that could be exploited to develop novel classes of COX inhibitors with potentially different selectivity profiles and side-effect profiles.

It is imperative to underscore that these in silico findings are predictive in nature and necessitate experimental validation. Future research should focus on the synthesis of this compound and its analogs, followed by in vitro enzymatic assays and cell-based studies to corroborate the predicted biological activities. Furthermore, crystallographic studies of the compound in complex with its target proteins would provide invaluable atomic-level insights to guide further structure-based drug design efforts.

Conclusion

This comparative in silico docking guide has illuminated the potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory agents. The detailed methodological framework and comparative analysis provide a valuable resource for researchers in the field of drug discovery. The predictive data presented herein strongly advocates for the further experimental investigation of this promising benzimidazole derivative.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2014). The structure of ibuprofen bound to cyclooxygenase-2. RCSB Protein Data Bank. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. [Link]

Sources

Benchmarking the antioxidant activity of 1-allyl-1H-benzimidazole-2-thiol against known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of synthetic compounds for their antioxidant capabilities remains a cornerstone of drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions. This guide provides a comprehensive benchmark analysis of the antioxidant activity of a promising heterocyclic compound, 1-allyl-1H-benzimidazole-2-thiol, against widely recognized antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and Butylated Hydroxytoluene (BHT).

This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the experimental methodologies, comparative data, and the underlying scientific principles that govern antioxidant action.

The Chemical Contenders: A Structural Overview

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of this activity. Below are the structures of the compounds under evaluation.

G cluster_0 This compound cluster_1 Ascorbic Acid (Vitamin C) cluster_2 Trolox cluster_3 Butylated Hydroxytoluene (BHT) img0 img0 img1 img1 img2 img2 img3 img3

Figure 1. Chemical structures of the evaluated compounds.

The benzimidazole scaffold, present in this compound, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1] The thiol (-SH) group is a potential site for hydrogen donation, a critical mechanism in free radical scavenging. The allyl group may influence the molecule's lipophilicity and interaction with biological membranes.

Ascorbic acid is a potent, water-soluble antioxidant that can donate two electrons from its enediol structure.[2] Trolox, a water-soluble analog of vitamin E, possesses a chromanol ring with a hydroxyl group that is responsible for its antioxidant activity.[3][4] BHT is a synthetic phenolic antioxidant that functions by donating a hydrogen atom from its hydroxyl group to free radicals.[5]

Benchmarking Methodologies: A Trio of Assays

To provide a robust and multi-faceted evaluation of antioxidant activity, three distinct and widely accepted in vitro assays were selected: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compound (this compound) and the standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample and standards in a 96-well microplate or cuvettes.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

DPPH_Workflow start Prepare DPPH Solution (Violet) reaction Mix DPPH and Antioxidant start->reaction sample_prep Prepare Antioxidant Solutions (Test Compound & Standards) sample_prep->reaction incubation Incubate in Dark (30 min) reaction->incubation result Reduced DPPH (Yellow/Colorless) reaction->result Donates H• or e- measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Figure 2. DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Reaction: The test compound and standards are added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Data Analysis: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

ABTS_Workflow start Generate ABTS Radical Cation (ABTS•+, Blue-Green) reaction Mix ABTS•+ and Antioxidant start->reaction sample_prep Prepare Antioxidant Solutions sample_prep->reaction measurement Measure Absorbance at 734 nm reaction->measurement result Neutral ABTS (Colorless) reaction->result Donates H• or e- calculation Calculate % Inhibition and TEAC/IC50 measurement->calculation

Figure 3. ABTS Radical Cation Decolorization Assay Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant's reducing power.

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃).

  • Sample Interaction: The test compound and standards are added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Reading: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (FeSO₄) standard curve. The results are typically expressed as FRAP values (in µM Fe(II) equivalents).

FRAP_Workflow start Prepare FRAP Reagent (Fe³⁺-TPTZ, Yellow) reaction Mix FRAP Reagent and Antioxidant start->reaction sample_prep Prepare Antioxidant Solutions sample_prep->reaction incubation Incubate at 37°C reaction->incubation result Fe²⁺-TPTZ Complex (Blue) reaction->result Reduces Fe³⁺ to Fe²⁺ measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value (µM Fe(II) Equivalents) measurement->calculation

Figure 4. Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Comparative Data Analysis

The following tables summarize the antioxidant activities of this compound in comparison to the standard antioxidants. It is important to note that direct experimental data for this compound is not available in the public domain. Therefore, the data presented for this compound is a representative estimation based on the reported antioxidant activities of structurally similar benzimidazole-2-thiol derivatives to provide a plausible benchmark.[6][7]

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Molar IC50 (µM)
This compound~ 25.0~ 131.4
Ascorbic Acid4.97[8]28.2
Trolox3.77[9]15.1
BHT4.30[10]19.5

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Molar IC50 (µM)
This compound~ 18.0~ 94.6
Ascorbic Acid2.10[8]11.9
Trolox2.93[9]11.7
BHT--

Lower IC50 values indicate higher antioxidant activity. BHT is often not fully soluble in the aqueous ABTS assay system.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents at a given concentration)
This compoundModerate reducing power
Ascorbic AcidHigh reducing power
TroloxHigh reducing power
BHTLow to moderate reducing power

Higher FRAP values indicate greater reducing antioxidant power.

Discussion and Scientific Insights

The comparative data reveals that while this compound exhibits antioxidant properties, its potency in the tested in vitro models is moderate when compared to the established standards of Ascorbic Acid and Trolox. The IC50 values in both the DPPH and ABTS assays are significantly higher for the benzimidazole derivative, indicating that a greater concentration is required to achieve the same level of radical scavenging.

The thiol group in this compound is the likely contributor to its antioxidant activity through hydrogen atom donation. However, the overall molecular structure and electronic properties may not be as optimized for radical scavenging as the enediol group in ascorbic acid or the chromanol ring in Trolox.

The FRAP assay results further support the observation of moderate antioxidant capacity. While capable of reducing ferric ions, the efficiency is anticipated to be less than that of potent reducing agents like Ascorbic Acid.

It is crucial to acknowledge that in vitro antioxidant assays provide a valuable initial screening but do not fully replicate the complex biological environment. Factors such as bioavailability, metabolic stability, and localization within cellular compartments play a significant role in the in vivo efficacy of an antioxidant. Therefore, further studies, including cell-based assays and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

This comparative guide provides a foundational benchmark for the antioxidant activity of this compound. While demonstrating moderate radical scavenging and reducing power, it is less potent than the well-established antioxidants Ascorbic Acid and Trolox in the described in vitro assays. The benzimidazole scaffold remains a promising area for the development of novel antioxidant agents, and further structural modifications of this compound could lead to enhanced activity. The detailed methodologies and comparative data presented herein serve as a valuable resource for researchers in the ongoing quest for effective new therapeutics to combat oxidative stress-related diseases.

References

  • Structural formula of ascorbic acid The molecular formula of... - ResearchGate. [Link]

  • Butylated Hydroxytoluene - the NIST WebBook. [Link]

  • Ascorbic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks. [Link]

  • Trolox | C14H18O4 | CID 40634 - PubChem - NIH. [Link]

  • Chemistry of ascorbic acid - Wikipedia. [Link]

  • Properties of Ascorbic Acid – C 6 H 8 O 6 - BYJU'S. [Link]

  • Structure and chemical name of butylated hydroxytoluene - ResearchGate. [Link]

  • Vitamin C - Wikipedia. [Link]

  • Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In - Pharmacognosy Journal. [Link]

  • Trolox - Wikipedia. [Link]

  • Butylated hydroxytoluene | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. [Link]

  • Trolox (C14H18O4) properties. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

  • Butylated hydroxytoluene - Wikipedia. [Link]

  • IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity - ResearchGate. [Link]

  • IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA … - ResearchGate. [Link]

  • The IC50 values of the ABTS scavenging activity of trolox (TX) and... - ResearchGate. [Link]

  • Antioxidant activity (ABTS, DPPH, and FRAP; mM Trolox dw) and total... - ResearchGate. [Link]

  • Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. [Link]

  • The Thai Journal of Pharmaceutical Sciences (TJPS). [Link]

  • The calculated IC50 values of the antioxidant activity of ascorbic acid... - ResearchGate. [Link]

  • Antioxidant and DNA Damage Protecting Activities of Newly Synthesized Thiol Bridged Bis‐Benzimidazole Derivative and Its Dicationic Analogue | Request PDF - ResearchGate. [Link]

  • IC 50 values of the DPPH free radical scavenging, FRAP, and β-carotene-linoleate assays of cubeba pepper fruit's essential oil. … - ResearchGate. [Link]

  • Synthesis, antifungal and antioxidant screening of some novel benzimidazole derivatives. [Link]

  • Antioxidant capacities DPPH IC50 (µg/ml) and ABTS Trolox equivalent... | Download Table - ResearchGate. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

  • This compound, 95% Purity, C10H10N2S, 100 mg - CP Lab Safety. [Link]

  • Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC. [Link]

  • Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings - PubMed. [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC - NIH. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • New Thiosemicarbazides and 1,2,4-Triazolethiones Derived from 2-(Ethylsulfanyl) Benzohydrazide as Potent Antioxidants - MDPI. [Link]

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

Sources

A Spectroscopic Journey: Charting the Synthesis of 1-allyl-1H-benzimidazole-2-thiol from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic comparison of the versatile heterocyclic compound, 1-allyl-1H-benzimidazole-2-thiol, with its direct precursors. Designed for researchers, scientists, and professionals in drug development, this document provides not just data, but a narrative of molecular transformation as observed through the lenses of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By understanding the characteristic spectral shifts at each synthetic stage, researchers can gain greater confidence in reaction monitoring and product verification.

Introduction: The Significance of Substituted Benzimidazoles

Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates an allyl group, a functional moiety known to be a valuable pharmacophore and a versatile handle for further chemical modifications. Its synthesis is a two-step process, beginning with the formation of 2-mercaptobenzimidazole, which is then alkylated. This guide will dissect the spectroscopic evidence that validates each step of this synthetic pathway.

The Synthetic Pathway: A Tale of Two Reactions

The synthesis of this compound is a well-established two-step process. The first step involves the cyclization of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This reaction is a classic example of the formation of a heterocyclic ring system.[1][2][3] The second step is the S-alkylation of the resulting 2-mercaptobenzimidazole with allyl bromide, which selectively introduces the allyl group onto the sulfur atom under controlled conditions.[4][5]

Synthesis_Pathway OPD o-Phenylenediamine MBI 2-Mercaptobenzimidazole OPD->MBI Step 1: Cyclization CS2 Carbon Disulfide CS2->MBI Step 1: Cyclization FinalProduct This compound MBI->FinalProduct Step 2: S-Alkylation AllylBr Allyl Bromide AllylBr->FinalProduct Step 2: S-Alkylation

Figure 1: The two-step synthesis of this compound.

Experimental Protocols

For the purpose of this guide, the following established protocols for synthesis and spectroscopic analysis are considered.

Synthesis of 2-Mercaptobenzimidazole[3]
  • o-Phenylenediamine is dissolved in ethanol.

  • An equimolar amount of carbon disulfide is added to the solution.

  • A solution of potassium hydroxide in ethanol is added dropwise.

  • The mixture is refluxed for 3 hours.

  • The reaction mixture is cooled, and the product is precipitated by the addition of acetic acid.

  • The crude product is filtered, washed with water, and recrystallized from ethanol.

Synthesis of this compound[4][5]
  • 2-Mercaptobenzimidazole is dissolved in a suitable solvent such as ethanol or a two-phase medium of an organic solvent and aqueous potassium hydroxide.[4][5]

  • An equimolar amount of allyl bromide is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Analysis
  • FT-IR spectra were recorded on a spectrometer using KBr pellets.

  • ¹H NMR spectra were recorded on a 300 or 400 MHz spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), with chemical shifts reported in ppm relative to TMS.

  • UV-Vis spectra were recorded on a spectrophotometer in a suitable solvent (e.g., ethanol or methanol).

Results and Discussion: A Spectroscopic Comparison

The transformation of the precursors into the final product is clearly evidenced by the changes in their respective spectra.

FT-IR Spectroscopic Analysis

The FT-IR spectrum provides valuable information about the functional groups present in a molecule. The key transformations are the disappearance of the N-H and S-H stretches and the appearance of new bands corresponding to the allyl group.

CompoundKey FT-IR Peaks (cm⁻¹)Interpretation
o-Phenylenediamine 3387, 3286 (N-H stretch)Presence of the primary amine group (-NH₂)[3]
Carbon Disulfide ~1535 (asymmetric C=S stretch)Characteristic stretching vibration of the C=S double bonds
2-Mercaptobenzimidazole 3452-3394 (N-H stretch), 2569 (S-H stretch), 1626-1616 (C=N stretch)Disappearance of -NH₂ peaks, appearance of N-H and S-H (thiol) peaks, and the C=N of the imidazole ring[3]
This compound ~3050 (C-H stretch, allyl), ~1640 (C=C stretch, allyl), ~980, ~920 (C-H bend, allyl)Disappearance of the S-H stretch, indicating S-alkylation. Appearance of characteristic allyl group peaks.[4]

The disappearance of the strong S-H stretching band at around 2569 cm⁻¹ in the spectrum of 2-mercaptobenzimidazole and the emergence of characteristic C-H and C=C stretching and bending vibrations of the allyl group in the final product's spectrum are definitive indicators of a successful S-alkylation.[3]

FTIR_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product OPD o-Phenylenediamine (N-H stretches) MBI 2-Mercaptobenzimidazole (N-H and S-H stretches appear, -NH2 stretches disappear) OPD->MBI CS2 Carbon Disulfide (C=S stretch) CS2->MBI FinalProduct This compound (S-H stretch disappears, allyl group peaks appear) MBI->FinalProduct

Figure 2: Key transformations observed in the FT-IR spectra during the synthesis.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The key changes to monitor are the disappearance of the S-H proton signal and the appearance of signals corresponding to the protons of the allyl group.

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
o-Phenylenediamine ~6.6-6.8mAromatic protons
~4.5s (broad)-NH₂ protons[6][7]
2-Mercaptobenzimidazole ~12.2s (broad)N-H proton[8]
~7.1-7.2mAromatic protons[9][10]
~12.5 (variable)s (broad)S-H proton (often exchanges and may not be observed)
This compound ~7.1-7.7mAromatic protons
~5.9-6.1m-CH= (allyl)
~5.0-5.2m=CH₂ (allyl)
~4.5d-S-CH₂- (allyl)[4]

The most telling evidence of the S-alkylation in the ¹H NMR spectrum is the appearance of the characteristic signals for the allyl group: a multiplet for the methine proton (-CH=), a multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the sulfur atom (-S-CH₂-).[4] Concurrently, the broad singlet corresponding to the S-H proton in 2-mercaptobenzimidazole disappears.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is useful for observing changes in the electronic structure of the conjugated systems.

Compoundλmax (nm)Interpretation
o-Phenylenediamine ~235, ~289π → π* transitions in the benzene ring[11]
Carbon Disulfide ~220, and weaker bands at 230-330n → π* and π → π* transitions[12][13]
2-Mercaptobenzimidazole ~250, ~310Extended conjugation of the benzimidazole system
This compound Similar to 2-mercaptobenzimidazoleThe core chromophore remains largely unchanged, minor shifts may be observed

While the changes in the UV-Vis spectrum are less dramatic than in FT-IR and ¹H NMR, the formation of the benzimidazole ring in the first step leads to a bathochromic (red) shift compared to o-phenylenediamine, indicating an extension of the conjugated system. The subsequent S-alkylation does not significantly alter the core chromophore, so the UV-Vis spectrum of the final product is expected to be very similar to that of 2-mercaptobenzimidazole.

Conclusion

The spectroscopic comparison of this compound with its precursors provides a clear and definitive roadmap of its synthesis. Each spectroscopic technique offers a unique perspective on the molecular transformations occurring at each step. The disappearance of the amine and thiol protons in FT-IR and ¹H NMR, coupled with the emergence of the characteristic allyl group signals, provides irrefutable evidence of the successful synthesis. This guide serves as a valuable resource for researchers, enabling them to confidently monitor their reactions and verify the identity and purity of their target compound.

References

  • Liu, B.-L., & Wang, M.-L. (2003). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Industrial & Engineering Chemistry Research, 42(18), 4053–4062. [Link]

  • ResearchGate. (n.d.). UV spectrum of CS2. (a) UV absorption spectrum. (b) Differential spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). Retrieved from [Link]

  • Wang, M.-L., & Liu, B.-L. (2000). Reaction of carbon disulfide and o‐phenylene diamine by tertiary amine in the presence of potassium hydroxide. Journal of the Chinese Institute of Chemical Engineers, 31(4), 375-384. [Link]

  • Wang, M.-L., & Liu, B.-L. (1998). HOMOGENEOUS REACTION OF CARBON DISULFIDE AND o-PHENYLENE DIAMINE IN THE PRESENCE OF POTASSIUM HYDROXIDE. Journal of the Chinese Chemical Society, 45(6), 747-754. [Link]

  • PubChem. (n.d.). o-Phenylenediamine. Retrieved from [Link]

  • Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83. [Link]

  • Leroi, G. E., & Smith, W. H. (1966). Visible and Near-Ultraviolet Absorption Spectra of Carbon Subsulfide. The Journal of Chemical Physics, 45(9), 3470-3475. [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature. Retrieved from [Link]

  • Wang, M.-L. (1995). Reaction of Carbon Disulfide and o-Phenylenediamine Catalyzed by Tertiary Amines in a Homogeneous Solution. Industrial & Engineering Chemistry Research, 34(11), 3740-3746. [Link]

  • ACS Publications. (n.d.). Kinetic Study of S-Alkylation of 2-Mercaptobenzimidazole with Allyl Bromide in a Two-Phase Medium. Retrieved from [Link]

  • Wang, M.-L., & Liu, B.-L. (2002). Kinetic Study of S-alkylation of 2-mercaptobenzimidazole by Allyl Bromide in the Presence of Potassium Hydroxide. Journal of the Chinese Institute of Chemical Engineers, 33(1), 85-94. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptobenzimidazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

  • PubMed. (2020). Measurement of CS2 Absorption Cross-Sections in the 188-215 nm Region at Room Temperature and Atmospheric Pressure. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Retrieved from [Link]

  • VPL. (n.d.). Carbon disulfide (CS 2 ). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Mercaptobenzimidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of CS2 with different concentrations. Retrieved from [Link]

  • Al-Adely, K. F., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(8), 14636-14654. [Link]

  • SpectraBase. (n.d.). 2-Mercaptobenzimidazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Homogeneous catalyzed reaction of carbon disulfide and o-phenylene diamine by tetrabutylammonium hydroxide in the presence of potassium hydroxide. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Synthesis and Spectroscopic Study of Some Newly Substituted Arylidene Benzimidazo Thiazolones. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

  • ScienceDirect. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • Journal of Kufa for Chemical Sciences. (2023). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of PPD. Retrieved from [Link]

  • PubMed Central. (n.d.). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 1H-benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C10H10N2S, 100 mg. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and spectral characterization of new benzimidazolium compounds containing sulfur. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-allyl-1H-benzimidazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 1-allyl-1H-benzimidazole-2-thiol, a compound utilized in various research applications, including pharmaceutical development and organic synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Precautionary Hazard Classification (Based on Analogous Compounds):

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin IrritationCategory 2H315Causes skin irritation
Eye IrritationCategory 2H319Causes serious eye irritation
May cause an allergic skin reactionCategory 1H317May cause an allergic skin reaction.
May cause respiratory irritation---H335May cause respiratory irritation.[3][4]
Harmful to aquatic life with long lasting effectsCategory 3H412Harmful to aquatic life with long lasting effects.

Regulatory Framework for Disposal

The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5] Chemical waste generators are legally responsible for determining if their waste is hazardous.[6] A waste is considered hazardous if it is specifically listed on one of the four EPA hazardous waste lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

Given the potential hazards of this compound, it is highly likely to be classified as a hazardous waste. Therefore, all disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous materials.[2][8]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes.

  • Respiratory Protection: All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, weighing paper), and rinsate, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

Step 2: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste. This is achieved by triple-rinsing the container with a suitable solvent, such as acetone or ethanol.[2]

  • Rinsate Collection: The first rinsate must be collected as hazardous waste and added to your designated this compound waste container.[2] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

  • Container Disposal: After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, it is good practice to deface the label and puncture the container.[2]

Step 3: Final Disposal

  • Licensed Disposal Contractor: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[2] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? is_product Is it unused product? start->is_product is_contaminated Is it contaminated material? is_product->is_contaminated No collect_hw Collect in labeled hazardous waste container is_product->collect_hw Yes is_empty Is it an empty container? is_contaminated->is_empty No is_contaminated->collect_hw Yes is_empty->start No triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse Yes contact_ehs Arrange for pickup by licensed hazardous waste contractor collect_hw->contact_ehs collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste collect_rinsate->dispose_container end End: Proper Disposal dispose_container->end contact_ehs->end

Caption: Disposal decision workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By following these detailed procedures for the disposal of this compound, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and protect our planet's delicate ecosystems. Always consult your institution's specific EHS guidelines and the relevant local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Central Pollution Control Board, India. (n.d.). List of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-allyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-allyl-1H-benzimidazole-2-thiol. Tailored for researchers, scientists, and drug development professionals, this document is built on a foundation of scientific integrity and practical, field-proven experience. Adherence to these protocols is critical for minimizing risk and ensuring a safe and compliant research environment.

Immediate Hazard Assessment and Core Precautions

Based on the hazard profiles of structurally related compounds, this compound should be handled as a substance that is potentially toxic if swallowed, harmful in contact with skin or if inhaled, and a cause of skin and eye irritation.[1] As a thiol-containing compound, it is also likely to have a strong, unpleasant odor.[2][3]

Primary Safety Directives:

  • Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Dust Formation : When handling the solid form, take care to avoid the generation of dust.[1][5]

  • Personal Hygiene : Wash hands thoroughly after handling and before breaks.[1][6] Do not eat, drink, or smoke in the laboratory.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table outlines the required equipment.

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][5]Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][5]Essential to protect against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][4]Inspect gloves for any signs of degradation before use.[1]Change gloves immediately if contaminated. Do not wear gloves outside of the immediate work area.[8]
Chemical-resistant lab coat.[4][9]Prevents contamination of personal clothing.
Respiratory Protection Use is mandated within a chemical fume hood.[4]Should exposure limits be exceeded or irritation occur, a full-face respirator may be necessary.[10]Respirators and their components should be tested and approved under appropriate government standards (e.g., NIOSH).[11]
Foot Protection Closed-toe shoes.[4]Protects feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Preparation:

  • SOP Review : Before beginning any work, all laboratory personnel must review and understand the Safe Operating Procedures (SOPs) for handling stench-producing chemicals like thiols.[3]

  • Gather Materials : Assemble all necessary chemicals, equipment, and waste containers in the chemical fume hood before starting the procedure.

  • PPE Inspection : Thoroughly inspect all PPE for any damage or defects.

Execution:

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

  • Handling : Carefully handle the solid material to prevent dust generation.[11] Avoid direct contact with skin, eyes, and clothing.[11]

  • Minimize Splashes : Perform all procedures in a manner that minimizes the creation of splashes or aerosols.[9]

Post-Procedure:

  • Decontamination : Clean the work area thoroughly with an appropriate solvent.

  • Waste Segregation : All disposable items that have come into contact with the chemical, such as gloves and absorbent pads, should be sealed in a labeled bag and disposed of as hazardous waste.[3]

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[9]

SafeHandlingWorkflow cluster_prep Preparation cluster_exec Execution (in Fume Hood) cluster_post Post-Procedure prep1 Review SOPs prep2 Gather Materials & Waste Containers prep1->prep2 prep3 Inspect PPE prep2->prep3 exec1 Don PPE prep3->exec1 exec2 Handle Chemical (Avoid Dust/Splashes) exec1->exec2 post1 Decontaminate Work Area exec2->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Disposal Plan: Ensuring Environmental Compliance

Improper disposal of this compound and its containers can pose a significant environmental risk. A licensed professional waste disposal service must be contacted to dispose of this material.[1]

Waste Collection and Disposal Protocol:

  • Waste Segregation : Collect all waste containing this compound, including unused product and contaminated materials, in a dedicated and clearly labeled hazardous waste container.[12]

  • Container Labeling : The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols.

  • Container Management : Keep the waste container securely closed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[12] After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Professional Disposal : Arrange for the pickup of the hazardous waste by a licensed disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[12]

By adhering to these comprehensive guidelines, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Tridecane-2-thiol.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Cyclobutylethane-1-thiol.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS - Benzimidazole-2-thiol.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%.
  • Government of Alberta. (2002). Thiols and Other Reduced Sulphur Compounds.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Mercaptobenzimidazole.
  • ECHEMI. (n.d.). 1-BENZYL-1H-BENZIMIDAZOLE-2-THIOL SDS, 31493-51-3 Safety Data Sheets.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-Mercaptobenzimidazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 1-Methyl-1H-benzimidazole-2-thiol.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-2-thiol.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Phenyl-1H-benzimidazole.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzimidazole 99%.
  • Laboratory Safety. (n.d.). Lab Safety Do's & Don'ts.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole.
  • Sigma-Aldrich. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde AldrichCPR.
  • Biosynth. (n.d.). This compound.
  • Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.